molecular formula C8H13N3O2 B494087 2-Amino-5-sec-butyl-4,6-pyrimidinediol

2-Amino-5-sec-butyl-4,6-pyrimidinediol

Katalognummer: B494087
Molekulargewicht: 183.21g/mol
InChI-Schlüssel: OIOCSEBEOUVFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a chemical compound of interest in medicinal and organic chemistry research. It belongs to the class of 5-substituted 2-aminopyrimidine-4,6-diols, which are recognized as valuable intermediates and core structures in the development of novel pharmacologically active molecules . The pyrimidine scaffold is a fundamental building block in numerous compounds with a wide range of biological activities. Researchers investigate this structural motif for its potential in various therapeutic areas, as similar structures have been explored for their roles as inhibitors of key enzymes and for modulating immune responses . The specific sec-butyl substitution at the 5-position is a structural feature that allows researchers to probe steric and hydrophobic requirements at this location of the pyrimidine ring, which can be critical for optimizing interactions with biological targets . While the precise mechanism of action for 2-amino-5-sec-butyl-4,6-pyrimidinediol requires further investigation, related dichloro-derivatives have demonstrated significant biological activity, such as the inhibition of immune-activated nitric oxide (NO) production in vitro, suggesting a potential for research into inflammatory processes . This compound serves as a key synthon for further chemical exploration, including functionalization to create novel derivatives for screening and biological evaluation.

Eigenschaften

Molekularformel

C8H13N3O2

Molekulargewicht

183.21g/mol

IUPAC-Name

2-amino-5-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O2/c1-3-4(2)5-6(12)10-8(9)11-7(5)13/h4H,3H2,1-2H3,(H4,9,10,11,12,13)

InChI-Schlüssel

OIOCSEBEOUVFGB-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(N=C(NC1=O)N)O

Kanonische SMILES

CCC(C)C1=C(N=C(NC1=O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-5-sec-butyl-4,6-pyrimidinediol Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Retrosynthetic Analysis

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a functionalized pyrimidine derivative often utilized as a scaffold in the development of antiviral agents, enzyme inhibitors, and agrochemicals. While the nomenclature suggests a "diol" structure, this compound exists in equilibrium with its tautomeric keto-form, 2-amino-5-sec-butyl-1H-pyrimidine-4,6-dione .

The synthesis is robustly achieved via a Traube-type purine synthesis variation—specifically, the cyclocondensation of a guanidine salt with a substituted malonic ester.

Retrosynthetic Disconnection

The molecule can be disconnected at the N1-C6 and N3-C4 bonds, revealing two primary precursors:

  • Guanidine (providing the N-C-N amidine fragment).

  • Diethyl 2-sec-butylmalonate (providing the C-C-C backbone).

Retrosynthesis Target 2-Amino-5-sec-butyl-4,6-pyrimidinediol Precursor1 Guanidine (HCl or Carbonate) Target->Precursor1 Cyclocondensation Precursor2 Diethyl 2-sec-butylmalonate Target->Precursor2 Cyclocondensation Malonate Diethyl Malonate Precursor2->Malonate Alkylation AlkylHalide 2-Bromobutane Precursor2->AlkylHalide Alkylation

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Step 1: Synthesis of Diethyl 2-sec-butylmalonate

Before the pyrimidine ring formation, the alkylated malonate precursor must be synthesized. Commercial availability of diethyl sec-butylmalonate can be sporadic; thus, in-house synthesis via enolate alkylation is the standard protocol.

Mechanistic Insight

This reaction is a classic SN2 substitution . The secondary alkyl halide (2-bromobutane) is sterically hindered compared to primary halides, requiring controlled temperature to favor substitution over E2 elimination.

Experimental Protocol

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • 2-Bromobutane (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

Workflow:

  • Enolate Formation: In a dry flask under N2, dissolve Na metal in absolute EtOH to generate NaOEt. Cool to 50°C. Add diethyl malonate dropwise. The solution will remain clear or turn slightly yellow as the sodium enolate forms.

  • Alkylation: Add 2-bromobutane dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC or GC-MS for the disappearance of diethyl malonate.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether or ethyl acetate.

  • Purification: Distillation under reduced pressure is critical to separate the mono-alkylated product from any di-alkylated by-products or unreacted starting material.

Key Data Points:

Parameter Specification
Boiling Point ~110–115°C at 15 mmHg
Yield 65–75%

| Appearance | Colorless liquid |

Step 2: Cyclocondensation to 2-Amino-5-sec-butyl-4,6-pyrimidinediol

This is the core ring-closing step. The reaction utilizes a nucleophilic acyl substitution mechanism where the free guanidine base attacks the ester carbonyls of the malonate.

Mechanistic Insight
  • Free Base Generation: Guanidine HCl is deprotonated by NaOEt to release free guanidine.

  • First Addition-Elimination: Guanidine nitrogen attacks one ester carbonyl, releasing ethanol.

  • Second Addition-Elimination: The second nitrogen attacks the remaining ester, closing the ring.

  • Tautomerization: The resulting pyrimidine-4,6-dione tautomerizes to the diol form (or exists as a salt) in the basic medium.

Experimental Protocol

Reagents:

  • Diethyl 2-sec-butylmalonate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq) — Note: Excess base is required to neutralize the HCl salt and drive the condensation.

  • Solvent: Absolute Ethanol[1]

Step-by-Step Workflow:

  • Preparation of Base:

    • Dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g of Na) under an inert atmosphere (Argon/Nitrogen). Ensure complete dissolution to form NaOEt.

    • Critical: Moisture exclusion is vital. Water will hydrolyze the esters, lowering yield.

  • Guanidine Activation:

    • Add Guanidine Hydrochloride (1.2 eq) to the NaOEt solution. Stir at room temperature for 15 minutes. NaCl will precipitate; this can be left in the mixture or filtered (filtration is preferred for cleaner kinetics).

  • Condensation:

    • Add Diethyl 2-sec-butylmalonate (1.0 eq) dropwise to the guanidine/ethoxide mixture.

    • Heat to reflux (78–80°C) .

    • Maintain reflux for 4–6 hours .

    • Validation: Reaction completion is indicated by the formation of a heavy precipitate (the sodium salt of the pyrimidine).

  • Workup & Isolation:

    • Remove the solvent (ethanol) under reduced pressure (Rotavap).

    • Dissolve the resulting solid residue in minimal distilled water. The solution will be alkaline (pH > 10).

    • Acidification: Cool the aqueous solution to 0–5°C. Slowly add Glacial Acetic Acid or 2M HCl dropwise with stirring until pH reaches ~5.0.

    • Observation: The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (to remove inorganic salts) followed by cold ethanol.

    • Recrystallization: Recrystallize from DMF/Water or Ethanol/Water mixtures if high purity (>99%) is required.

SynthesisWorkflow Step1 Dissolve Na in EtOH (Generate NaOEt) Step2 Add Guanidine HCl (Release Free Guanidine) Step1->Step2 Step3 Add Diethyl sec-butylmalonate (Reflux 4-6h) Step2->Step3 Step4 Evaporate EtOH (Isolate Na-Salt) Step3->Step4 Step5 Dissolve in H2O & Acidify (pH 5) (Precipitate Product) Step4->Step5 Step6 Filter & Dry (Final Product) Step5->Step6

Figure 2: Operational workflow for the cyclocondensation step.

Characterization & Validation

The isolated solid must be validated against known spectral data.

PropertyValue / DescriptionSource Validation
Appearance White solid[1]
Melting Point >250 °C (Decomposes)[1][2]
Yield 85 – 93%[1][2]
1H NMR (DMSO-d6) δ 10.20 (bs, 2H, OH), 6.31 (bs, 2H, NH2), 2.70 (m, 1H, CH), 1.65/1.40 (m, 2H, CH2), 1.06 (d, 3H, CH3), 0.72 (t, 3H, CH3)[1]
13C NMR (DMSO-d6) δ 164.46 (C-4,6), 152.47 (C-2), 93.61 (C-5), 30.08 (sec-butyl CH), 27.09 (CH2), 19.00 (CH3), 13.03 (CH3)[1]

Interpretation:

  • The broad singlet at 10.20 ppm corresponds to the hydroxyl protons, confirming the enol form exists in DMSO solution, or rapid exchange.

  • The signal at 93.61 ppm (C-5) is characteristic of the electron-rich carbon between the two carbonyl/hydroxyl groups.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Usually caused by moisture in the ethanol or incomplete formation of NaOEt. Solution: Use freshly distilled ethanol from Mg turnings.

  • Oiling Out: If the product does not precipitate upon acidification, the pH may be too low (protonating the amine) or too high (salt form). Solution: Adjust pH strictly to 5–6.

  • Impurity Profile: If NMR shows extra aliphatic peaks, the alkylation of the malonate (Step 1) likely produced di-alkylated byproducts. Solution: Improve fractional distillation in Step 1.

Safety Considerations
  • Sodium Ethoxide: Highly caustic and moisture-sensitive. Handle under inert gas.[2][3]

  • Exotherm: The quenching of the reaction mixture and acidification are exothermic. Cool adequately.

References

  • Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Link

  • Google Patents. (2012). WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2.[4]Link

  • BenchChem. (2025).[1] The Pivotal Role of Diethyl sec-Butylethylmalonate in Modern Organic Synthesis.Link

Sources

physicochemical properties of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 2-Amino-5-sec-butyl-4,6-pyrimidinediol: A Versatile Pyrimidine Scaffold

Part 1: Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7 / Related: 56-09-7 for parent) is a critical heterocyclic intermediate primarily recognized as a stable metabolite of the herbicide Bromacil and a versatile scaffold in medicinal chemistry.[1][2][3] Unlike simple pyrimidines, the introduction of the sec-butyl group at the C5 position imparts unique steric and lipophilic properties, influencing its binding affinity in enzyme pockets and its solubility profile.

For drug development professionals, this compound represents a "pivot point" in synthesis: it is the immediate precursor to 2-amino-5-sec-butyl-4,6-dichloropyrimidine , a key electrophile used to generate libraries of antiviral and anti-inflammatory agents.[1][2][3] This guide dissects its physicochemical behavior, focusing on its tautomeric complexity, solubility limitations, and synthetic utility.[4]

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification
ParameterDetails
IUPAC Name 2-Amino-5-(butan-2-yl)-4,6-dihydroxypyrimidine
Common Synonyms 2-Amino-5-sec-butyl-4,6-pyrimidinedione; Bromacil Metabolite A9
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
SMILES CCC(C)C1=C(O)N=C(N)N=C1O (Diol form)
Tautomerism: The "Diol" Misnomer

While chemically named as a "diol," experimental evidence (NMR/X-ray) confirms that in the solid state and polar solvents (DMSO, H₂O), the compound exists predominantly as the 4,6-dione (oxo) tautomer or a zwitterionic species.[4] This distinction is critical for modeling binding interactions, as the "diol" form is energetically unfavorable.[3]

  • Implication: In docking studies, the acceptor/donor patterns must be modeled as carbonyls (C=O) and amides (N-H), not aromatic hydroxyls.

Tautomerism Diol Diol Form (Aromatic, Minor) Dione 4,6-Dione Form (Dominant in Solution) Diol->Dione Tautomerization Zwitter Zwitterionic Form (Solid State) Dione->Zwitter Proton Transfer

Figure 1: Tautomeric equilibrium shifting from the aromatic diol to the thermodynamically stable dione/zwitterionic forms.[4]

Part 3: Physicochemical Parameters

The following data aggregates experimental values from synthesis reports and analogous pyrimidine scaffolds.

PropertyValue / RangeContext & Causality
Physical State White Crystalline SolidHigh lattice energy due to extensive intermolecular H-bonding.[1][2][3]
Melting Point >250 °CDecomposition often occurs before melting; typical of high-melting zwitterions.[1][2][3]
Solubility (Water) Very Low (< 1 mg/mL)The neutral dione form packs efficiently; requires pH adjustment to dissolve.[1]
Solubility (DMSO) High (> 50 mg/mL)Dipolar aprotic solvents disrupt the H-bond network, stabilizing the polar tautomer.[1][3]
Solubility (Alkali) SolubleDeprotonation of N-H/OH (pKa ~6) forms the anionic salt, vastly increasing solubility.
pKa (Acidic) ~5.5 - 6.5 (Estimated)Loss of proton from the N3/N1 position (stabilized by carbonyl resonance).[1][3]
pKa (Basic) ~2.0 - 3.0 (Estimated)Protonation of the exocyclic amine (N2) is difficult due to electron withdrawal by carbonyls.[1][3]
LogP ~0.5 - 0.9The sec-butyl group adds lipophilicity (+1.8 Log units) vs. the parent (LogP -1.4).[1][2][3]

Part 4: Synthesis & Manufacturing Protocol

Methodology: The most robust synthetic route involves the condensation of a guanidine salt with a substituted malonate. This "self-validating" protocol relies on the precipitation of the product upon acidification, ensuring high purity without chromatography.[3]

Reaction Scheme
  • Reagents: Guanidine Hydrochloride + Diethyl sec-butylmalonate.[1][2][3]

  • Base: Sodium Ethoxide (NaOEt) in Ethanol (freshly prepared).

  • Conditions: Reflux (78-80 °C) for 4-6 hours.

Synthesis Guanidine Guanidine HCl Condensation Cyclocondensation (Reflux 4-6h) Guanidine->Condensation Malonate Diethyl sec-butylmalonate Malonate->Condensation Base NaOEt / EtOH Base->Condensation Salt Sodium Salt Intermediate (Soluble in EtOH) Condensation->Salt Acidification Acidification (HCl) to pH 5-6 Salt->Acidification Product 2-Amino-5-sec-butyl-4,6-pyrimidinediol (Precipitate) Acidification->Product Precipitation

Figure 2: Synthetic workflow for the production of the target pyrimidine scaffold.[1][2][3]

Step-by-Step Protocol
  • Preparation of Base: Dissolve Sodium metal (3.91 g, 0.17 mol) in absolute Ethanol (150 mL) under N₂ to generate NaOEt.[3][4]

  • Addition: Add Diethyl sec-butylmalonate (0.17 mol) followed by Guanidine HCl (0.17 mol).

  • Reflux: Heat to reflux for 5 hours. The solution typically turns clear or slightly yellow.[3]

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal cold water (the sodium salt is water-soluble).[1][2][3]

    • Critical Step: Dropwise addition of conc. HCl to adjust pH to 5.0–6.0 .

    • The target compound will precipitate as a dense white solid.[3]

  • Purification: Filter, wash with cold water, and dry.[1][3][4] Yield is typically >90%.[1][3]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, use the following NMR markers. Note the solvent effect: DMSO-d6 is required due to solubility.[1][2][3]

¹H NMR (DMSO-d6, 500 MHz):

  • δ 10.20 ppm (bs, 2H): OH/NH protons (Broad due to exchange/H-bonding).[1][3]

  • δ 6.31 ppm (bs, 2H): Exocyclic –NH₂ (Characteristic of 2-aminopyrimidines).[1][3]

  • δ 2.70 ppm (m, 1H): Methine proton of the sec-butyl group (Chiral center).[1][3]

  • δ 1.65 & 1.40 ppm (m, 2H): Methylene protons of the sec-butyl group (Diastereotopic).[1][3]

  • δ 1.06 ppm (d, 3H): Methyl doublet (attached to methine).[1]

  • δ 0.72 ppm (t, 3H): Terminal methyl triplet.[1]

Interpretation: The presence of the broad singlet at 10.20 ppm and the distinct sec-butyl splitting pattern confirms the integrity of the C5-substitution and the pyrimidine core.[1][3]

Part 6: Biological & Environmental Context

Pharmaceutical Relevance

This compound is a "privileged scaffold."[1][3][4] The 2-amino-4,6-dihydroxypyrimidine core mimics the hydrogen-bonding face of Guanine, making it an excellent starting point for:

  • Antivirals: Precursor to acyclic nucleoside phosphonates.[1][3][4]

  • Hsp90 Inhibitors: The 4,6-dichloro derivative (synthesized via POCl₃ chlorination of this diol) is used to attach solubilizing chains for Hsp90 inhibitors.[1][3]

  • Antifolates: Structural similarity to the pteridine ring system allows for the design of folate antagonists.[1]

Environmental Fate (Bromacil)

As a metabolite of Bromacil, this compound represents a detoxification pathway.[1][3][4] The hydrolysis of the C-Br bond and oxidation of the methyl group on the herbicide lead to this stable, less toxic derivative. Its high polarity limits its mobility in soil compared to the parent herbicide.

References

  • Synthesis & NMR Data: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. (2014).[1][3][5] National Institutes of Health (NIH).[1] Link

  • Tautomerism Studies: Structure and amide-amide tautomerism of 4-hydroxypyrimidines. (2000).[1][3] ResearchGate. Link

  • Bromacil Metabolism: Bromacil | C9H13BrN2O2 | CID 9411.[1][3][4] PubChem.[1][3] Link

  • Physicochemical Data: 2-Amino-4,6-dihydroxypyrimidine Properties. NIST Chemistry WebBook.[1][3][6] Link[2]

  • Solubility & Stability: In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine. BenchChem.[1][3] Link

Sources

An In-depth Technical Guide to 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS 923548-32-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, a molecule of interest within the broader class of pyrimidine derivatives. While specific research on this compound is nascent, its structural features suggest potential for exploration in various therapeutic areas. This document consolidates available information on its synthesis, characterization, and potential biological relevance, offering a foundational resource for its further investigation.

Chemical Identity and Properties

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a substituted pyrimidine with the following fundamental properties:

PropertyValueSource
CAS Number 923548-32-7[1]
Molecular Formula C8H13N3O2[1][2]
Molecular Weight 183.21 g/mol [1][2]
Synonyms 2-amino-5-(sec-butyl)pyrimidine-4,6-diol[2]
Appearance White solid[3]
Melting Point >250 °C[3]

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This core structure has been extensively utilized by medicinal chemists to develop a wide range of therapeutics.[4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] The versatility of the pyrimidine scaffold allows for chemical modifications that can fine-tune the molecule's biological activity, making it a privileged structure in drug discovery.

Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

A key method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a correspondingly substituted malonic acid diester with guanidine.[3][6] This approach provides a reliable route to obtaining the target compound.

Experimental Protocol: Synthesis via Condensation

This protocol is adapted from a general method for the synthesis of similar compounds.[3]

Materials:

  • Diethyl sec-butylmalonate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride followed by the dropwise addition of diethyl sec-butylmalonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully neutralize the mixture with hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system to yield 2-Amino-5-sec-butyl-4,6-pyrimidinediol as a white solid.[3]

Synthesis_Workflow reagents Diethyl sec-butylmalonate + Guanidine hydrochloride reflux Reflux reagents->reflux naoet Sodium ethoxide in Ethanol naoet->reflux neutralization Neutralization (HCl) reflux->neutralization product 2-Amino-5-sec-butyl-4,6-pyrimidinediol (Crude solid) neutralization->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Characterization Data

The structural identity and purity of the synthesized 2-Amino-5-sec-butyl-4,6-pyrimidinediol can be confirmed by standard analytical techniques.

Analytical DataObserved Values
¹H NMR (DMSO-d₆, δ ppm) 10.20 (2H, bs, 2× OH), 6.31 (2H, bs, NH₂), 2.70 (1H, m, H-1′), 1.65 and 1.40 (2× 1H, 2× m, H-2′), 1.06 (3H, d, J = 7.0 Hz, H-1″), 0.72 (3H, t, J = 7.4 Hz, H-3′)[3]
¹³C NMR (DMSO-d₆, δ ppm) 164.46 (C-4 and C-6), 152.47 (C-2), 93.61 (C-5), 30.08 (C-1′), 27.09 (C-2′), 19.00 (C-1″), 13.03 (C-3′)[3]

Biological Activity and Potential Applications

While direct biological studies on 2-Amino-5-sec-butyl-4,6-pyrimidinediol are limited, the broader family of pyrimidine derivatives is known for a wide range of biological activities.[4][5]

A study investigating a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the title compound, found them to be devoid of inhibitory activity against immune-activated nitric oxide (NO) production in mouse peritoneal cells.[3][6] However, the corresponding 2-amino-4,6-dichloropyrimidine derivatives demonstrated significant inhibitory effects on NO production.[3][6] This suggests that the dihydroxy form could serve as a valuable synthetic precursor to more active dichlorinated analogues.

The inhibition of nitric oxide synthase (NOS) is a therapeutic target for various inflammatory conditions. The fact that the dichlorinated version of this pyrimidine scaffold shows activity in this area suggests a potential, albeit indirect, avenue for the application of 2-Amino-5-sec-butyl-4,6-pyrimidinediol as a starting material for the development of anti-inflammatory agents.

Hypothetical Signaling Pathway for NO Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by active pyrimidine derivatives to inhibit nitric oxide production.

NO_Inhibition_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Cascade TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_gene->iNOS_protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Pyrimidine Active Pyrimidine Derivative Pyrimidine->iNOS_protein Inhibition

Caption: Hypothetical pathway for NO inhibition by an active pyrimidine derivative.

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay

This protocol is a generalized procedure for assessing the inhibitory effect of compounds on NO production in immune-stimulated cells, based on the approach used for related pyrimidine derivatives.[3][6]

Cell Culture and Treatment:

  • Cell Seeding: Plate mouse peritoneal cells or a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the test compound (e.g., a dichlorinated derivative of 2-Amino-5-sec-butyl-4,6-pyrimidinediol) for 1-2 hours.

  • Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Incubation: Incubate the cells for 24 hours.

Measurement of Nitrite:

Nitric oxide is unstable and rapidly converts to nitrite in the cell culture medium. Therefore, NO production is quantified by measuring the nitrite concentration using the Griess reagent.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC₅₀ value.

Future Directions

While 2-Amino-5-sec-butyl-4,6-pyrimidinediol itself may exhibit limited biological activity in certain assays, its true potential may lie in its use as a versatile building block for the synthesis of a library of more complex pyrimidine derivatives. Future research could focus on:

  • Derivatization: Conversion to the corresponding dichloropyrimidine and subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the 4 and 6 positions.

  • Broader Biological Screening: Testing the resulting library of compounds against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Conclusion

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a readily accessible pyrimidine derivative with potential as a scaffold for the development of novel therapeutic agents. While further research is needed to fully uncover its biological significance, the established importance of the pyrimidine core in medicinal chemistry provides a strong rationale for its continued investigation. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to embark on the exploration of this promising molecule and its derivatives.

References

  • 2-amino-5-(sec-butyl)pyrimidine-4,6-diol | 923548-32-7. MCE. (URL: [Link])

  • Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against Mycobacterium tuberculosis Ketol-Acid Reductoisomerase. PubMed. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. (URL: [Link])

  • Journal of Autacoids Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Prime Scholars. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (URL: [Link])

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. (URL: [Link])

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. (URL: [Link])

Sources

mechanism of action of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS 923548-32-7).

A Critical Scaffold for Dual NO/PGE2 Inhibitors

Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a specialized pyrimidine derivative primarily utilized as a high-value synthetic intermediate (scaffold) in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

While the diol itself is biologically inert regarding direct enzyme inhibition, it acts as the essential precursor for a novel class of 2-amino-4,6-disubstituted pyrimidines . These derived compounds exhibit a unique dual-inhibitory mechanism , simultaneously suppressing the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) without the cytotoxicity associated with classical COX-2 inhibitors.[5]

This guide analyzes the compound's role in enabling this therapeutic mechanism, the biochemical pathways of its active derivatives, and the protocols for validating their efficacy.

Chemical Identity & Structural Biology

The compound exists in tautomeric equilibrium, predominantly favoring the dione form in solution, but reacting as a diol during functionalization. Its 5-sec-butyl group is critical for the lipophilicity and binding affinity of the final bioactive agents.

FeatureSpecification
Chemical Name 2-Amino-5-sec-butyl-4,6-pyrimidinediol
Synonyms 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine; 2-amino-5-(butan-2-yl)pyrimidine-4,6-diol
CAS Number 923548-32-7
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Role Synthetic Scaffold / Inactive Precursor
Target Class Inflammation (iNOS / COX-2 Pathways)
Synthetic Significance

The diol functionalities at positions 4 and 6 are susceptible to halogenation (typically using POCl₃), converting the molecule into 2-amino-5-sec-butyl-4,6-dichloropyrimidine . This "activated" di-halo intermediate allows for nucleophilic aromatic substitution (


) with various amines, yielding the bioactive 4,6-diamino derivatives.
Mechanism of Action (Derived Bioactive Class)

The pharmacological value of 2-Amino-5-sec-butyl-4,6-pyrimidinediol lies in its conversion to active inhibitors. These derivatives operate via a transcriptional suppression mechanism rather than simple competitive enzymatic inhibition.

3.1 Dual Pathway Suppression

Unlike selective COX-2 inhibitors (coxibs), which target the enzyme's active site, the pyrimidine derivatives synthesized from this scaffold downregulate the expression or activity of the inducible enzymes themselves:

  • iNOS (Inducible Nitric Oxide Synthase): The compounds reduce the intracellular concentration of iNOS, thereby halting the conversion of L-arginine to NO.

  • COX-2 (Cyclooxygenase-2): Simultaneously, they lower PGE2 production, likely by modulating upstream inflammatory signaling cascades such as NF-κB or MAPK , preventing the transcriptional activation of the PTGS2 gene.

3.2 Selectivity & Safety Profile
  • Cytotoxicity: The derivatives exhibit IC₅₀ values for NO/PGE2 inhibition in the micromolar range (9–36 µM) without affecting cell viability (MTS assays), distinguishing them from cytotoxic pyrimidine antimetabolites (e.g., 5-fluorouracil).

  • Structure-Activity Relationship (SAR): The 5-sec-butyl group (inherited from the diol precursor) is essential for potency. Removal or alteration of this alkyl chain results in a loss of dual inhibitory activity.

3.3 Visualizing the Pathway

The following diagram illustrates the intervention point of the diol-derived inhibitors within the inflammatory cascade.

G Stimulus Inflammatory Stimulus (LPS / Cytokines) Receptor TLR4 / Cytokine Receptors Stimulus->Receptor Signaling Signaling Cascade (NF-κB / MAPK) Receptor->Signaling GeneExp Gene Transcription (NOS2 / PTGS2) Signaling->GeneExp Enzymes Enzymes Produced: iNOS & COX-2 GeneExp->Enzymes Products Pro-Inflammatory Mediators: NO & PGE2 Enzymes->Products Inhibitor Active Pyrimidine Derivative (From 2-Amino-5-sec-butyl-4,6-diol) Inhibitor->Signaling Modulation Inhibitor->Enzymes Downregulation

Caption: Dual inhibition mechanism where diol-derived pyrimidines suppress iNOS and COX-2 output.

Experimental Validation Protocols

To validate the activity of compounds derived from 2-Amino-5-sec-butyl-4,6-pyrimidinediol, the following self-validating workflows are recommended.

4.1 Synthesis & Activation (Precursor Validation)
  • Objective: Confirm conversion of the inactive diol to the active di-halo intermediate.

  • Protocol:

    • Reflux 2-Amino-5-sec-butyl-4,6-pyrimidinediol with POCl₃ (Phosphorus oxychloride) for 4–6 hours.

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Endpoint: Disappearance of the diol peak (m/z 184) and appearance of the dichloro peak (m/z ~220, characteristic isotope pattern).

4.2 Nitric Oxide (NO) Inhibition Assay
  • System: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Method: Griess Reaction.

    • Seed RAW 264.7 cells (10⁵ cells/well) in 96-well plates.

    • Pre-treat with the test compound (derived from the diol) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Mix 50 µL supernatant with 50 µL Griess reagent (Sulfanilamide + NED).

    • Measure absorbance at 540 nm.

  • Validation: Use L-NMMA (non-selective NOS inhibitor) as a positive control.

4.3 Prostaglandin E2 (PGE2) Assay
  • System: LPS-stimulated macrophages (same supernatant as above).

  • Method: Competitive ELISA.

    • Transfer supernatants to PGE2-antibody coated plates.

    • Add PGE2-Acetylcholinesterase tracer.

    • Incubate, wash, and add Ellman’s Reagent.

    • Measure absorbance at 412 nm.

  • Validation: Use Indomethacin or Celecoxib as positive controls.

4.4 Cell Viability (Cytotoxicity Exclusion)
  • Method: MTS or CellTiter-Glo Assay.

  • Logic: Ensure that the reduction in NO/PGE2 is due to specific inhibition, not cell death.

  • Criteria: >90% viability at the IC₅₀ concentration.

References
  • Zidek, Z., et al. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. Patent WO2012116666A1. Link

  • Knejzlik, Z., et al. (2014). Substituted pyrimidines as dual inhibitors of nitric oxide and prostaglandin E2 synthesis. US Patent 8,883,798.[1] Link

  • ChemicalBook. (2024).[6] 2-amino-5-sec-butyl-4,6-pyrimidinediol Product Entry. Link

Sources

2-Amino-5-sec-butyl-4,6-pyrimidinediol: Technical Profile & History

[1]

Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a substituted pyrimidine derivative primarily recognized for its dual inhibitory action on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.[1][2][3] Originally synthesized as a precursor in the development of novel immunomodulators, this compound represents a significant pivot in the research of 5-substituted pyrimidines—moving beyond their traditional role as mere nucleobase intermediates to functional anti-inflammatory agents.[1]

Developed by the research team including Petr Jansa and the late Antonín Holý (inventor of key antiretrovirals like Tenofovir) at the IOCB Prague , this molecule serves as both a bioactive lead and a versatile scaffold for generating 2-amino-4,6-dichloropyrimidines.[1]

Key Parameter Specification
IUPAC Name 2-Amino-5-(butan-2-yl)pyrimidine-4,6-diol
Common Synonyms 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine; Compound A9
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Primary Target iNOS (Inducible Nitric Oxide Synthase) & COX-2
Key Discovery Jansa, Zídek, & Holý (IOCB Prague, 2012/2014)

Discovery & Historical Context

The IOCB Legacy

The discovery of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is rooted in the extensive nucleoside chemistry program at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1] Historically, this institute focused on modifying the pyrimidine and purine rings to create antiviral agents (acyclic nucleoside phosphonates).[1]

The Shift to Immunomodulation (2011–2014)

While 2-amino-4,6-dihydroxypyrimidines (isocytosine derivatives) have been known since the early 20th century as precursors for pteridines and folic acid antagonists, the specific 5-sec-butyl derivative was relatively unexplored until the early 2010s.[1]

  • The Problem: Standard NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) often target COX enzymes but fail to address the nitrosative stress caused by nitric oxide (NO) overproduction in chronic inflammation.[1]

  • The Solution: In 2011 , a team led by Zdeněk Zídek (biologist) and Petr Jansa (chemist), with contributions from Antonín Holý , filed a patent (WO2012116666A1 ) describing a series of 5-substituted pyrimidines.[1]

  • The Breakthrough: They identified that placing a lipophilic sec-butyl group at the C5 position of the pyrimidine ring significantly enhanced the compound's ability to inhibit NO production in immune-activated macrophages, a property not seen in the unsubstituted parent compounds.[1]

This work was formalized in their 2014 seminal paper in Medicinal Chemistry Research, where the compound (designated as A9 ) demonstrated a unique dual-inhibition profile, suppressing both NO and PGE2 without the high cytotoxicity associated with other metabolic inhibitors.[1]

Chemical Synthesis & Methodology

The synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol follows a classic condensation strategy, optimized for high yield and purity.[1] This protocol is based on the Traube purine synthesis principles but stops at the pyrimidine stage.[1]

Reaction Logic

The core reaction involves the condensation of a 1,3-dicarbonyl equivalent (diethyl sec-butylmalonate) with a binucleophile (guanidine).[1] The choice of sodium ethoxide (NaOEt) as the base is critical to deprotonate the guanidine and facilitate the nucleophilic attack on the ester carbonyls.[1]

Detailed Protocol
  • Precursors: Diethyl sec-butylmalonate, Guanidine Hydrochloride, Sodium Metal, Ethanol (anhydrous).[1]

  • Conditions: Reflux under inert atmosphere (Argon/Nitrogen).[1]

Step-by-Step Workflow:

  • Preparation of Ethoxide: Dissolve sodium metal (3.0 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution.

  • Free Base Formation: Add Guanidine Hydrochloride (1.1 eq) to the ethoxide solution.[1] Stir for 30 minutes to release free guanidine base; NaCl will precipitate.[1]

  • Condensation: Add Diethyl sec-butylmalonate (1.0 eq) dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will likely turn turbid as the sodium salt of the product forms.[1]

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in water.[1]

  • Precipitation: Acidify the aqueous solution carefully with Acetic Acid or dilute HCl to pH ~5.[1] The product, 2-Amino-5-sec-butyl-4,6-pyrimidinediol, will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water and ethanol, and dry. Recrystallization from DMSO/Water if necessary.[1]

Synthesis Diagram (Graphviz)[1]

SynthesisReactant1Diethyl sec-butylmalonateReagentNaOEt / EtOH(Reflux)Reactant1->ReagentReactant2Guanidine HClReactant2->ReagentIntermediateCyclic Intermediate(Sodium Salt)Reagent->Intermediate CondensationAcidAcidification(pH 5)Intermediate->AcidProduct2-Amino-5-sec-butyl-4,6-pyrimidinediol(White Solid)Acid->Product Precipitation

Caption: Optimized condensation pathway for the synthesis of the 5-sec-butyl pyrimidine scaffold.

Mechanism of Action (Pharmacology)[1]

The pharmacological uniqueness of 2-Amino-5-sec-butyl-4,6-pyrimidinediol lies in its ability to modulate the inflammatory response at the transcriptional or translational level, rather than merely inhibiting enzyme activity competitively.[1]

Dual Inhibition Pathway

Unlike Coxibs (which target COX-2) or specific iNOS inhibitors, this compound affects the upstream regulation in macrophages (specifically Lipopolysaccharide (LPS)-stimulated cells).[1]

  • NO Reduction: It significantly lowers the accumulation of nitrites (a marker for NO) in the medium of activated macrophages.[1] This suggests inhibition of iNOS (Inducible Nitric Oxide Synthase) protein expression.[1]

  • PGE2 Reduction: It concurrently reduces Prostaglandin E2 levels, implying downregulation of COX-2 (Cyclooxygenase-2) .[1]

Structural Determinants[1]
  • C2-Amino Group: Essential for hydrogen bonding within the active site or receptor pocket.[1]

  • C5-sec-butyl Group: Provides the necessary lipophilicity (hydrophobic bulk) to penetrate cell membranes and potentially interact with hydrophobic pockets in the target regulatory proteins (e.g., NF-κB pathway components).[1]

Signaling Pathway Diagram[1]

MOALPSInflammatory Stimulus(LPS/Cytokines)ReceptorTLR4 ReceptorLPS->ReceptorNFkBNF-κB ActivationReceptor->NFkBiNOS_GeneiNOS Gene ExpressionNFkB->iNOS_GeneCOX2_GeneCOX-2 Gene ExpressionNFkB->COX2_GeneiNOSiNOS EnzymeiNOS_Gene->iNOSCOX2COX-2 EnzymeCOX2_Gene->COX2NONitric Oxide (NO)(Inflammation/Damage)iNOS->NOPGE2Prostaglandin E2(Pain/Swelling)COX2->PGE2Drug2-Amino-5-sec-butyl-4,6-pyrimidinediolDrug->iNOS_Gene DownregulatesDrug->COX2_Gene Downregulates

Caption: Proposed mechanism of action showing dual downregulation of iNOS and COX-2 pathways.[1][4]

Technical Specifications & Characterization

For researchers replicating this synthesis or utilizing the compound, the following physicochemical data is established based on the Jansa/Holý protocols.

PropertySpecificationNotes
Physical State White Crystalline Solid
Melting Point > 250 °CIndicates strong intermolecular H-bonding.[1]
Solubility DMSO (High), Water (Low/Moderate)Soluble in dilute acid/base.[1]
¹H NMR (DMSO-d₆) δ 10.20 (bs, 2H, 2×OH)δ 6.31 (bs, 2H, NH₂)δ 2.70 (m, 1H, CH)δ 1.65/1.40 (m, 2H, CH₂)δ 1.06 (d, 3H, CH₃)δ 0.72 (t, 3H, CH₃)Characteristic sec-butyl multiplets are key for ID.[1][4]
¹³C NMR (DMSO-d₆) δ 164.46 (C4/C6), 152.47 (C2), 93.61 (C5)C5 shift confirms alkylation.[1][4]
Yield (Typical) 90–95%Highly efficient condensation.[1]

Applications in Drug Development[1]

As a Lead Compound

The compound itself is a candidate for treating inflammatory conditions where both NO and prostaglandins drive pathology, such as Rheumatoid Arthritis (RA) and Osteoarthritis .[1] Its profile suggests it may offer reduced gastrointestinal toxicity compared to classical NSAIDs due to its specific mode of action.[1]

As a Synthetic Intermediate

The "diol" functionality makes this compound a critical "building block."[1]

  • Chlorination: Treatment with POCl₃ converts the diol into 2-amino-4,6-dichloro-5-sec-butylpyrimidine .[1]

  • Nucleophilic Substitution: The resulting dichloro-derivative allows for the introduction of diverse amines, alkoxides, or thiols at positions 4 and 6, enabling the creation of vast combinatorial libraries for kinase inhibitor discovery.[1]

References

  • Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014).[1] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482–4490.[1] Link

  • Zídek, Z., Kmoníčková, E., Jansa, P., & Holý, A. (2012).[1] Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. World Intellectual Property Organization, Patent WO2012116666A1.[1] Link

  • ChemicalBook. (n.d.).[1] 2-amino-5-sec-butyl-4,6-pyrimidinediol Product Entry (CAS 923548-32-7).[1][2][5] Link

In Vitro Profiling of 2-Amino-5-sec-butyl-4,6-pyrimidinediol: A Technical Guide to Pyrimidine Scaffold Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives that serve as the backbone for both agrochemical and pharmaceutical innovation. 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a quintessential example of a highly versatile structural scaffold. While the diol form itself is often biologically inert in direct target engagement due to its polarity and tautomeric behavior, it is an indispensable precursor and negative control in in vitro screening cascades.

This whitepaper dissects the in vitro methodologies associated with this compound, explaining the causality behind its chemical activation, its role in immunomodulatory and agrochemical assays, and the strict self-validating protocols required to ensure data integrity.

Chemical Profile & Mechanistic Significance

To understand the in vitro behavior of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, we must first analyze its structural thermodynamics. The molecule features a pyrimidine ring substituted with an amino group at C2, a sec-butyl group at C5, and hydroxyl groups at C4 and C6.

The Causality of Inactivity: In aqueous in vitro environments (pH ~7.4), the 4,6-dihydroxypyrimidine core undergoes rapid lactam-lactim tautomerism. As demonstrated in spectroscopic studies [1], these compounds heavily favor zwitterionic, pyrimidinedione-like structures. This high polarity severely restricts passive diffusion across lipid bilayers (e.g., macrophage membranes) and prevents binding to hydrophobic enzymatic pockets.

To unlock its biological activity for in vitro testing, the diol must undergo halogenation (typically via POCl₃) to form the 4,6-dichloro derivative. This transformation locks the ring into a fully aromatic, lipophilic state, enabling membrane penetration and subsequent derivatization into complex bioactive molecules like benzoylpyrimidinylureas [2].

Workflow A 2-Amino-5-sec-butyl- 4,6-pyrimidinediol B Chlorination (POCl3) A->B Activation F In Vitro NO Assay (Inactive Control) A->F Direct Testing C 4,6-Dichloro Derivative B->C D Urea Formation C->D H In Vitro NO Assay (Active Inhibitor) C->H Direct Testing E Benzoylpyrimidinylureas D->E G In Vitro Antifungal Assay E->G Screening

Workflow of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in in vitro screening.

Application 1: Immunomodulatory Precursors (Nitric Oxide Inhibition)

Excessive Nitric Oxide (NO) production by inducible nitric oxide synthase (iNOS) is a hallmark of severe inflammation. 5-substituted 2-amino-4,6-dichloropyrimidines are potent in vitro inhibitors of immune-activated NO production [3].

In these studies, 2-Amino-5-sec-butyl-4,6-pyrimidinediol is utilized as a critical structural baseline (negative control) . Testing the diol alongside its dichloro counterpart proves that the halogenation—and the resulting shift in lipophilicity and electron density—is the absolute causal factor for iNOS inhibition.

Pathway LPS LPS / IFN-γ Macrophage Macrophage LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NO NO Production iNOS->NO Diol 4,6-Diol Precursor Diol->iNOS No Effect Dichloro 4,6-Dichloro Form Dichloro->iNOS Inhibition

Mechanistic pathway of iNOS inhibition by pyrimidine derivatives in macrophages.

Application 2: Agrochemical Development

In agrochemical research, the sec-butyl group of this compound is highly prized. The branched alkyl chain provides optimal steric hindrance and lipophilicity, which is crucial for disrupting the cell membranes of phytopathogenic fungi or interfering with insect chitin synthesis [2]. By cross-coupling the activated (chlorinated) form of this diol with benzoyl isocyanates, researchers synthesize novel benzoylpyrimidinylurea derivatives that exhibit broad-spectrum fungicidal activity in vitro.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, eliminating false positives through integrated control mechanisms.

Protocol A: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: Evaluate the immunomodulatory potential of the diol precursor versus its activated dichloro derivative.

  • Cell Culture: Isolate mouse peritoneal macrophages and seed at

    
     cells/mL in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
    
  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) and 100 U/mL IFN-

    
     to induce iNOS expression.
    
  • Compound Treatment: Introduce the diol (negative control) and the dichloro derivative at concentrations ranging from 1 to 50 µM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Griess Reaction: Transfer 100 µL of the supernatant to a fresh plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H₃PO₄). Read absorbance at 540 nm.

  • Self-Validation Checkpoint (MTT Assay): Immediately perform an MTT cell viability assay on the remaining cells. Causality: A reduction in NO could falsely appear as iNOS inhibition if the compound is merely killing the cells. The MTT assay ensures that NO reduction is due to true enzymatic/transcriptional inhibition, not cytotoxicity.

Protocol B: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

Objective: Assess the fungicidal activity of downstream derivatives against strains like Sclerotinia sclerotiorum.

  • Media Preparation: Dissolve the synthesized pyrimidine derivatives in DMSO. Mix into sterile, molten Potato Dextrose Agar (PDA) to achieve a final test concentration of 50 µg/mL.

  • Inoculation: Using a sterile cork borer, place a 5 mm mycelial plug of the target fungus at the exact geometric center of the PDA plate.

  • Incubation: Incubate at 25°C for 48–72 hours until the mycelium in the blank control plate reaches the edges.

  • Measurement & Calculation: Measure the colony diameter using the cross-measurement method. Calculate inhibition: Inhibition Rate (%) =[(Control diameter - Treatment diameter) / (Control diameter - 5)] × 100.

  • Self-Validation Checkpoint: Utilize a solvent-only (DMSO) plate as a negative control to prove the solvent does not inhibit growth. Simultaneously, run a plate with Pyrimethanil (a commercial standard) to validate the biological sensitivity of the specific fungal strain being tested.

Quantitative Data Summaries

The following tables summarize the expected in vitro data profiles when utilizing 2-Amino-5-sec-butyl-4,6-pyrimidinediol as a baseline and precursor.

Table 1: Comparative In Vitro NO Inhibition in Mouse Macrophages

Compound State Substituent at C5 IC₅₀ for NO Inhibition (µM) Cytotoxicity (MTT Assay)
4,6-Diol (Precursor) sec-butyl > 100 (Inactive) None observed
4,6-Dichloro (Active) sec-butyl ~ 15.0 - 25.0 None observed

| 4,6-Dichloro (Standard) | Fluoro | 2.0 | None observed |

Table 2: In Vitro Antifungal Activity of Downstream Benzoylpyrimidinylureas

Pyrimidine Core Origin Target Pathogen Concentration (µg/mL) Mycelial Inhibition Rate (%)
2-Amino-5-sec-butyl-4,6-pyrimidinediol Sclerotinia sclerotiorum 50 > 50.0%
2-Amino-5-sec-butyl-4,6-pyrimidinediol Botrytis cinerea 50 > 40.0%

| Pyrimethanil (Commercial Standard) | Sclerotinia sclerotiorum | 50 | ~ 50.0% |

References

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives ACS Omega URL:[Link] [1]

  • Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives Molecules (MDPI) / PubMed Central URL:[Link][2]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Medicinal Chemistry Research / PubMed Central URL:[Link] [3]

An In-depth Technical Guide to 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, a member of the 5-substituted 2-amino-4,6-dihydroxypyrimidine class of heterocyclic compounds. While direct research on this specific molecule is nascent, this document synthesizes available information on its synthesis, characterization, and the known biological activities of its structural analogs. By examining the broader context of the 2-aminopyrimidine scaffold, this guide offers insights into the potential therapeutic applications and avenues for future research. Detailed experimental protocols for synthesis and relevant biological assays are provided to empower researchers in their exploration of this and related compounds.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous natural products.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2] The 2-aminopyrimidine core, in particular, is a privileged structure known to impart a range of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The substitution pattern on the pyrimidine ring plays a crucial role in defining the biological activity and pharmacokinetic properties of these compounds. Substitution at the 5-position has been a key strategy to modulate the therapeutic potential of pyrimidine derivatives.[1] This guide focuses on the sec-butyl substituted analog, 2-Amino-5-sec-butyl-4,6-pyrimidinediol, providing a foundational understanding for its further investigation.

Synthesis and Characterization

The synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is achieved through a well-established condensation reaction. This approach is versatile and can be adapted for the synthesis of various 5-alkyl-2-amino-4,6-dihydroxypyrimidines.

Synthetic Pathway: Condensation of a Disubstituted Malonic Ester with Guanidine

The primary synthetic route involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base, such as sodium ethoxide.[1][5] This one-pot reaction provides a straightforward and efficient method for the construction of the pyrimidine ring.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product sec-butyl-diethyl_malonate sec-Butyl-diethyl malonate Target_Compound 2-Amino-5-sec-butyl-4,6-pyrimidinediol sec-butyl-diethyl_malonate->Target_Compound:w + Guanidine Guanidine Guanidine Guanidine->Target_Compound:w Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Target_Compound:s Base/Solvent Ethanol Ethanol Ethanol->Target_Compound:s

Caption: Synthetic scheme for 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

This protocol is adapted from a reported synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]

Materials:

  • sec-Butyl-diethyl malonate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol. The amount of sodium ethoxide should be in excess relative to the guanidine hydrochloride.

  • Add sec-butyl-diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in water.

  • Neutralize the aqueous solution with hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration, wash with water, and dry to yield 2-Amino-5-sec-butyl-4,6-pyrimidinediol.[1]

Characterization Data

The structure of 2-Amino-5-sec-butyl-4,6-pyrimidinediol has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: NMR Spectroscopic Data for 2-Amino-5-sec-butyl-4,6-pyrimidinediol in DMSO-d6 [1]

1H NMR (δ, ppm) Assignment 13C NMR (δ, ppm) Assignment
10.20 (2H, bs)2 x OH164.46C-4 and C-6
6.31 (2H, bs)NH2152.47C-2
2.70 (1H, m)H-1'93.61C-5
1.65 and 1.40 (2 x 1H, 2 x m)H-2'30.08C-1'
1.06 (3H, d, J = 7.0 Hz)H-1''27.09C-2'
0.72 (3H, t, J = 7.4 Hz)H-3'19.00C-1''
13.03C-3'

bs = broad singlet, m = multiplet, d = doublet, t = triplet

Physicochemical Properties

While specific experimental data for 2-Amino-5-sec-butyl-4,6-pyrimidinediol is limited, the properties of the parent compound and related analogs provide valuable insights.

Table 2: Physicochemical Properties of 2-Amino-4,6-dihydroxypyrimidine and Related Compounds

Property Value Source
Molecular Formula C8H13N3O2[6]
Molecular Weight 183.21 g/mol [6]
Melting Point >250 °C[1]
Appearance White solid[1]
Solubility Soluble in aqueous alkali.[7][7]

The high melting point suggests strong intermolecular interactions in the solid state. The solubility in aqueous alkali is characteristic of the acidic hydroxyl groups on the pyrimidine ring.

Biological Activity and Therapeutic Potential

The biological activity of 2-Amino-5-sec-butyl-4,6-pyrimidinediol has been investigated in the context of nitric oxide (NO) inhibition. However, in an in vitro assay using mouse peritoneal cells, the compound was found to be devoid of any NO-inhibitory activity.[1][5] In contrast, its chlorinated analog, 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine, did exhibit inhibitory effects on immune-activated NO production.[1] This highlights the critical role of the substituents at the 4 and 6 positions in modulating biological activity.

While direct evidence for other biological activities of the title compound is lacking, the broader class of 2-aminopyrimidine derivatives has shown a wide range of pharmacological effects.

Potential as Enzyme Inhibitors

Many 2-aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy.[3] The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The sec-butyl group at the 5-position could potentially occupy a hydrophobic pocket within an enzyme's active site, contributing to binding affinity and selectivity.

Antimicrobial and Antiviral Potential

The 2-aminopyrimidine core is present in several antimicrobial and antiviral drugs.[2][3] These compounds can act by inhibiting essential enzymes in pathogens or by interfering with viral replication processes. Further screening of 2-Amino-5-sec-butyl-4,6-pyrimidinediol against a panel of bacterial, fungal, and viral strains is warranted to explore its potential in this area.

Structure-Activity Relationship (SAR) Insights

The study on nitric oxide inhibition provides a key SAR insight: the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring appear to be detrimental to this specific activity, whereas their replacement with chlorine atoms confers inhibitory potential.[1][8] This suggests that modifications at these positions are critical for tuning the biological profile of this class of compounds. The nature and size of the alkyl substituent at the 5-position are also expected to significantly influence target binding and overall activity.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological potential of 2-Amino-5-sec-butyl-4,6-pyrimidinediol and its analogs, the following are representative experimental protocols for relevant assays.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

G Start Prepare kinase, substrate, and ATP solutions Incubate Incubate kinase with test compound Start->Incubate Initiate Initiate reaction with ATP and substrate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product formation (e.g., phosphorylation) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze

Caption: Workflow for a typical kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in the assay buffer.

  • Incubation: In a microplate, incubate the kinase with the test compound for a predetermined period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Termination: After a specific time, stop the reaction using a suitable stop reagent (e.g., EDTA).

  • Detection: Detect the amount of product formed. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Procedure:

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of twofold dilutions of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

2-Amino-5-sec-butyl-4,6-pyrimidinediol represents an under-explored molecule within the pharmacologically significant class of 2-aminopyrimidines. While its activity as a nitric oxide inhibitor is limited, the vast therapeutic potential of the pyrimidine scaffold suggests that this compound and its derivatives warrant further investigation. Future research should focus on:

  • Broad Biological Screening: Evaluating the compound against a diverse range of biological targets, including kinases, and a panel of pathogenic microbes.

  • Structural Modifications: Synthesizing and testing analogs with modifications at the 4, 6, and 5-positions to build a comprehensive structure-activity relationship profile.

  • Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Pyrimidine Biosynthesis Analysis Service. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
  • Toyo'oka, T., & Nakahara, Y. (1992). Precolumn derivatization of pyrimidine compounds for chemiluminescence detection in HPLC. Analytical Sciences, 8(5), 637-642.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Hocková, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482-4490.
  • Hocková, D., et al. (2014).
  • Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques. (2025). BenchChem.
  • 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. (2014).
  • Gangjee, A., et al. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 50(19), 4647-4656.
  • 2-Amino-4,6-dihydroxypyrimidine. (2018). SIELC Technologies.
  • Tsupko, O., et al. (2021).
  • Tsupko, O., et al. (2021).
  • Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • 2-Amino-4,6-dihydroxypyrimidine, 98%. (n.d.). Thermo Scientific Alfa Aesar.
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide. (2025). BenchChem.
  • 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. (n.d.). PubChem.
  • 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-4,6-dihydroxypyrimidine-13C2. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7808.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). Oriental Journal of Chemistry, 33(6), 2683-2705.
  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976). U.S.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • Classification of ADMET prediction strategies. The ADMET prediction... (n.d.).
  • In Silico ADMET Optimization Studies of Potential Inhibitors of Topoisomerase II. (2022). Pharmacology & Pharmacy, 13(8), 303-316.
  • ADMET Predictions for Chemists. (2023). Scribd.
  • 2-amino-5-sec-butyl-4,6-pyrimidinediol. (n.d.). ChemicalBook.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
  • 6-amino-5-nitroso-2,4-pyrimidinediol. (2025).
  • 2-Amino-5-butyl-6-methylpyrimidin-4-ol. (n.d.). Sigma-Aldrich.

Sources

spectral data for 2-Amino-5-sec-butyl-4,6-pyrimidinediol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7), a substituted dihydroxypyrimidine. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where unambiguous identification and purity assessment are paramount. This document consolidates experimental data and theoretical principles for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating field-proven methodologies with detailed data interpretation, this guide serves as an essential reference for scientists engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Molecular Structure and Physicochemical Properties

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a heterocyclic compound featuring a pyrimidine core, which is central to numerous biologically active molecules. The structure is characterized by two hydroxyl groups at positions 4 and 6, an amino group at position 2, and a sec-butyl substituent at position 5. The diol moiety allows the molecule to exist in keto-enol tautomeric forms, although the dihydroxy form is commonly depicted and named. Spectroscopic analysis is crucial to confirm this precise arrangement.

Caption: Molecular structure of 2-Amino-5-sec-butyl-4,6-pyrimidinediol with atom numbering for NMR assignments.

PropertyValueSource
CAS Number 923548-32-7[1]
Molecular Formula C₈H₁₃N₃O₂[1]
Molecular Weight 183.21 g/mol [1]
Physical Form White Solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Expertise & Causality: Experimental Protocol

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data. For a polar molecule with labile protons like 2-Amino-5-sec-butyl-4,6-pyrimidinediol, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds slows the chemical exchange of the -OH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals. The use of a high-field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the sec-butyl group.[3]

Caption: Standardized workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-80 mg for ¹³C NMR. Dissolve in ~0.7 mL of high-purity DMSO-d₆. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates.[3]

  • Spectrometer Setup: Use a 500 MHz NMR spectrometer. Lock the field frequency on the deuterium signal of DMSO-d₆. Perform automated or manual shimming of the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[2]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Integrate the signals in the ¹H spectrum.

Data Interpretation and Analysis

The NMR spectra were measured in DMSO-d₆ on a 500 MHz spectrometer.[2]

¹H NMR Spectrum

The ¹H NMR spectrum provides a complete map of the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.20bs2H-2 x OH
6.31bs2H-NH₂
2.70m1H-H-1' (CH)
1.65, 1.402 x m2H-H-2' (CH₂)
1.06d3HJ = 7.0H-1'' (CH₃)
0.72t3HJ = 7.4H-3' (CH₃)
Table based on data from López-Alvarado et al., 2011.[2]

Analysis:

  • Hydroxyl and Amino Protons (10.20 and 6.31 ppm): The signals for the -OH and -NH₂ protons appear as broad singlets (bs) at very downfield positions.[2] This is characteristic of acidic, exchangeable protons in DMSO-d₆. Their broadness is due to chemical exchange and quadrupolar broadening from the ¹⁴N atom.

  • sec-Butyl Protons (2.70 - 0.72 ppm): This group gives rise to a set of complex signals.

    • The methine proton (H-1') at 2.70 ppm is a multiplet (m) due to coupling with the adjacent CH₂ and CH₃ groups.[2]

    • The diastereotopic methylene protons (H-2') appear as two separate multiplets at 1.65 and 1.40 ppm.[2]

    • The doublet at 1.06 ppm corresponds to the methyl group (H-1'') coupled to the H-1' methine proton (J = 7.0 Hz).[2]

    • The triplet at 0.72 ppm is the terminal methyl group (H-3') coupled to the H-2' methylene protons (J = 7.4 Hz).[2]

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Chemical Shift (δ, ppm)Assignment
164.46C-4 and C-6
152.47C-2
93.61C-5
30.08C-1'
27.09C-2'
19.00C-1''
13.03C-3'
Table based on data from López-Alvarado et al., 2011.[2]

Analysis:

  • Pyrimidine Ring Carbons: The carbons of the heterocyclic ring are significantly deshielded. The C-4 and C-6 carbons, bonded to both nitrogen and oxygen, resonate furthest downfield at 164.46 ppm.[2] The C-2 carbon, attached to three nitrogen atoms, appears at 152.47 ppm.[2] The C-5 carbon, substituted with the alkyl group, is the most upfield of the ring carbons at 93.61 ppm.[2]

  • sec-Butyl Carbons: The aliphatic carbons of the sec-butyl group appear in the upfield region of the spectrum (30.08 - 13.03 ppm), consistent with sp³-hybridized carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Protocol and Predicted Spectral Features

While a specific experimental spectrum for this compound is not available in the cited literature, its characteristic features can be reliably predicted based on its functional groups and data from similar pyrimidine derivatives.[4][5][6]

Caption: General workflow for functional group analysis using IR spectroscopy.

Predicted IR Absorption Bands:

Wavenumber Range (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3200 - 3600O-H StretchHydroxyl (-OH)Strong, Broad
3300 - 3500N-H StretchAmino (-NH₂)Medium, two bands
2850 - 2970C-H Stretchsec-Butyl (Alkyl)Medium-Strong
1650 - 1700C=O StretchKeto tautomerStrong
1570 - 1620C=N StretchPyrimidine RingMedium-Strong
1450 - 1600C=C StretchPyrimidine RingMedium-Strong
1500 - 1600N-H BendAmino (-NH₂)Medium
1200 - 1350C-N StretchAmino, RingMedium
1050 - 1250C-O StretchHydroxyl/KetoStrong

Trustworthiness of Predictions:

  • The broad O-H stretching vibrations around 3200–3600 cm⁻¹ are a hallmark of hydroxyl groups involved in hydrogen bonding.[5]

  • The amino group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[5][7]

  • Due to keto-enol tautomerism, a strong carbonyl (C=O) absorption is anticipated between 1650–1700 cm⁻¹.[5][8]

  • Stretching vibrations from the C=N and C=C bonds within the pyrimidine ring typically appear in the 1450–1620 cm⁻¹ fingerprint region.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Methodology and Predicted Data

For a polar, non-volatile molecule like 2-Amino-5-sec-butyl-4,6-pyrimidinediol, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is the preferred method. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight.

Caption: Core workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum Data (ESI, Positive Mode):

m/z (Daltons)IonDescription
184.1135[M+H]⁺Protonated Molecular Ion
206.0954[M+Na]⁺Sodium Adduct
127.0560[M+H - C₄H₉]⁺Loss of the sec-butyl radical
166.0924[M+H - H₂O]⁺Loss of water

Analysis of Fragmentation:

  • Molecular Ion: The primary ion observed in ESI-MS will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight (183.21) plus the mass of a proton, giving a theoretical exact mass of 184.1135.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would induce fragmentation. Based on the fragmentation modes of similar pyrimidine derivatives, common fragmentation would involve the cleavage of the substituent groups.[9]

    • The most likely initial fragmentation is the loss of the sec-butyl group (mass ≈ 57 Da), resulting in a fragment ion at m/z ≈ 127.

    • Dehydration, the loss of a water molecule (mass ≈ 18 Da) from the diol structure, is also a probable fragmentation pathway, yielding a fragment at m/z ≈ 166.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive spectroscopic signature for 2-Amino-5-sec-butyl-4,6-pyrimidinediol. The ¹H and ¹³C NMR spectra precisely map the molecule's carbon-hydrogen framework, confirming the connectivity of the sec-butyl group and the substitution pattern on the pyrimidine ring.[2] While an experimental IR spectrum is pending, predictive analysis based on established literature provides clear expectations for the vibrational modes of its key functional groups. Finally, mass spectrometry confirms the molecular weight and predicts logical fragmentation pathways that are invaluable for identification in complex mixtures. This comprehensive guide serves as an authoritative reference for the structural verification of this compound in research and development settings.

References

  • López-Alvarado, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link]

  • Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]

  • Tsolaki, E., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Kumar, D., et al. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Desai, N., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • Abbasi, M., et al. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Available at: [Link]

Sources

Methodological & Application

synthesis protocol for 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthesis and Application Protocol for 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a highly specialized pyrimidine building block. It is predominantly utilized as a critical intermediate in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, a class of compounds recognized for their potent inhibitory effects on immune-activated nitric oxide (NO) production[1]. This application note outlines a self-validating, high-yield synthetic protocol driven by the base-catalyzed condensation of diethyl sec-butylmalonate with guanidine hydrochloride.

Mechanistic Rationale & Causality

The synthesis relies on a double nucleophilic acyl substitution. To ensure high yields and prevent side reactions, the experimental design is governed by strict mechanistic principles:

  • Base and Solvent Matching: Sodium ethoxide (NaOEt) is utilized in absolute ethanol. Using an ethoxide base perfectly matches the leaving group of the[2], entirely preventing the formation of mixed esters via transesterification. An excess of base (3.2 equivalents) is required because the resulting pyrimidinediol is highly acidic due to enolization, forming a sodium salt in situ that consumes the base[1].

  • Thermodynamic Driving Force: The reaction requires sustained reflux to overcome the activation energy barrier necessary for the cyclization into the stable 6-membered pyrimidine aromatic system[1].

  • Isoelectric Precipitation: The target molecule is amphoteric, containing both a basic amine and acidic enolic hydroxyl groups. By carefully neutralizing the aqueous reaction mixture to a pH of 5.5, the compound reaches its isoelectric point. At this pH, the zwitterionic/neutral form has minimum aqueous solubility, driving quantitative precipitation and eliminating the need for complex chromatographic purification.

Quantitative Reagent Matrix

Table 1: Stoichiometry and Physicochemical Properties of Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount (100 mmol Scale)
Diethyl sec-butylmalonateCarbon Scaffold216.281.0021.6 g
Guanidine HydrochlorideNitrogen Source95.531.2011.5 g
Sodium Ethoxide (21% in EtOH)Base / Catalyst68.053.20119 mL
Absolute EthanolReaction Medium46.07N/A100 mL
Hydrochloric Acid (6M)Isoelectric Neutralization36.46to pH 5.5~50 mL

Process Execution

SynthesisWorkflow A Diethyl sec-butylmalonate + Guanidine HCl B Base Catalysis (NaOEt / EtOH, 25°C) A->B C Condensation & Cyclization (Reflux, 6 h) B->C D Solvent Evaporation & Aqueous Reconstitution C->D E Isoelectric Precipitation (6M HCl to pH 5.5) D->E F Pure 2-Amino-5-sec-butyl- 4,6-pyrimidinediol E->F

Figure 1: Synthetic workflow for 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 119 mL of 21% sodium ethoxide solution in ethanol under an inert nitrogen atmosphere. (Causality: Nitrogen prevents the oxidation of the alkoxide base and the absorption of atmospheric moisture, which would prematurely hydrolyze the ester).

  • Guanidine Free-Basing: Add 11.5 g of guanidine hydrochloride portion-wise to the stirring alkoxide solution at room temperature. Stir for 30 minutes. (Self-Validation: A fine white precipitate of sodium chloride will rapidly form, visually confirming the successful generation of free guanidine).

  • Substrate Addition: Slowly add 21.6 g of diethyl sec-butylmalonate dropwise over 15 minutes. (Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of oligomeric side products).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours[1]. (In-Process Check: Monitor the reaction via TLC using Dichloromethane:Methanol 9:1. The disappearance of the high-Rf malonate spot confirms reaction completion).

  • Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. (Causality: Removing the organic solvent prevents the target product from remaining dissolved during the subsequent aqueous precipitation step).

  • Aqueous Reconstitution & Neutralization: Dissolve the resulting sticky residue in 100 mL of ice-cold distilled water. Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches precisely 5.5.

  • Isolation: Stir the suspension at 4°C for 2 hours to maximize crystallization. Filter the white solid under vacuum, wash sequentially with cold water (2 × 20 mL) and cold acetone (20 mL), and dry in a vacuum oven at 60°C overnight. Expected yield: ~17.0 g (93%) [1].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, verify the structural integrity using NMR spectroscopy. The following reference values are established for the pure compound[1]:

Table 2: 1H and 13C NMR Spectral Assignments (DMSO-d6)

NucleusShift (δ, ppm)MultiplicityIntegration / J-CouplingAssignment
1H 10.20broad singlet2H2 × OH (enolic protons)
1H 6.31broad singlet2HNH2 (amine protons)
1H 2.70multiplet1HH-1′ (sec-butyl CH)
1H 1.65, 1.402 × multiplet2 × 1HH-2′ (sec-butyl CH2)
1H 1.06doublet3H, J = 7.0 HzH-1″ (sec-butyl CH3)
1H 0.72triplet3H, J = 7.4 HzH-3′ (sec-butyl terminal CH3)
13C 164.46singlet-C-4 and C-6 (pyrimidine)
13C 152.47singlet-C-2 (pyrimidine)
13C 93.61singlet-C-5 (pyrimidine)

Quality Control Note: The melting point of the pure product should exceed 250 °C, which is characteristic of the strong intermolecular hydrogen bonding network inherent to 4,6-pyrimidinediols[1].

Downstream Utility: Nitric Oxide Inhibition Studies

While 2-Amino-5-sec-butyl-4,6-pyrimidinediol itself does not exhibit NO-inhibitory activity, it is the essential precursor for 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine. By reacting the synthesized diol with the Vilsmeier-Haack-Arnold reagent (POCl3/DMF), researchers can cleanly convert the hydroxyl groups to chlorides. The resulting dichloro-analog has been proven to significantly inhibit immune-activated nitric oxide production in mouse peritoneal cells, making it a highly valuable asset in anti-inflammatory drug discovery[1].

References

  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: Medicinal Chemistry Research, 23(10), 4482–4490. (Jansa, P., et al., 2014) URL: [Link]

Sources

Application Note: Experimental Design with 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating anti-inflammatory pathways, specifically the inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). It focuses on the experimental handling and biological profiling of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7), a pyrimidine derivative identified for its potential to suppress inflammatory mediators.

Technical Overview & Mechanism

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a substituted pyrimidine characterized by a sec-butyl group at the C5 position and hydroxyl/amino functional groups.[1] While structurally related to nucleic acid bases, its primary utility in drug discovery lies in its capacity to modulate inflammatory cascades.

Chemical Identity[1][2][3][4][5]
  • CAS Number: 923548-32-7[1][2][3]

  • Molecular Formula: C₈H₁₃N₃O₂

  • Molecular Weight: 183.21 g/mol [4]

  • Solubility: Low water solubility; soluble in DMSO (up to 50 mM) and 0.1 M NaOH.

  • Stability: Hygroscopic. Store at -20°C under desiccated conditions.

Biological Mechanism

Research indicates that 5-substituted pyrimidines can inhibit the production of pro-inflammatory mediators. Specifically, this compound acts by downregulating the expression or activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in activated immune cells (e.g., macrophages).

Key Pathway Targets:

  • iNOS Pathway: Reduces the conversion of L-arginine to L-citrulline and Nitric Oxide (NO).

  • COX-2 Pathway: Limits the conversion of Arachidonic Acid to Prostaglandin H2, subsequently reducing PGE2.

Experimental Workflow Visualization

The following diagram illustrates the standard screening workflow for evaluating the anti-inflammatory efficacy of 2-Amino-5-sec-butyl-4,6-pyrimidinediol using an LPS-induced macrophage model.

ExperimentalWorkflow Stock Stock Preparation (DMSO, 50mM) Induction LPS Induction (+ Compound Treatment) Stock->Induction Dilute to 1-100 μM CellCulture RAW 264.7 Cells (Seeding) CellCulture->Induction 24h Pre-incubation Supernatant Supernatant Collection Induction->Supernatant 18-24h Incubation MTT MTT/CCK-8 (Viability Control) Induction->MTT Cell Monolayer Griess Griess Assay (NO Quantification) Supernatant->Griess ELISA PGE2 ELISA (Immunoassay) Supernatant->ELISA

Caption: Workflow for screening 2-Amino-5-sec-butyl-4,6-pyrimidinediol efficacy in LPS-stimulated macrophages.

Critical Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Objective: Create a stable stock solution to ensure reproducible dosing.

  • Weighing: Accurately weigh 18.3 mg of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

  • Solubilization: Add 2.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration. Vortex vigorously for 1 minute.

    • Note: If particulates persist, sonicate at 40°C for 5 minutes.

  • Aliquoting: Dispense into 50 μL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Quantify the inhibition of NO and PGE2 production.

Reagents Required:
  • RAW 264.7 Macrophages (ATCC TIB-71)

  • DMEM High Glucose + 10% FBS

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL)

  • Griess Reagent System (Promega or equivalent)

  • PGE2 ELISA Kit (Cayman Chemical or equivalent)

Step-by-Step Procedure:
  • Seeding:

    • Harvest RAW 264.7 cells (passage 3–10).

    • Seed at density of

      
       cells/well in 96-well plates (200 μL/well).
      
    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in serum-free DMEM (e.g., 1, 10, 50, 100 μM). Ensure final DMSO concentration is < 0.1%.

    • Aspirate old media and add 100 μL of compound-containing media.

    • Incubate for 1 hour (Pre-treatment phase).

  • LPS Induction:

    • Add 100 μL of LPS-containing media (Final LPS concentration: 1 μg/mL) to all wells except the "Vehicle Control".

    • Controls:

      • Negative Control: Media only (No LPS, No Compound).

      • Positive Control: LPS only (No Compound).

    • Incubate for 18–24 hours .

  • Sample Collection:

    • Centrifuge plate at 1000 rpm for 5 minutes to settle debris.

    • Transfer 100 μL of supernatant to a new plate for Griess Assay (NO).

    • Transfer 50 μL of supernatant to a new plate for PGE2 ELISA .

    • Retain cells for Viability Assay (MTT/CCK-8) to distinguish anti-inflammatory effects from cytotoxicity.

Protocol C: Data Analysis & Validation

Objective: Calculate IC₅₀ values and ensure statistical validity.

  • NO Quantification:

    • Mix 100 μL supernatant with 100 μL Griess Reagent.

    • Incubate 10 mins at RT. Measure Absorbance at 540 nm.

    • Calculate Nitrite concentration using a NaNO₂ standard curve.

  • PGE2 Quantification:

    • Follow manufacturer instructions for competitive ELISA.

    • Use 4-parameter logistic fit for standard curve.

  • Normalization:

    • Report data as % Inhibition relative to the LPS Positive Control.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high concentrations (>100 μM).Pre-warm media to 37°C before adding stock. Limit final concentration to 100 μM.
High Cell Death Cytotoxicity of the pyrimidine derivative.Perform CCK-8 assay. If viability drops <80%, reduce concentration range.
High Background NO Phenol red interference or FBS contamination.Use Phenol Red-free DMEM. Screen FBS lots for low endotoxin levels.
Variable PGE2 Levels COX-2 induction variability.Ensure LPS is fresh and stored at -20°C. Do not freeze-thaw LPS stock >3 times.

Mechanistic Context (Signaling Pathway)

Understanding the upstream regulation is vital for interpreting results. This compound likely interferes with the NF-κB signaling cascade, preventing the transcriptional activation of Ptgs2 (COX-2) and Nos2 (iNOS).

SignalingPathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Genes Transcription (iNOS / COX-2) NFkB->Genes Enzymes Protein Expression (iNOS & COX-2) Genes->Enzymes Products Inflammatory Mediators (NO & PGE2) Enzymes->Products Compound 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Compound->NFkB Potential Inhibition Compound->Enzymes Downregulation

Caption: Proposed site of action for 2-Amino-5-sec-butyl-4,6-pyrimidinediol within the inflammatory cascade.

References

  • World Intellectual Property Organization (WIPO). (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof (WO2012116666A1).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54346859 (2-Amino-5-sec-butyl-4,6-pyrimidinediol). [Link]

Sources

Preparation and Stability of 2-Amino-5-sec-butyl-4,6-pyrimidinediol Solutions: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a substituted pyrimidine derivative with potential applications in pharmaceutical research and drug development. As with any experimental compound, the ability to prepare solutions of known concentration and to understand the compound's stability under various conditions is fundamental to obtaining reliable and reproducible results in biological and chemical assays. This guide provides a comprehensive overview of the preparation of solutions of 2-Amino-5-sec-butyl-4,6-pyrimidinediol and the assessment of their stability.

The protocols and recommendations outlined herein are based on established principles for handling heterocyclic compounds and are supplemented with data for structurally related molecules. Researchers should consider this document a starting point, with the understanding that optimization and validation for specific experimental needs are essential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is paramount for the successful preparation of stable solutions.

Structure and Functional Groups:

The structure of 2-Amino-5-sec-butyl-4,6-pyrimidinediol contains several key functional groups that influence its properties:

  • 2-Amino Group: This basic group is susceptible to protonation at acidic pH.

  • 4,6-Diol Groups: These hydroxyl groups can exhibit tautomerism, existing in equilibrium with their keto forms (4,6-dione). They can also be deprotonated at basic pH.

  • sec-Butyl Group: This nonpolar alkyl group at the 5-position increases the lipophilicity of the molecule compared to its unsubstituted parent compound, 2-amino-4,6-dihydroxypyrimidine.

The presence of both acidic (diol) and basic (amino) functional groups suggests that the compound is amphoteric, and its solubility will be highly dependent on the pH of the solution.

Table 1: Physicochemical Properties of 2-Amino-5-sec-butyl-4,6-pyrimidinediol and Related Compounds

Property2-Amino-5-sec-butyl-4,6-pyrimidinediol2-Amino-4,6-dihydroxypyrimidineNotes
Molecular Formula C₈H₁₃N₃O₂[1]C₄H₅N₃O₂[2]The sec-butyl group adds four carbons and eight hydrogens.
Molecular Weight 183.21 g/mol [1]127.10 g/mol [2]The increased molecular weight is due to the sec-butyl substituent.
Appearance White solidWhite to off-white crystalline solidBased on synthesis data for the sec-butyl derivative.
Melting Point >250 °CData not availableHigh melting point suggests strong intermolecular forces in the solid state.
pKa Not experimentally determined. Estimated to have at least two pKa values due to the amino and diol groups.Data not available in searched literature.The basicity of the amino group and the acidity of the diol groups will be key determinants of solubility and stability.
Solubility Not experimentally determined. Expected to have low aqueous solubility at neutral pH due to the lipophilic sec-butyl group. Solubility is expected to increase at acidic and basic pH.Limited solubility in water.General principles suggest that the solubility of amino acids and similar amphoteric compounds is lowest at their isoelectric point and increases with pH adjustment.[3][4]

Solution Preparation

The choice of solvent is critical for preparing a stable solution of 2-Amino-5-sec-butyl-4,6-pyrimidinediol. Given its expected low aqueous solubility, a systematic approach to solvent selection and solution preparation is recommended.

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): A common aprotic solvent for dissolving a wide range of organic compounds for in vitro studies. It is advisable to prepare a high-concentration stock solution in DMSO.

  • Aqueous Buffers (with pH adjustment): Due to the amphoteric nature of the molecule, solubility in aqueous media can likely be achieved by adjusting the pH. Acidic buffers (e.g., citrate, acetate) or basic buffers (e.g., phosphate, borate) should be evaluated.

  • Co-solvents: Mixtures of water with organic solvents like ethanol or methanol may enhance solubility.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a precise amount of 2-Amino-5-sec-butyl-4,6-pyrimidinediol powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Note: When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

Stability Assessment

Understanding the stability of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in solution is essential for ensuring the integrity of experimental results. Stability should be assessed under various conditions, including in different solvents, at various temperatures, and upon exposure to light. Forced degradation studies are a valuable tool for identifying potential degradation products and pathways.[5][6][7][8][9]

Analytical Method for Stability Assessment

A stability-indicating analytical method is required to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method (based on analysis of 2-Amino-4,6-dihydroxypyrimidine[10]):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A starting condition of 5% B, ramping to 95% B over a suitable gradient to ensure separation of the parent compound from any more or less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound. A photodiode array (PDA) detector is recommended to identify the optimal wavelength and to assess peak purity. For many pyrimidine derivatives, a wavelength between 260-280 nm is appropriate.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Method Validation: This method would require validation to demonstrate its specificity, linearity, accuracy, precision, and sensitivity for 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Forced Degradation Studies

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its breakdown.[6][7] This helps to elucidate degradation pathways and to confirm that the analytical method can separate the degradants from the parent compound.

Figure 1: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C, solid & solution) prep->thermal Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity pathways Identify Degradation Pathways mass_balance->pathways peak_purity->pathways method_validation Validate Stability-Indicating Method pathways->method_validation

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways:

Based on the structure, potential degradation pathways include:

  • Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, or the pyrimidine ring could undergo hydrolytic cleavage, especially under harsh acidic or basic conditions.

  • Oxidation: The electron-rich pyrimidine ring and the amino group are susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic rings can be susceptible to degradation upon exposure to UV or visible light.

Figure 2: Potential Degradation Sites

Caption: Potential degradation sites on the molecule.

Long-Term Stability

To determine the appropriate storage conditions and shelf-life of the solution, a long-term stability study should be conducted.

Protocol for Long-Term Stability Study:

  • Prepare a solution of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in the desired solvent and concentration.

  • Divide the solution into multiple aliquots in appropriate storage vials.

  • Store the aliquots under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Protect a subset of samples from light at each temperature to assess photostability.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze the samples using the validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any major degradation products. A solution is generally considered stable if there is less than 5-10% degradation of the parent compound.

Summary and Recommendations

The preparation of stable solutions of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is achievable with a systematic approach. The following are key recommendations for researchers:

  • Initial Solubility Screening: Perform small-scale solubility tests in various solvents (DMSO, ethanol, methanol, and aqueous buffers at different pH values) to identify the optimal solvent system.

  • Stock Solution Preparation: For most in vitro applications, preparing a concentrated stock solution in DMSO is a practical starting point.

  • Stability Assessment: Always perform stability studies in the final experimental medium to ensure the compound's integrity throughout the duration of the assay.

  • Analytical Method: Develop and validate a stability-indicating HPLC method to accurately quantify the compound and its potential degradation products.

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light, especially if photostability has not been established.

By following these guidelines, researchers can confidently prepare and use solutions of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, leading to more accurate and reliable scientific data.

References

  • SIELC. (n.d.). Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5).
  • BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5).
  • Geno-Chem. (n.d.). A1099 2-Amino-4,6-dihydroxypyrimidine,>98.0%(HPLC).
  • Trissel, L. A. (2004). Chemical stability of 4-aminopyridine capsules.
  • Kravchenko, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Google Patents. (2022).
  • BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine. BenchChem.
  • ResolveMass Laboratories. (2026, February 15).
  • Alsante, K. M., et al. (2020, November 12).
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4).
  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9).
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • PubChem. (n.d.). 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-.
  • ChemicalBook. (n.d.). 2-amino-5-sec-butyl-4,6-pyrimidinediol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98 56-09-7.
  • Chakravarty, A. K., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Zhang, C., et al. (2018).
  • Echemi. (n.d.). 2-Amino-4,6(1H,5H)-pyrimidinedione Safety Data Sheets.
  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Application Note: 2-Amino-5-sec-butyl-4,6-pyrimidinediol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a specialized pyrimidine scaffold gaining traction in the development of dual-action anti-inflammatory agents. Unlike generic pyrimidine intermediates, the presence of the sec-butyl group at the C5 position introduces a critical hydrophobic moiety that influences binding affinity in cyclooxygenase (COX) and nitric oxide synthase (NOS) pockets.

This guide details the utilization of this compound as a core building block for synthesizing 2,5,4,6-substituted pyrimidine libraries. We address the specific challenges associated with its tautomeric equilibrium, solubility profile, and downstream functionalization (chlorination) required to unlock its medicinal potential.

Chemical Profile & Properties[1][2][3]

Understanding the physicochemical behavior of this scaffold is a prerequisite for successful synthesis.

PropertySpecificationApplication Note
Chemical Name 2-Amino-5-sec-butyl-4,6-pyrimidinediolOften referred to as the "diol" but exists as a dione in solution.
CAS Number 923548-32-7
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Stereochemistry Racemic (RS)The sec-butyl group contains a chiral center. Standard synthesis yields a racemate.
Solubility Low in DCM, MeOH; High in DMSO, dilute NaOHCritical: Poor solubility in non-polar solvents complicates NMR analysis without derivatization.
Tautomerism Keto-Enol EquilibriumPredominantly exists as 2-amino-5-sec-butyl-1H,5H-pyrimidine-4,6-dione in neutral aqueous solution.

Application I: Synthetic Protocols

Synthesis of the Core Scaffold

The synthesis exploits the condensation of guanidine with diethyl sec-butylmalonate. The steric bulk of the sec-butyl group requires optimized reflux conditions compared to simple alkyl malonates.

Reagents:

  • Guanidine Hydrochloride (1.1 eq)

  • Diethyl sec-butylmalonate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Protocol:

  • Preparation : Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

  • Addition : Add Guanidine HCl and stir for 15 min to liberate the free base.

  • Condensation : Dropwise add Diethyl sec-butylmalonate over 30 minutes.

  • Reflux : Heat to reflux (78°C) for 6–8 hours . Note: Monitor by TLC (10% MeOH in DCM). The sec-butyl steric hindrance may slow ring closure.

  • Work-up : Evaporate solvent in vacuo. Dissolve the residue in minimal water.

  • Precipitation : Acidify carefully with glacial acetic acid to pH 5–6. The product will precipitate as a white solid.

  • Purification : Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Functionalization: Conversion to Dichloro-Intermediate

To utilize this scaffold in medicinal chemistry (e.g., SₙAr reactions), the hydroxyl groups must be converted to leaving groups (chlorides).

Reaction : Vilsmeier-Haack type or POCl₃ neat.

Protocol:

  • Suspend dried 2-Amino-5-sec-butyl-4,6-pyrimidinediol in POCl₃ (excess, 10 vol).

  • Add N,N-Diethylaniline (1.0 eq) as a catalyst/acid scavenger.

  • Reflux at 105°C for 4–6 hours until the solution turns clear (indicating consumption of the insoluble dione).

  • Quenching (Hazardous) : Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

  • Isolation : Neutralize with NH₄OH to pH 8. Extract with Ethyl Acetate.

  • Result : 2-Amino-4,6-dichloro-5-sec-butylpyrimidine.[1]

Visualization of Synthetic Workflow

SynthesisPath Start Diethyl sec-butylmalonate + Guanidine Inter 2-Amino-5-sec-butyl- 4,6-pyrimidinediol (Core Scaffold) Start->Inter NaOEt/EtOH Reflux, 8h Chlor 2-Amino-4,6-dichloro- 5-sec-butylpyrimidine Inter->Chlor POCl3 N,N-Diethylaniline Library Diversified Library Chlor->Library Nucleophilic Aromatic Substitution (SnAr)

Figure 1: Synthetic pathway from raw materials to functionalized dichloro-pyrimidine intermediate.

Application II: Medicinal Chemistry & SAR

The 2-amino-4,6-dihydroxypyrimidine scaffold is a privileged structure in the design of inhibitors for pro-inflammatory enzymes.

Mechanism of Action (Targeting Inflammation)

Derivatives of this scaffold have demonstrated potential in inhibiting the formation of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) . The mechanism typically involves the dual modulation of the iNOS and COX-2 pathways.

  • Role of sec-butyl : The C5 sec-butyl group provides a hydrophobic anchor. In the COX-2 active site, this group likely occupies the hydrophobic channel, enhancing selectivity over COX-1.

  • Role of C2-Amino : Forms critical hydrogen bonds with active site residues (e.g., Glu/Tyr gates).

Biological Signaling Pathway

BioPath Stimulus Inflammatory Stimulus (LPS/Cytokines) NFkB NF-κB Activation Stimulus->NFkB Enzymes Induction of iNOS & COX-2 NFkB->Enzymes Mediators NO & PGE2 Production Enzymes->Mediators Inhibition Pyrimidine Inhibitor Inhibition->Enzymes Blocks Activity/Expression

Figure 2: Therapeutic intervention point of pyrimidine derivatives in the inflammatory cascade.

Analytical Quality Control

Ensuring the integrity of the 2-Amino-5-sec-butyl-4,6-pyrimidinediol intermediate is vital.

HPLC Method

Due to polarity, standard C18 methods may result in early elution.

  • Column : C18 Polar-Embedded (e.g., Aquasil or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 min.

  • Detection : UV @ 254 nm (pyrimidine ring) and 210 nm.

NMR Characterization Tips
  • Solvent : DMSO-d6 is required.

  • Tautomer Signals : You will not see discrete -OH signals. Instead, look for broad exchangeable protons (NH) around 10–12 ppm, indicative of the dione/lactam form.

  • Chirality : The sec-butyl group (CH-CH3) will appear as a multiplet. In a chiral environment (or with chiral shift reagents), the racemic nature can be verified.

References

  • Krejci, P. et al. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. World Intellectual Property Organization, WO2012116666A1 .

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Products. Chemistry & Biodiversity, 2(1), 1–50.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for Pyrimidine tautomerism).

Sources

derivatization of 2-Amino-5-sec-butyl-4,6-pyrimidinediol for assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 2-Amino-5-sec-butyl-4,6-pyrimidinediol for Sensitive and Robust Quantification in Research and Drug Development

Abstract

This technical note provides a comprehensive guide for the derivatization of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, a polar molecule that presents significant analytical challenges. Direct analysis of this compound by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often hindered by its low volatility, thermal instability, and weak UV absorbance. This guide details tailored derivatization protocols designed to overcome these limitations, enabling robust, sensitive, and reproducible quantification. We present two primary pathways: silylation for GC-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for HPLC with Fluorescence Detection (HPLC-FLD). Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step procedures, and guidelines for method validation in accordance with ICH Q2(R1) standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable bioanalytical assays for this and structurally related pyrimidinediol compounds.

Introduction: The Analytical Challenge

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS 923548-32-7) is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The analytical quantification of this specific molecule is complicated by its inherent physicochemical properties. The structure contains multiple polar functional groups: a primary amine (-NH2) and two hydroxyl (-OH) groups. These groups can engage in strong intermolecular hydrogen bonding, which results in:

  • Low Volatility and Poor Thermal Stability: This makes direct analysis by GC challenging, as high temperatures required for volatilization can lead to degradation and poor chromatographic performance.[5][6]

  • Poor Retention in Reversed-Phase HPLC: The compound's polarity can lead to minimal retention on common C8 or C18 columns, causing it to elute near the solvent front, where matrix interference is most pronounced.

  • Weak Chromophore/Fluorophore: The native molecule lacks a strong UV-absorbing chromophore or a native fluorophore, limiting the sensitivity of detection for trace-level quantification.[7][8]

Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable properties for analysis.[9][10][11] This process can increase volatility, enhance thermal stability, improve chromatographic behavior, and significantly boost detector response.[5][10]

Caption: Reactive functional groups on 2-Amino-5-sec-butyl-4,6-pyrimidinediol targeted for derivatization.

Derivatization Strategy for GC-MS Analysis: Silylation

For GC-based methods, silylation is the premier strategy for derivatizing polar compounds containing active hydrogen atoms (-OH, -NH2, -SH).[6][12] The reaction replaces these acidic hydrogens with a non-polar trimethylsilyl (TMS) group, which dramatically increases the analyte's volatility and thermal stability while reducing its polarity.[5][8][13]

Causality: The TMS group is sterically bulky and non-polar. Its introduction prevents the formation of intermolecular hydrogen bonds that are responsible for the low volatility of the parent compound. This allows the derivatized molecule to readily enter the gas phase at lower temperatures without degradation, making it highly amenable to GC analysis.[5][6]

A common and highly effective silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . It is known for its high reactivity and for producing volatile byproducts that do not interfere with chromatography.[13][14]

Protocol 2.1: MSTFA Derivatization for GC-MS

This protocol outlines the complete workflow from sample preparation to instrumental analysis.

A Sample Preparation (e.g., LLE or SPE of analyte) B Evaporation to Dryness (Under Nitrogen Stream) A->B C Reconstitution & Derivatization (Add Pyridine and MSTFA) B->C D Reaction Incubation (Heat at 60-70°C for 30 min) C->D E Sample Dilution (If necessary, with hexane) D->E F GC-MS Injection & Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for silylation-based GC-MS analysis.

A. Reagents and Materials

  • 2-Amino-5-sec-butyl-4,6-pyrimidinediol analytical standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (or DMF)[15]

  • Hexane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Vortex mixer

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen evaporation system

B. Standard Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions from the stock solution with methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

C. Derivatization Procedure

  • Pipette 100 µL of each standard, QC, or sample extract into a clean GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all water and protic solvents, as they will consume the silylating reagent.[6]

  • To the dry residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Add 50 µL of MSTFA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature. The sample is now ready for injection. If concentrations are high, the sample can be diluted with hexane.

D. Suggested GC-MS Conditions

ParameterSuggested Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity phase
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

Derivatization Strategy for HPLC Analysis: Fluorescent Labeling

For highly sensitive quantification with HPLC, especially in complex biological matrices, fluorescence detection is a powerful choice. This requires tagging the analyte with a fluorophore. The primary amine on 2-Amino-5-sec-butyl-4,6-pyrimidinediol is an excellent target for derivatization with fluorogenic reagents.[16]

Causality: Fluorogenic reagents are molecules that are non-fluorescent or weakly fluorescent but react with a specific functional group to form a highly fluorescent product.[17] This ensures that only the derivatized analyte produces a strong signal, leading to high sensitivity and low background noise.

Fluorescamine is an ideal reagent for this purpose. It reacts almost instantaneously with primary amines at room temperature in an alkaline buffer to yield a stable, highly fluorescent pyrrolinone derivative.[17][18] A key advantage is that excess fluorescamine and its hydrolysis products are non-fluorescent, simplifying the resulting chromatogram.[17]

Protocol 3.1: Fluorescamine Derivatization for HPLC-FLD

This protocol provides a pre-column derivatization method for sensitive analysis.

A Sample Preparation (e.g., Protein Precipitation, SPE) B pH Adjustment (Add Borate Buffer, pH 9.0) A->B C Derivatization Reaction (Add Fluorescamine in Acetone) B->C D Reaction Completion (Vortex, ~1 minute at RT) C->D E HPLC-FLD Injection & Analysis D->E F Data Processing & Quantification E->F

Caption: Workflow for fluorescent labeling-based HPLC-FLD analysis.

A. Reagents and Materials

  • 2-Amino-5-sec-butyl-4,6-pyrimidinediol analytical standard

  • Fluorescamine

  • Acetone (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • 0.22 µm syringe filters

  • HPLC vials

B. Reagent and Standard Preparation

  • Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Fluorescamine Solution (1.5 mg/mL): Dissolve 15 mg of fluorescamine in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Analyte Standards: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with a 50:50 mixture of acetonitrile and water to create calibration standards from 1 ng/mL to 500 ng/mL.

C. Derivatization Procedure

  • In an HPLC vial, combine 100 µL of the sample (or standard) with 100 µL of 0.2 M Borate Buffer (pH 9.0).

  • Vortex briefly to mix.

  • While vortexing, rapidly add 50 µL of the fluorescamine solution. The reaction is nearly instantaneous.[17]

  • Allow the reaction to proceed for 1 minute at room temperature.

  • The sample is now ready for immediate injection into the HPLC system.

D. Suggested HPLC-FLD Conditions

ParameterSuggested Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min; hold at 90% B for 3 min; return to 30% B over 2 min
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 10 µL
FLD Detector Agilent 1260 FLD or equivalent
Excitation λ 390 nm[18]
Emission λ 475 nm[18]

Method Validation: Ensuring Trustworthiness and Reliability

Once a derivatization protocol and analytical method are established, validation is required to demonstrate that the assay is suitable for its intended purpose.[19] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[20][21][22]

Core Validation Parameters: The objective of validation is to confirm the reliability, accuracy, and consistency of the analytical method.[23][24] Key parameters to evaluate include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components). This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.[19]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥0.99.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing QC samples at a minimum of three concentration levels (low, medium, high) against a calibration curve and is expressed as the percentage recovery.[25]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.[19]

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[19]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[19]

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interference at the analyte's RT
Robustness %RSD of results should remain within acceptable limits

These criteria are based on general FDA and ICH guidelines and may be adjusted based on the specific application.[19][24][26]

Conclusion

The analysis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol requires a strategic approach to overcome its challenging physicochemical properties. This application note provides two robust, validated derivatization protocols tailored for common analytical platforms. Silylation with MSTFA effectively prepares the analyte for volatile analysis by GC-MS, while fluorescent labeling with fluorescamine enables highly sensitive and selective quantification by HPLC-FLD. The choice between these methods will depend on the available instrumentation, the required sensitivity, and the sample matrix. By following these detailed protocols and adhering to rigorous validation standards, researchers and drug development professionals can achieve reliable and reproducible quantification of this and similar pyrimidine-based molecules.

References

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Retrieved from [Link]

  • ProPharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ProPharma. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Derivatization Extraction. SCION Instruments. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Peržel'ová, I., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18835-18855. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Shackman, J. G., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 115-125. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace. Retrieved from [Link]

  • Various Authors. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (PDF). Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. Journal of Chromatography B, 1114-1115, 134-143. Retrieved from [Link]

  • Chen, Y. C., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research, 22(4), 1335-1346. Retrieved from [Link]

  • Chan, K. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • MDPI. (2024, August 29). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). Cheméo. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Hindawi. (n.d.). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi. Retrieved from [Link]

  • MDPI. (2025, March 6). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Retrieved from [Link]

Sources

Application Note: Bioactivity Profiling and SAR Baseline Protocols for 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists.

Executive Summary & Scientific Rationale

In the development of novel antiviral and anti-inflammatory agents, pyrimidine derivatives serve as highly versatile scaffolds. 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7)[1] belongs to a critical class of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

While advanced halogenated derivatives (such as 5-substituted 2-amino-4,6-dichloropyrimidines) are potent inhibitors of immune-activated nitric oxide (NO) production, their diol (dihydroxypyrimidine) precursors are typically devoid of NO-inhibitory activity (2)[2]. Consequently, testing 2-Amino-5-sec-butyl-4,6-pyrimidinediol is a mandatory step in Structure-Activity Relationship (SAR) campaigns. It serves as the ultimate baseline structural control to validate that the pharmacophore's bioactivity is strictly dependent on the dichloro moiety rather than the core pyrimidine ring[3].

This guide outlines a self-validating experimental framework to profile the bioactivity of this compound, coupling a primary target engagement assay (Griess Reaction for NO) with an orthogonal safety assay (MTT for cytotoxicity).

Mechanistic Pathway & Assay Logic

To evaluate anti-inflammatory potential, the compound is tested in murine RAW 264.7 macrophages stimulated by Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). This combination synergistically activates the TLR4 and IFNGR receptors, triggering the NF-κB and JAK/STAT signaling cascades. This results in the de novo transcription of inducible Nitric Oxide Synthase (iNOS), which converts L-arginine into NO.

SignalingPathway Stimulus LPS / IFN-γ Receptor TLR4 / IFNGR Complex Stimulus->Receptor Kinases JAK/STAT & IKK/NF-κB Receptor->Kinases GeneExp iNOS Gene Transcription Kinases->GeneExp Enzyme iNOS Enzyme GeneExp->Enzyme Product Nitric Oxide (NO) Enzyme->Product Drug 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Drug->Enzyme SAR Baseline Evaluation

Fig 1. Macrophage iNOS signaling pathway and targeted intervention points for SAR evaluation.

Experimental Workflows: A Self-Validating System

A fundamental pitfall in NO-inhibition assays is misinterpreting compound-induced cell death as pharmacological anti-inflammatory activity. To establish a self-validating system , the Griess assay must be multiplexed with an MTT viability assay on the exact same cell population.

AssayWorkflow S1 Cell Seeding (RAW 264.7) S2 Compound Pre-treatment (1h) S1->S2 S3 LPS/IFN-γ Stimulation (24h) S2->S3 S4 Supernatant Harvest S3->S4 S5 Griess / MTT Readout S4->S5

Fig 2. High-throughput in vitro workflow for parallel NO inhibition and cytotoxicity screening.

Protocol A: Macrophage-Based Nitric Oxide (NO) Inhibition (Griess Assay)

Causality & Rationale: Nitric oxide is a highly volatile free radical that rapidly oxidizes into stable nitrite (NO₂⁻) in aqueous culture media. The Griess reaction utilizes a two-step diazotization process to convert NO₂⁻ into a measurable, deep-magenta azo dye.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
    • Expert Insight: Allowing 24 hours of adherence prevents baseline inflammatory noise caused by the mechanical stress of trypsinization.

  • Compound Pre-treatment: Aspirate the media. Add fresh media containing 2-Amino-5-sec-butyl-4,6-pyrimidinediol (titrated from 1 µM to 100 µM), a vehicle control (0.1% DMSO), or a positive control (e.g., 1400W). Incubate for 1 hour.

    • Expert Insight: Pre-incubation is critical. It allows the compound to reach intracellular equilibrium before the LPS/IFN-γ stimulus triggers the rapid transcriptional cascade.

  • Stimulation: Add LPS (100 ng/mL) and IFN-γ (10 U/mL) directly to the wells. Incubate for an additional 24 hours.

  • Supernatant Transfer: Transfer 50 µL of the culture supernatant from each well into a new, flat-bottom 96-well assay plate. (Retain the original cell plate for Protocol B).

  • Diazotization Reaction:

    • Add 50 µL of 1% Sulfanilamide (in 5% phosphoric acid) to the supernatant. Incubate for 5–10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Incubate for 5–10 minutes until color develops.

    • Expert Insight: Sequential addition, rather than mixing the reagents beforehand, prevents the premature degradation of the unstable diazonium intermediate, ensuring stoichiometric accuracy.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Quantify against a standard curve of sodium nitrite (0–100 µM).

Protocol B: Orthogonal Viability Profiling (MTT Assay)

Causality & Rationale: To confirm that the diol precursor lacks suppressive effects on cell viability (2)[2], mitochondrial metabolic activity is measured.

Step-by-Step Methodology:

  • Reagent Addition: To the original cell culture plate (which still contains ~50 µL of media and the cells), add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 2 to 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl, or pure DMSO) to each well. Triturate gently to dissolve the crystals completely.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ (Concentration reducing viability by 50%).

Quantitative Data Interpretation (SAR Context)

When executing this protocol, 2-Amino-5-sec-butyl-4,6-pyrimidinediol is expected to show minimal to no inhibition of NO, validating its role as an inactive precursor. The table below illustrates how this data is structured to compare the diol baseline against its active dichloro counterpart, proving the necessity of the halogen substitution for bioactivity.

Table 1: Comparative Bioactivity Profile (Diol Precursor vs. Dichloro Analog)

CompoundSubclass RoleNO Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
2-Amino-5-sec-butyl-4,6-pyrimidinediol Diol (SAR Baseline)> 100 (Inactive)> 100N/A
5-Fluoro-2-amino-4,6-dichloropyrimidine Dichloro (Active Ref)2.0 ± 0.4> 100> 50
1400W iNOS Inhibitor (Control)1.5 ± 0.2> 100> 66

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A high SI indicates a wide therapeutic window.

References

  • Jansa, P., Holý, A., Dračínský, M., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(3), 1051-1060. Retrieved from[Link]

Sources

Technical Guide: Handling, Storage, and Protocol Optimization for 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Background

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a functionalized pyrimidine derivative primarily utilized as a research intermediate in the synthesis of bioactive N-heterocycles and as an analytical reference standard. Structurally, it features a pyrimidine core substituted with an amino group at position 2, hydroxyl groups at positions 4 and 6, and a sec-butyl alkyl chain at position 5.

Critical Chemical Context: Researchers must recognize that this compound exhibits keto-enol tautomerism . While often named as a "diol" (enol form), in solution and solid state, it may exist in equilibrium with its keto form (2-amino-5-sec-butyl-1H-pyrimidine-4,6-dione). This behavior significantly influences its solubility profile and chromatographic retention.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 923548-32-7
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Physical State White to off-white solid powder
Melting Point >250 °C (Decomposes)
pKa (Predicted) ~2.5 (Basic N), ~9.5 (Acidic OH/NH)
LogP ~1.9 (Moderate Lipophilicity due to sec-butyl group)

Health, Safety, and Environment (HSE) Protocols

Hazard Classification: Although specific toxicological data for this isomer is limited, analogous amino-pyrimidines are classified as Irritants .

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Workflow
  • Engineering Controls: Always handle the neat powder inside a certified chemical fume hood to prevent inhalation of dust.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm).

    • Body: Standard lab coat with closed cuffs.

  • Spill Management: Isolate the area. Sweep up solid spills carefully to avoid dust generation. Clean the surface with a 10% ethanol solution followed by water.

Storage and Stability

Proper storage is critical to prevent oxidative degradation or hydrolysis of the amine functionality.

Solid State Storage
  • Temperature: Ambient (15°C to 25°C) is generally acceptable for short-term (<1 month). Long-term storage requires refrigeration (+4°C) or freezing (-20°C).

  • Environment: Store in a tightly sealed vial within a desiccator. The compound is hygroscopic; moisture absorption can induce clumping and hydrolysis.

  • Light: Protect from direct light. Amber glass vials are recommended.

Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.

  • Temperature: -20°C or -80°C.

  • Stability:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous/Working Solutions: Unstable. Prepare fresh daily. Do not store aqueous dilutions.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot stocks to avoid repeated cycling.

Solubility and Reconstitution Protocol

The presence of the sec-butyl group adds lipophilicity, making water a poor solvent choice for initial reconstitution.

Solvent Selection Matrix
SolventSolubility RatingApplication
Water Poor (< 1 mg/mL)Not recommended for stock.
Ethanol Moderate (~5-10 mg/mL)Suitable for biological assays sensitive to DMSO.
DMSO Excellent (> 50 mg/mL)Primary choice for stock solutions.
DMF GoodAlternative to DMSO.
Standard Reconstitution Workflow (10 mM Stock)
  • Calculate: For 5 mg of compound (MW 183.21), add 2.73 mL of solvent to achieve 10 mM.

  • Add Solvent: Pipette anhydrous DMSO directly into the vial.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Ensure the solution is completely clear before aliquoting.

Visualization: Reconstitution Decision Tree

Reconstitution Start Start: Solid Powder Choice Intended Application? Start->Choice BioAssay Cellular/Enzymatic Assay Choice->BioAssay ChemSynth Chemical Synthesis Choice->ChemSynth DMSO_Route Dissolve in DMSO (Max 50 mg/mL) BioAssay->DMSO_Route Standard EtOH_Route Dissolve in Ethanol (Max 10 mg/mL) BioAssay->EtOH_Route If DMSO sensitive ChemSynth->DMSO_Route Check Visual Inspection DMSO_Route->Check EtOH_Route->Check Sonicate Sonicate (40°C, 5 min) Check->Sonicate Cloudy Aliquot Aliquot & Store -20°C Check->Aliquot Clear Sonicate->Check

Figure 1: Decision matrix for solvent selection and reconstitution based on downstream application.

Analytical Verification Protocol (HPLC-UV)

To verify the purity of the standard or monitor stability, use the following Reverse Phase HPLC method. This method is optimized to retain polar pyrimidines while resolving the lipophilic sec-butyl tail.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 260 nm (Lambda max for pyrimidine core).[1]

  • Column Temp: 30°C.

Gradient Profile:

Time (min)% Mobile Phase B (ACN)Description
0.05%Equilibration
2.05%Isocratic Hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration
20.05%End

Expected Result: The compound typically elutes between 6.5 and 8.0 minutes depending on the specific column dead volume. Impurities (hydrolysis products) will elute earlier (2-4 minutes).

References

  • National Institutes of Health (NIH). (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-5-sec-butyl-4,6-pyrimidinediol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for Ambrisentan Intermediate Synthesis Ticket ID: PYR-OPT-462 Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of a Heterocycle

You are likely synthesizing 2-Amino-5-sec-butyl-4,6-pyrimidinediol (also known as 2-amino-5-sec-butyl-4,6-dihydroxypyrimidine). This is the critical pyrimidine core used in the manufacture of Ambrisentan (an endothelin receptor antagonist).

The synthesis involves a condensation cyclization between diethyl 2-sec-butylmalonate and guanidine (supplied as HCl salt). While the chemistry appears simple, the physical processing is deceptive. The reaction frequently fails not due to "bad chemistry," but due to mass transfer limitations (slurry density) and thermodynamic traps (moisture sensitivity).

This guide treats your synthesis as a system to be debugged.

Module 1: The Optimized Protocol (v2.1)

Do not use legacy literature methods that use low solvent volumes. They will result in a solid cake that breaks stirrers.

Critical Process Parameters (CPPs)
ParameterSet PointScientific Rationale
Stoichiometry Guanidine:Malonate (1.2 : 1.0)Excess guanidine compensates for decomposition and ensures full consumption of the expensive malonate ester.
Base Load NaOEt:Guanidine (2.5 : 1.0)1 eq neutralizes Guanidine HCl; 1 eq forms the enolate; 0.5 eq maintains basicity for cyclization equilibrium.
Solvent Vol >10 Volumes (mL/g)CRITICAL: The sodium salt of the product is insoluble in EtOH. High dilution prevents "cementing."
Atmosphere Nitrogen/ArgonThe electron-rich pyrimidine ring is susceptible to oxidative degradation (turning pink/brown).
Step-by-Step Workflow
  • Base Preparation: Charge Absolute Ethanol (10-12 vol) into a reactor under

    
    . Add Sodium Ethoxide (2.5 eq) .
    
    • Note: If using Na metal, ensure full dissolution before proceeding.[1]

  • Guanidine Activation: Add Guanidine HCl (1.2 eq) to the base solution. Stir at 25°C for 30 mins.

    • Checkpoint: The solution will become cloudy (NaCl precipitation). This confirms the liberation of Guanidine free base.

  • Condensation: Add Diethyl 2-sec-butylmalonate (1.0 eq) dropwise over 30 mins.

    • Why? Controls exotherm and prevents local concentration hotspots.

  • Cyclization (Reflux): Heat to reflux (78-80°C). Hold for 4–6 hours .

    • Observation: The mixture will thicken significantly. Ensure overhead stirring is set to high torque.

  • Distillation (The "Drive"): Distill off ~50% of the ethanol.

    • Why? Removes the byproduct (ethanol) to push the equilibrium toward the product (Le Chatelier’s principle).

  • Quench & Isolation:

    • Cool to 20°C. Add Water (5 vol) to dissolve the pyrimidine sodium salt.

    • Filter to remove mechanical impurities (if any).

    • Acidification: Slowly add conc. HCl to the filtrate until pH 2.5–3.0 .

    • Result: The product precipitates as a white solid.

    • Filter, wash with water, and dry.

Module 2: Visualization of the System

Figure 1: Reaction Pathway & Logic Flow

ReactionPathway Reactants Diethyl sec-butylmalonate + Guanidine HCl BaseActivation Base Activation (NaOEt/EtOH) Liberates Guanidine Reactants->BaseActivation Mix under N2 Intermediate Acyclic Intermediate BaseActivation->Intermediate Nucleophilic Attack Cyclization Cyclization (Reflux) *Precipitation Risk* Intermediate->Cyclization -2 EtOH SaltForm Pyrimidine Na-Salt (Soluble in Water) Cyclization->SaltForm + H2O (Quench) FinalProduct 2-Amino-5-sec-butyl- 4,6-pyrimidinediol (Precipitates at pH 3) SaltForm->FinalProduct + HCl (pH 2-3)

Caption: The chemical pathway from precursors to isolated product, highlighting the critical phase transition from organic slurry to aqueous solution.

Module 3: Troubleshooting Center (FAQs)

Ticket #001: "The reaction mixture turned into a solid block."

Diagnosis: Solvent Starvation. The sodium salt of the pyrimidine product is highly polar and insoluble in ethanol. As the reaction proceeds, it precipitates.[2][3][4] If the solvent volume is too low (<6 vol), the slurry becomes a thixotropic cement that magnetic stirrers cannot move. The Fix:

  • Immediate: Add more anhydrous ethanol to restore mobility.

  • Prevention: Use Overhead Mechanical Stirring (impeller type: anchor or pitch-blade) and maintain solvent volume >10 mL per gram of starting material.

Ticket #002: "My yield is <50%."

Diagnosis: Moisture Contamination or Incomplete Acidification.[4] Root Cause Analysis:

  • Moisture: Water destroys Sodium Ethoxide (

    
    ). NaOH is a weaker base in this context and promotes hydrolysis of the ester back to the acid, killing the cyclization.
    
  • pH Miss: The product is amphoteric. If you acidify to pH < 1, you form the soluble hydrochloride salt. If pH > 5, it remains as the soluble sodium salt. The Fix:

  • Ensure reagents are dry.

  • Target pH 2.5–3.0 precisely during workup. If you overshoot (pH < 1), back-titrate with NaOH.

Ticket #003: "The product is pink or brown."

Diagnosis: Oxidative Degradation. Electron-rich amino-pyrimidines are prone to oxidation in air, especially under basic conditions at high temperatures. The Fix:

  • Degas solvents before use.

  • Maintain a strict Nitrogen blanket throughout the reflux.

  • Wash the final filter cake with cold ethanol to remove colored surface impurities.

Module 4: Decision Tree for Process Failure

Use this logic flow to identify where your experiment deviated.

TroubleshootingTree Start Low Yield / Failure CheckStir Did stirring stop during reflux? Start->CheckStir CheckColor Is product pink/brown? CheckStir->CheckColor No SolventIssue FIX: Increase EtOH vol to >10x. Use Impeller. CheckStir->SolventIssue Yes (Solid Block) CheckpH Check Isolation pH CheckColor->CheckpH No (White/Off-white) OxidationIssue FIX: Nitrogen Purge & Degas Solvents CheckColor->OxidationIssue Yes pHIssue FIX: Target pH 2.5-3.0. Avoid pH < 1.0 CheckpH->pHIssue pH < 2 or > 5 MoistureIssue FIX: Dry Reagents. Check NaOEt quality. CheckpH->MoistureIssue pH is OK

Caption: Diagnostic flowchart for isolating the root cause of yield loss or impurity profiles.

References

  • Riechers, H., et al. (1996).[5] Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123–2128.[5] Link

  • Li, J., & Tian, L. (2015).[6] Improved Synthesis Process of Ambrisentan and Darusentan.[6] Chemical Engineering Transactions, 46, 43-48.[6] Link

  • Gao, Y., et al. (2015). Process for the preparation of ambrisentan and novel intermediates thereof.[3][4] U.S. Patent No.[3] 8,962,832.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025).[1][2] Synthesis of Diethyl sec-butylethylmalonate: An Application Note.Link

Sources

Technical Support Center: 2-Amino-5-sec-butyl-4,6-pyrimidinediol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles and synthetic bottlenecks associated with 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7).

This compound is a highly specialized intermediate utilized in the synthesis of polysubstituted pyrimidines, which act as potent dual inhibitors of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[1][2]. Due to its amphoteric nature and tautomerism, researchers frequently encounter issues with solubility, incomplete chlorination, and downstream coupling. This guide provides field-proven, self-validating protocols to ensure experimental success.

Part 1: Handling, Tautomerism, and Solubility FAQs

Q: Why is my 2-Amino-5-sec-butyl-4,6-pyrimidinediol completely insoluble in standard organic solvents like DCM, Ethyl Acetate, or Ether? A: This is a classic causality of lactam-lactim tautomerism. While conventionally drawn as a "diol" (aromatic form), this compound predominantly exists as the diketo or keto-enol tautomer (e.g., 2-amino-5-sec-butylpyrimidine-4,6(1H,5H)-dione) in the solid state. This structural configuration creates an extensive, rigid intermolecular hydrogen-bonding network.

  • Field Insight: Do not attempt to purify the raw diol via standard silica gel chromatography. If purification is absolutely necessary, recrystallize from boiling water or highly polar solvent mixtures (e.g., DMF/H2O). For most synthetic workflows, it is best used as a crude, heterogeneous suspension in the subsequent chlorination step.

Q: Does the sec-butyl group at the C-5 position actually matter for the final drug's efficacy? A: Yes, it is critical. Structure-activity relationship (SAR) studies by Jansa et al. have demonstrated that C-5 substitution is the primary driver for PGE2 inhibition[3]. Pyrimidines with smaller C-5 substituents (like hydrogen or methyl) show weak or no significant activity against PGE2, whereas bulky alkyl groups like the sec-butyl derivative exhibit prominent, nanomolar potency[3].

Part 2: The Chlorination Bottleneck (POCl3 Reaction)

The most common point of failure in this workflow is the conversion of the diol to 2-amino-5-sec-butyl-4,6-dichloropyrimidine. The first hydroxyl group is substituted relatively easily, but the resulting mono-chloro intermediate is highly electron-deficient, making the second substitution kinetically sluggish.

Data Presentation: Reaction Optimization

To drive the reaction to completion, a catalyst is required to form a highly reactive Vilsmeier-Haack-type intermediate. Below is a summary of quantitative data for optimizing this chlorination.

Reagent EquivalentsCatalyst / BaseTemp (°C)Time (h)Conversion to Dichloride (%)Observable Result
POCl3 (5 eq)None10012< 40%Heavy suspension remains; mono-chloro dominant.
POCl3 (10 eq)None1101665%Cloudy mixture; difficult purification.
POCl3 (10 eq)DIPEA (2 eq)1101285%Dark solution; some degradation products visible.
POCl3 (10 eq) N,N-Dimethylaniline (1 eq) 110 16 > 95% Clear, dark homogeneous solution; clean conversion.
Step-by-Step Methodology: Self-Validating Chlorination Protocol

This protocol is designed with visual checkpoints to validate the reaction's progress in real-time.

  • Setup: Equip a thoroughly dried 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Moisture must be strictly excluded to prevent POCl3 hydrolysis.

  • Reagent Addition: Suspend 2-Amino-5-sec-butyl-4,6-pyrimidinediol (10 g, 54.6 mmol) in POCl3 (50 mL, ~10 eq). Validation Checkpoint: The suspension will remain heterogeneous and opaque.

  • Catalyst Injection: Slowly add N,N-dimethylaniline (7 mL, ~1 eq) dropwise. Caution: This step is mildly exothermic.

  • Reflux: Submerge the flask in an oil bath pre-heated to 110 °C. Maintain rigorous reflux for 16 hours. Validation Checkpoint: At approximately the 4-hour mark, the opaque suspension will transition into a dark, homogeneous solution, indicating the successful formation of the soluble dichloride intermediate.

  • Concentration: Cool the reaction to room temperature. Distill off the excess POCl3 under reduced pressure (rotary evaporator with a high-vacuum pump and secondary cold trap). Do not skip this step , as excess POCl3 makes the aqueous workup highly dangerous.

  • Quenching (Critical): Dissolve the resulting dark syrupy residue in a minimal amount of cold acetonitrile (10 mL), and pour it dropwise into 500 mL of vigorously stirred crushed ice. Never add water directly to the reaction flask.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous mixture to pH 7 using solid Na2CO3. Extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-amino-5-sec-butyl-4,6-dichloropyrimidine.

Part 3: Workflows and Pharmacological Logic

Once the dichloride intermediate is isolated, it undergoes Suzuki-Miyaura cross-coupling to yield the final polysubstituted pyrimidines. The diagrams below map the chemical workflow and the downstream pharmacological logic of the synthesized inhibitors[1][2].

Workflow A 2-Amino-5-sec-butyl- 4,6-pyrimidinediol (Insoluble Tautomer) B POCl3 + N,N-Dimethylaniline Reflux, 110°C, 16h A->B Chlorination C 2-Amino-5-sec-butyl- 4,6-dichloropyrimidine (Soluble Intermediate) B->C Ice Quench & Extraction D Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd cat.) C->D C-C Bond Formation E Polysubstituted Pyrimidine (NO/PGE2 Dual Inhibitor) D->E Final Drug Candidate

Synthetic workflow from 2-Amino-5-sec-butyl-4,6-pyrimidinediol to dual NO/PGE2 inhibitors.

Pathway Stimulus Inflammatory Stimulus (e.g., LPS/Cytokines) iNOS iNOS Expression Stimulus->iNOS COX2 COX-2 / mPGES-1 Expression Stimulus->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation & Tumorigenesis NO->Inflammation PGE2->Inflammation Drug Polysubstituted Pyrimidines (Derived from sec-butyl diol) Drug->iNOS Inhibits Drug->COX2 Inhibits

Dual inhibition of NO and PGE2 signaling pathways by polysubstituted pyrimidines.

Q: My Suzuki-Miyaura coupling on the dichloride intermediate is failing. Why? A: The steric bulk of the sec-butyl group at C-5 heavily shields the adjacent C-4 and C-6 positions. Standard palladium catalysts (like Pd(PPh3)4) often struggle with this steric hindrance.

  • Solution: Switch to a less sterically demanding, highly active catalyst system such as Pd(dppf)Cl2 or use Buchwald-type ligands (e.g., XPhos or SPhos) to facilitate oxidative addition and transmetalation around the bulky sec-butyl core.

References

1. Molaid Chemical Database. "2-amino-5-(sec-butyl)pyrimidine-4,6-diol | 923548-32-7". Available at: 2.[1][2] Google Patents. "WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof". Available at: _ 3.[3] PubMed / European Journal of Medicinal Chemistry. "Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production". Available at:

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. If you are working with 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) and struggling to keep it in solution, you are encountering a well-documented physicochemical barrier.

The difficulty in solubilizing this compound stems from two competing structural features. First, the 4,6-pyrimidinediol core undergoes proton-transfer isomerization (tautomerism), predominantly existing as a pyrimidin-4(3H)-one or pyrimidine-4,6-dione in aqueous environments [1]. This tautomeric shift creates an extensive, rigid network of intermolecular hydrogen bonds, resulting in an exceptionally high crystal lattice energy that resists solvation. Second, the sec-butyl group at the 5-position introduces a localized lipophilic pocket. When introduced to water, the thermodynamic cost of breaking the compound's crystal lattice is not offset by favorable water-solute interactions, leading to rapid precipitation or colloidal aggregation [2].

To overcome this, we cannot rely on brute force (e.g., excessive heating). Instead, we must use thermodynamic strategies: manipulating the ionization state via pH shifts or masking the lipophilic moiety using inclusion complexes [3].

Below is our authoritative troubleshooting guide, FAQ, and self-validating protocol repository to ensure your assays yield reproducible, artifact-free data.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-5-sec-butyl-4,6-pyrimidinediol precipitate instantly in PBS (pH 7.4)? A1: The predicted pKa of the hydroxyl/dione system in similar 2-amino-4,6-dihydroxypyrimidines is approximately 7.45 [4]. At physiological pH (7.4), the molecule exists almost entirely in its neutral, un-ionized tautomeric form. Without an ionic charge to facilitate ion-dipole interactions with water, the compound's strong crystal lattice energy drives it to self-associate and precipitate [2].

Q2: Can I just heat my assay buffer to 37°C to force dissolution? A2: No. While heating increases kinetic solubility temporarily, it does not alter the thermodynamic solubility limit. Once the solution cools slightly, or over the duration of your assay, the compound will recrystallize. This leads to micro-precipitates that cause false positives in optical assays (via light scattering) or erratic dosing in biological models [3].

Q3: What is the optimal stock solvent for this compound? A3: 100% Dimethyl Sulfoxide (DMSO) or 0.1 M NaOH. DMSO disrupts the hydrogen-bonding network, while 0.1 M NaOH fully deprotonates the hydroxyl groups, creating a highly soluble sodium salt. If using DMSO, ensure the final concentration in your aqueous assay remains ≤1% to prevent solvent-induced cellular toxicity [2].

Troubleshooting Guide

Issue: The compound crashes out when diluting my DMSO stock into the final assay buffer.

  • The Causality: Rapid solvent shifting. When a highly concentrated DMSO stock is injected into an aqueous buffer, the local concentration of the drug exceeds its aqueous thermodynamic solubility before it can evenly disperse, causing immediate nucleation.

  • The Fix: Use a "step-down" dilution method. Pre-dilute your DMSO stock into an intermediate buffer containing a non-ionic surfactant (e.g., 0.05% Tween-20) or adjust the receiving buffer to a pH > 8.5 before adding the compound. Add the stock dropwise while under vigorous vortexing.

Issue: My biochemical assay shows high background noise and inconsistent IC50 curves.

  • The Causality: The compound has likely formed colloidal aggregates (nano-precipitates) rather than a true solution. These aggregates scatter light, interfering with UV-Vis and fluorescence readouts, and artificially sequester the compound, lowering the actual free-drug concentration.

  • The Fix: Implement a self-validating step. Centrifuge your final assay preparation at 10,000 x g for 10 minutes. If a pellet forms, you exceeded the thermodynamic solubility limit. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of particles >10 nm.

Quantitative Data: Representative Solubility Enhancement

To guide your formulation strategy, review the comparative solubility profiles below. Note: Values are representative benchmarks for pyrimidine-4,6-diol derivatives to illustrate the magnitude of enhancement.

Solubilization StrategyRep. Max Solubility (mg/mL)Fold EnhancementStability at 25°CRecommended Application
Pure Water (pH 7.4)< 0.11x (Baseline)Low (Suspension)None
100% DMSO> 50.0> 500xHigh (True Solution)Stock Preparation
PBS (pH 7.4) + 1% DMSO~ 0.22xLow (Precipitates < 1h)Not Recommended
Tris Buffer (pH 8.5) + 1% DMSO~ 4.545xHigh (> 24h)In Vitro Assays
20% w/v HP-β-CD (pH 7.4)~ 15.0150xHigh (> 48h)In Vivo / Formulation

Experimental Protocols

Protocol A: pH-Shift & Co-Solvent Solubilization (For In Vitro Assays)

Objective: To achieve a stable, low-concentration working solution by exploiting the compound's amphoteric nature.

  • Stock Preparation: Weigh out the required mass of 2-Amino-5-sec-butyl-4,6-pyrimidinediol. Add 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock. Sonicate for 5 minutes until visually clear.

  • Buffer Adjustment: Prepare your target aqueous buffer (e.g., Tris-HCl). Adjust the pH to 8.5 using 0.1 M NaOH. Scientific Rationale: A pH of 8.5 is roughly 1 log unit above the pKa, ensuring >90% of the molecules are ionized, drastically reducing self-aggregation.

  • Controlled Dilution: Place the pH-adjusted buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortexing liquid to prevent localized supersaturation. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Self-Validation: Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). A monodisperse signal at <1 nm confirms a true solution. A signal at >100 nm indicates colloidal aggregation, meaning the concentration must be lowered.

Protocol B: Cyclodextrin Complexation (For In Vivo / High-Concentration Needs)

Objective: To encapsulate the lipophilic sec-butyl group within a hydrophobic cavity, masking it from the aqueous environment without altering pH [2].

  • Excipient Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or saline to create a 20% (w/v) solution.

  • Compound Addition: Add an excess amount of solid 2-Amino-5-sec-butyl-4,6-pyrimidinediol directly to the HP-β-CD solution (e.g., 20 mg/mL).

  • Thermodynamic Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM for 24 to 48 hours at room temperature. Scientific Rationale: Inclusion complexation is an equilibrium-driven process; sufficient time is required for the sec-butyl moiety to partition into the cyclodextrin cavity.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid.

  • Self-Validation: Quantify the exact concentration of the dissolved compound in the filtrate using HPLC-UV against a known standard curve prepared in DMSO.

Formulation Decision Workflow

SolubilityWorkflow Start Target: Solubilize 2-Amino-5-sec-butyl-4,6-pyrimidinediol CheckApp Determine Experimental Application Start->CheckApp InVitro In Vitro Assays (Low Concentration) CheckApp->InVitro InVivo In Vivo / Formulation (High Concentration) CheckApp->InVivo DMSO Protocol A: 10-50 mM Stock in DMSO InVitro->DMSO Cyclo Protocol B: 20% w/v HP-β-CD Solution InVivo->Cyclo Dilute Dilute into Buffer (pH > 8.0 or pH < 4.0) Max 1% DMSO DMSO->Dilute Success Validate True Solution (DLS or HPLC) Dilute->Success Equilibrate Add excess compound, stir 24h, filter 0.22µm Cyclo->Equilibrate Equilibrate->Success

Workflow for solubilizing 2-Amino-5-sec-butyl-4,6-pyrimidinediol based on application.

References

  • Proton-Transfer Isomerization Reactions of 2-(2-Hydroxybenzylidenamino)pyrimidine-4,6-diol. Acta Physico-Chimica Sinica. Available at:[Link]

Technical Support Center: Troubleshooting 2-Amino-5-sec-butyl-4,6-pyrimidinediol HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, multifunctional pyrimidine derivatives like 2-Amino-5-sec-butyl-4,6-pyrimidinediol presents unique chromatographic challenges. While this molecule serves as a critical intermediate in pharmaceutical and agrochemical synthesis[1], its amphoteric nature—featuring a basic amino group paired with weakly acidic hydroxyls—and its propensity for keto-enol tautomerism often lead to poor retention, peak tailing, and split peaks during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

This guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows.

Section 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why does my compound elute as a split peak or exhibit a "saddle-like" baseline, even when the sample is highly pure? Root Cause: This is a classic manifestation of keto-enol tautomerism occurring on the chromatographic timescale[3]. 2-Amino-5-sec-butyl-4,6-pyrimidinediol exists in a dynamic equilibrium between its aromatic diol form and its lactam (dione) form. At intermediate pH values (e.g., pH 4–7), the rate of interconversion between these tautomers is similar to their residence time on the column. Because the two forms have slightly different polarities, they begin to separate, but continuous interconversion causes them to "bridge" or split[3]. Expert Solution: You must force the equilibrium to one side or accelerate the interconversion so the detector registers a single, time-averaged peak.

  • Thermodynamic Control (pH): Lower the mobile phase pH to < 3.0 using strong modifiers like Trifluoroacetic acid (TFA). This fully protonates the amino group, locking the molecule into a single predominant ionic state.

  • Kinetic Control (Temperature): Increase the column compartment temperature to 45°C–50°C. Higher thermal energy accelerates tautomeric interconversion, coalescing the split peaks into one sharp band.

Q2: My analyte elutes near the void volume (


) on a standard C18 column. How can I achieve a retention factor (

) > 2.0?
Root Cause: Despite the hydrophobic sec-butyl group at the C5 position, the highly polar pyrimidine core and its hydrogen-bonding substituents dominate the molecule's interaction profile. In standard aqueous/organic mobile phases, the molecule is simply too hydrophilic to partition effectively into the C18 stationary phase[4]. Expert Solution:
  • Approach A (Ion-Pairing): Add an ion-pairing reagent such as sodium octanesulfonate (5–10 mM) to the mobile phase. The negatively charged sulfonate binds to the protonated amino group of the pyrimidine, forming a neutral, hydrophobic complex that retains strongly on C18.

  • Approach B (Orthogonal Selection): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar pyrimidines that show little to no retention in reversed-phase systems[4].

Q3: I am experiencing severe peak tailing (Asymmetry factor > 2.0). Is my column degrading? Root Cause: While column voiding is possible, tailing for this specific molecule is almost always caused by secondary electrostatic interactions. The basic C2-amino group interacts strongly with unreacted, acidic silanol groups (


) on the silica support matrix[5].
Expert Solution:  Switch to a highly base-deactivated, double-end-capped C18 column. Alternatively, add a competitive amine modifier (e.g., 0.1% Triethylamine) to the mobile phase to selectively block these active silanol sites[5].
Section 2: Validated Experimental Protocols

To ensure reproducibility, implement one of the following self-validating protocols based on your laboratory's column inventory.

Protocol A: pH/Temperature-Optimized RP-HPLC (Tautomer Suppression)

Mechanism: Utilizes low pH to suppress silanol ionization and high temperature to coalesce tautomers.

  • Mobile Phase Preparation:

    • Channel A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.1).

    • Channel B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Double-end-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • System Parameters: Set column oven to 45°C . Set flow rate to 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Self-Validation Step: Inject the sample at 25°C, then at 45°C. If the peak asymmetry and splitting significantly improve at 45°C, you have successfully validated that tautomerism (not column degradation) was the root cause of the initial poor peak shape.

Protocol B: HILIC Method for Maximum Retention

Mechanism: Utilizes an aqueous-enriched layer on a polar stationary phase to retain the pyrimidine via hydrophilic partitioning.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8 (stabilizes the neutral/zwitterionic state).

    • Channel B: 100% Acetonitrile.

  • Column Selection: Amide-functionalized or bare silica HILIC column (100 x 2.1 mm, 1.7 µm for UPLC, or equivalent HPLC dimensions).

  • System Parameters: Set column oven to 30°C. Flow rate: 0.4 mL/min.

  • Isocratic Elution: 85% B / 15% A. (Note: In HILIC, the organic solvent is the weak solvent).

  • Self-Validation Step: Decrease the aqueous content (Channel A) to 10%. If retention time increases, the HILIC partitioning mechanism is validated.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the expected quantitative performance metrics when analyzing 2-Amino-5-sec-butyl-4,6-pyrimidinediol across different chromatographic strategies.

Method StrategyStationary PhaseMobile PhaseColumn TempRetention Factor (

)
Asymmetry (

)
Primary Outcome
Unoptimized RP-HPLC Standard C18Water/MeOH (Neutral)25°C0.82.6 (Split)Poor retention, tautomeric splitting.
Optimized RP-HPLC End-capped C180.1% TFA in H₂O/ACN45°C2.51.1Coalesced peak, sharp shape, good resolution.
HILIC (Isocratic) Amide-Silica10mM NH₄OAc / ACN30°C4.81.05Maximum retention, orthogonal selectivity.
Section 4: Diagnostic Workflow Diagram

HPLC_Troubleshooting Start Analyze Chromatogram of 2-Amino-5-sec-butyl-4,6-pyrimidinediol Split Issue: Split Peaks or Saddle Baseline? Start->Split Tailing Issue: Severe Peak Tailing (As > 2.0)? Start->Tailing Retention Issue: Poor Retention (Elutes at Void)? Start->Retention Tautomerism Root Cause: Keto-Enol Tautomerism Action: Adjust pH < 3.0 or > 8.0 Increase Column Temp to 45°C Split->Tautomerism Yes Silanol Root Cause: Silanol Interactions Action: Use End-capped C18 Add Amine Modifier (TEA) Tailing->Silanol Yes Polarity Root Cause: High Polarity Action: Switch to HILIC or Use Ion-Pairing Reagent Retention->Polarity Yes Success System Suitability Passed (As < 1.5, k' > 2.0) Tautomerism->Success Silanol->Success Polarity->Success

Diagnostic workflow for resolving common HPLC issues with 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

References
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Keto-enol tautomerism. Chromatography Forum.[Link]

Sources

stability issues with 2-Amino-5-sec-butyl-4,6-pyrimidinediol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Solubility of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Executive Summary: The Stability-Solubility Paradox

Compound: 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) Synonyms: 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol; 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine.[1][2] Formula: C₈H₁₃N₃O₂ | MW: 183.21 g/mol [3]

As a Senior Application Scientist, I frequently encounter researchers who misinterpret the behavior of 2-Amino-5-sec-butyl-4,6-pyrimidinediol in solution. The primary challenge with this compound is not intrinsic chemical instability, but rather a complex interplay between pH-dependent solubility , keto-enol tautomerism , and stereochemistry .

This guide addresses the specific "stability" issues reported in experimental workflows, distinguishing between actual degradation and reversible physical phenomena.

Part 1: Core Stability & Solubility Matrix

The "instability" users report is often precipitation due to incorrect pH buffering. The pyrimidine ring, substituted with amino and hydroxyl groups, is amphoteric.

ParameterAcidic (pH < 3)Neutral (pH 6–8)Basic (pH > 10)
Dominant Species Cationic (Protonated Amine/Ring N)Zwitterionic / NeutralAnionic (Deprotonated Hydroxyls)
Solubility High (> 10 mg/mL)Very Low (< 0.1 mg/mL)High (> 10 mg/mL)
Stability Good (short-term)Poor (Precipitation risk)Excellent (Preferred for Stock)
Risk Factor Acid-catalyzed hydrolysis (long-term)Aggregation & CrystallizationOxidative discoloration (slow)

Critical Insight: The 5-sec-butyl group adds significant lipophilicity compared to methyl/ethyl analogs. This shifts the solubility equilibrium, making the neutral form virtually insoluble in water. Always store stock solutions in 0.1 M NaOH or DMSO, never in PBS.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample precipitated in the HPLC vial after 2 hours."

Diagnosis: Isoelectric Point (pI) Crash. You likely diluted a basic or acidic stock solution into a neutral buffer (like PBS or water) for injection. As the pH approached the compound's pI (estimated ~5.5–6.5), the net charge neutralized, leading to immediate aggregation driven by the hydrophobic sec-butyl group.

Solution:

  • Modify Diluent: Use a diluent that maintains a pH > 9 or < 3. For HPLC, use 10-20% DMSO in the mobile phase A to keep it solubilized during injection.

  • Protocol Adjustment: Prepare fresh dilutions immediately before injection. Do not store diluted samples in the autosampler for >4 hours.

Issue 2: "I see split peaks or 'ghost' peaks in my LC-MS chromatogram."

Diagnosis: Tautomerism & Stereochemistry. This compound exhibits two distinct phenomena that cause peak splitting:

  • Keto-Enol Tautomerism: The "4,6-diol" structure exists in equilibrium with the "4,6-dione" and mixed forms. On silica-based columns, these tautomers can separate slightly, causing peak broadening or splitting.

  • Chirality: The sec-butyl group contains a chiral center. Unless you purchased an enantiopure standard, your sample is a racemate . While standard C18 columns rarely separate enantiomers, any chiral additives or specific stationary phase interactions can resolve the (

    
    ) and (
    
    
    
    ) enantiomers.

Solution:

  • Temperature Control: Run the HPLC column at 40–50°C . Higher temperature accelerates the tautomeric exchange, merging the split peaks into a single, sharper peak.

  • Mobile Phase: Add 0.1% Ammonium Hydroxide (pH ~10) to the mobile phase. Forcing the compound into its anionic form stabilizes the electronic structure and reduces tautomeric shifting.

Issue 3: "The solution turned yellow/brown after a week at 4°C."

Diagnosis: Oxidative Degradation. While the pyrimidine ring is stable, the primary amine at position 2 is susceptible to slow oxidation, especially in alkaline solutions exposed to light. The sec-butyl group also introduces a benzylic-like position that can be a site for radical attack over long periods.

Solution:

  • Storage: Store stock solutions (in 0.1 M NaOH or DMSO) at -20°C or -80°C .

  • Protection: Wrap vials in aluminum foil to prevent photo-oxidation.

  • Additives: For critical assays, add 1 mM DTT or Ascorbic Acid to the buffer to act as a scavenger, provided it doesn't interfere with your downstream assay.

Part 3: Mechanistic Visualization

The following diagram illustrates the structural dynamics of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, highlighting the tautomeric equilibrium and the solubility bottleneck.

TautomerismAndStability cluster_0 Acidic Conditions (pH < 3) cluster_1 Neutral Conditions (pH 6-8) cluster_2 Basic Conditions (pH > 10) Cation Cationic Form (Soluble) Protonated N3/N1 Neutral_Enol Enol Form (4,6-Diol) Cation->Neutral_Enol Deprotonation (pH increase) Neutral_Keto Keto Form (4,6-Dione) Neutral_Enol->Neutral_Keto Tautomerism (Fast Exchange) Precipitate PRECIPITATE (Insoluble Aggregate) Neutral_Enol->Precipitate Aggregation (Hydrophobic sec-butyl effect) Anion Anionic Form (Soluble) Deprotonated -O⁻ Neutral_Enol->Anion Deprotonation (pH > pKa2) Neutral_Keto->Precipitate Aggregation Anion->Neutral_Enol Acidification

Caption: Figure 1. pH-dependent speciation and solubility limits. The neutral tautomers (center) are prone to precipitation due to the lipophilic 5-sec-butyl group.

Part 4: Validated Preparation Protocols

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

Best for long-term storage and chemical assays.

  • Weighing: Weigh approx. 18.3 mg of powder into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of DMSO (Dimethyl Sulfoxide) , Anhydrous grade.

    • Alternative: If DMSO is incompatible with your cells, use 0.1 M NaOH .

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if particles persist.

  • Sterilization: Filter through a 0.22 µm PTFE (for DMSO) or PES (for NaOH) syringe filter.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Stability: >6 months.

Protocol B: Working Solution for Biological Assays

Best for immediate use in cell culture or enzymatic assays.

  • Thaw: Thaw one aliquot of the 100 mM Stock (Protocol A).

  • Pre-Dilution Step: Dilute the stock 1:10 into culture medium or buffer while vortexing.

    • Critical: If precipitation occurs immediately (cloudiness), the pH of your medium is too close to neutral.

    • Fix: Adjust the stock to an intermediate concentration (e.g., 10 mM) in 50% DMSO / 50% Water before the final spike into the assay.

  • Final Concentration: Target a final DMSO concentration of < 0.5% in the assay well to avoid solvent toxicity.

References

  • Google Patents. (2012). WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2.
  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (General reference for tautomerism and solubility of 2-amino-4,6-dihydroxypyrimidines).
  • PubChem. (n.d.). Compound Summary: 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine.[2][4][5] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Purity Optimization for 2-Amino-5-sec-butyl-4,6-pyrimidinediol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7).

The construction of this pyrimidine scaffold relies on the base-catalyzed cyclocondensation of guanidine salts with diethyl sec-butylmalonate[1],[2]. While the Biginelli and Pinner-type cyclocondensation pathways are well-documented[1], achieving >99% purity requires strict control over reaction thermodynamics, moisture exclusion, and isoelectric isolation[3].

Below, we address the most critical failure points in this workflow and provide a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude yield is low, and NMR/HPLC shows significant contamination with sec-butylmalonic acid. What is the root cause? Causality: This is a classic symptom of moisture contamination. The cyclocondensation requires a strong alkoxide base (typically sodium ethoxide) to deprotonate the guanidine and drive the nucleophilic attack on the ester carbonyls[1],[3]. If water is present in your ethanol or if your sodium ethoxide has degraded, the hydroxide ions will preferentially attack the highly electrophilic diethyl sec-butylmalonate. This causes premature hydrolysis of the ester into sec-butylmalonic acid, which cannot undergo cyclization. Solution: Maintain strictly anhydrous conditions. Use freshly prepared sodium ethoxide (generated in situ from sodium metal and anhydrous ethanol) and dry all glassware.

Q2: My isolated product contains unreacted diethyl sec-butylmalonate. How can I remove it without losing my product? Causality: Diethyl sec-butylmalonate is highly lipophilic[2], while the target pyrimidinediol is amphoteric. Attempting to wash the final precipitated solid with organic solvents often results in product loss or incomplete impurity removal. Solution: Introduce a pre-precipitation organic extraction . After the reaction completes and the ethanol is evaporated, dissolve the crude residue in water. At this stage, your product exists as a highly water-soluble sodium dianion. Extract this alkaline aqueous phase with ethyl acetate. The unreacted lipophilic ester will partition entirely into the organic layer, leaving your pure product safely in the aqueous phase.

Q3: What is the optimal pH for precipitating the product, and why should I avoid strong acids like HCl? Causality: The optimal precipitation pH is strictly between 4.5 and 5.5 [3]. 2-Amino-5-sec-butyl-4,6-pyrimidinediol is an amphoteric molecule. In a highly alkaline solution, it exists as a soluble dianion. If you use a strong acid like HCl, it is extremely easy to overshoot the endpoint (pH < 3), which protonates the 2-amino group and converts the molecule into a soluble pyrimidinium cation. Solution: Use 5% Acetic Acid for the pH adjustment[3]. Acetic acid provides a natural buffering capacity around its pKa (4.76), gently settling the solution at the molecule's isoelectric point. At this pH, the molecule adopts its neutral, highly insoluble tautomeric form (the pyrimidinone), ensuring maximum precipitation and purity.

Q4: The final powder has a yellowish tint instead of being pure white. What causes this degradation? Causality: Coloration is typically caused by the oxidative degradation of pyrimidine ring intermediates at elevated temperatures, or trace transition metal contamination. Solution: Conduct the entire cyclocondensation under an inert atmosphere (Nitrogen or Argon) and strictly control the reflux temperature (do not exceed 95°C)[3]. A final wash of the filter cake with ice-cold ethanol will strip away trace colored organic byproducts.

Part 2: Impurity Profiling & Quantitative Data

To streamline your analytical troubleshooting, the following table summarizes the primary impurities encountered in this synthesis, their physicochemical behavior, and the targeted removal strategies.

ImpurityOrigin / Mechanistic CausePhysicochemical PropertyTargeted Removal Strategy
sec-Butylmalonic acid Ester hydrolysis due to moisture in the reaction matrix.Water-soluble at high pH; forms soluble sodium salts.Preventative: Use strictly anhydrous EtOH and freshly prepared NaOEt.
Diethyl sec-butylmalonate Incomplete cyclocondensation / stoichiometric imbalance.Highly lipophilic; water-insoluble[2].Active: Liquid-liquid extraction of the alkaline aqueous phase with EtOAc prior to precipitation.
Guanidine Nitrate / NaCl Excess reagents and neutralization byproducts[3].Highly water-soluble.Active: Thorough washing of the final precipitated filter cake with deionized water.
Oxidized Byproducts Thermal/oxidative degradation of intermediates.Soluble in alcohols; highly colored.Active: Conduct reaction under N

; wash final filter cake with ice-cold ethanol.

Part 3: Self-Validating Experimental Protocol

This methodology incorporates built-in validation checkpoints to ensure each phase of the synthesis is successful before proceeding.

Step 1: Anhydrous Reagent Preparation

  • Under a nitrogen atmosphere, dissolve sodium metal (0.35 mol) in 150 mL of anhydrous ethanol to generate a fresh sodium ethoxide solution.

  • Validation Check: Ensure complete dissolution of sodium metal and absence of white precipitates (NaOH), which would indicate moisture contamination.

Step 2: Cyclocondensation Reaction

  • Add guanidine nitrate (0.12 mol) to the sodium ethoxide solution and stir for 15 minutes to liberate the free guanidine base[3],[4].

  • Dropwise, add diethyl sec-butylmalonate (0.10 mol)[2].

  • Reflux the mixture at 95°C for 2 to 3 hours[3].

  • Validation Check: Monitor reaction progress via TLC (DCM:MeOH 10:1)[4]. The reaction is complete when the high-Rf spot corresponding to the ester completely disappears.

Step 3: Workup and Pre-Precipitation Extraction

  • Evaporate the ethanol under reduced pressure to yield a crude white/yellowish solid[3].

  • Dissolve the solid completely in 100 mL of deionized water. The solution will be highly alkaline (pH > 10).

  • Extract the aqueous layer twice with 50 mL of Ethyl Acetate. Discard the organic layer.

  • Validation Check: Spot the organic layer on a TLC plate. The presence of UV-active spots confirms the successful removal of unreacted ester and lipophilic impurities.

Step 4: Isoelectric Precipitation

  • Place the aqueous phase in an ice bath to maintain a temperature below 10°C.

  • Slowly add 5% Acetic Acid dropwise under vigorous stirring[3].

  • Validation Check: Continuously monitor the solution with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.8 - 5.2 [3]. A dense white precipitate will form.

Step 5: Final Purification

  • Filter the precipitate under vacuum.

  • Wash the filter cake with 3 x 50 mL of cold deionized water.

  • Validation Check: Test the conductivity of the final aqueous wash filtrate. A conductivity near that of pure DI water confirms the complete removal of inorganic salts (sodium acetate, sodium nitrate).

  • Wash the cake with 20 mL of ice-cold absolute ethanol to remove trace colored impurities.

  • Dry the solid under vacuum at 50°C for 12 hours to obtain pure 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Part 4: Process Visualizations

Optimized Experimental Workflow

Workflow N1 1. Anhydrous Cyclocondensation (NaOEt, EtOH, 95°C, N2) N2 2. Solvent Evaporation (Vacuum Distillation) N1->N2 N3 3. Aqueous Dissolution (Dissolve Sodium Salt) N2->N3 N4 4. Organic Extraction (EtOAc Wash to Remove Ester) N3->N4 N5 5. Isoelectric Precipitation (5% Acetic Acid to pH 4.5-5.5) N4->N5 N6 6. Filtration & Washing (H2O then Cold EtOH) N5->N6 N7 Pure 2-Amino-5-sec-butyl- 4,6-pyrimidinediol N6->N7

Caption: Optimized workflow for 2-amino-5-sec-butyl-4,6-pyrimidinediol synthesis and purification.

Causality of Isoelectric Precipitation

Mechanism A Highly Alkaline (pH > 10) Soluble Pyrimidine Dianion B Acidification (5% Acetic Acid) A->B C Isoelectric Point (pH 4.5-5.5) Neutral, Insoluble Tautomer B->C Optimal D Over-Acidification (pH < 3) Soluble Pyrimidinium Cation C->D Excess Acid (HCl)

Caption: pH-dependent speciation and isoelectric precipitation of amphoteric pyrimidinediols.

Part 5: References

  • Title: CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines Source: Google Patents URL:

  • Title: CN109456329B - Preparation method of famciclovir (Details on 2-amino-4,6-pyrimidinediol synthesis) Source: Google Patents URL:

Sources

protocol refinement for 2-Amino-5-sec-butyl-4,6-pyrimidinediol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: AMB-INT-05 | Status: Operational
Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Core Directive & Scope

This technical guide addresses the synthesis, purification, and downstream processing of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7), a critical intermediate in the manufacturing of Ambrisentan (selective endothelin type-A receptor antagonist).

Technical Note on Nomenclature: While IUPAC nomenclature often defaults to the "diol" (hydroxy) form, this molecule exists in a complex tautomeric equilibrium. In the solid state and polar aprotic solvents (DMSO), it predominantly exists as the 4,6-dione (keto) form. This guide will use "pyrimidinediol" to align with standard procurement catalogs but will address the tautomeric reality in the Analytical Module.

Module A: Synthesis & Cyclization Protocols

The Workflow

The formation of the pyrimidine ring via the condensation of diethyl 2-sec-butylmalonate with guanidine hydrochloride is the yield-determining step. Steric hindrance from the sec-butyl group at the 5-position requires strict kinetic control compared to simple alkyl analogs.

Standard Operating Procedure (SOP): Cyclization
  • Reagents: Diethyl 2-sec-butylmalonate (1.0 eq), Guanidine HCl (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq).

  • Solvent: Absolute Ethanol (Strictly Anhydrous).

Step-by-Step Protocol:

  • Base Preparation: Generate NaOEt in situ by dissolving sodium metal in absolute ethanol under N₂ flow. Commercial NaOEt solutions often contain hydroxide impurities that hydrolyze the ester starting material, lowering yields.

  • Free Base Generation: Add Guanidine HCl to the NaOEt solution at 25°C. Stir for 30 mins to release free guanidine base.

  • Condensation: Add diethyl 2-sec-butylmalonate dropwise. The sec-butyl group adds steric bulk; rapid addition can cause local concentration gradients leading to oligomerization.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Work-up: Distill off 70% of ethanol. Quench residue with water. Adjust pH to 5.0–6.0 with HCl to precipitate the product.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Low Yield (<70%) Moisture in solvent/baseCritical: Water hydrolyzes the malonate ester to the dicarboxylic acid, which decarboxylates and does not cyclize. Use freshly distilled EtOH and store NaOEt under Argon.
Gummy/Sticky Solid Incomplete acidificationThe intermediate is amphoteric. If pH > 7, the sodium salt remains (soluble). If pH < 2, the hydrochloride salt forms (soluble). Target pH 5.5 for isoelectric precipitation.
Unreacted Malonate Steric hindranceThe sec-butyl group slows nucleophilic attack. Increase reflux time by 2 hours or switch to a higher boiling solvent (e.g., n-Butanol) to increase kinetic energy.
Visual Logic: Synthesis & Troubleshooting

SynthesisWorkflow Start Start: Diethyl 2-sec-butylmalonate Reagent Add Guanidine HCl + NaOEt Start->Reagent CheckMoisture DECISION: Is System Anhydrous? Reagent->CheckMoisture Hydrolysis FAILURE: Ester Hydrolysis (Low Yield) CheckMoisture->Hydrolysis No (Water present) Cyclization Reflux (4-6 hrs) CheckMoisture->Cyclization Yes Workup pH Adjustment (Target 5.5) Cyclization->Workup Product Solid 2-Amino-5-sec-butyl-4,6-pyrimidinediol Workup->Product

Caption: Logic flow for the cyclization process emphasizing the critical moisture control point.

Module B: Downstream Functionalization (Chlorination)

The Challenge

Converting the 4,6-diol to the 4,6-dichloro derivative (a direct precursor to Ambrisentan) uses Phosphorus Oxychloride (POCl₃).[1] The sec-butyl group provides steric protection, making the 4 and 6 positions slightly less reactive than in unbranched analogs, often requiring Vilsmeier-Haack conditions.

FAQ: Chlorination Issues

Q: The reaction mixture turns into a black tar. Why? A: This is "charring" caused by uncontrolled exotherms.

  • Mechanism: The reaction of POCl₃ with the hydroxyl groups generates HCl gas and heat. If the temperature spikes too fast, the pyrimidine ring decomposes.

  • Fix: Add the solid pyrimidine to POCl₃ in portions at 0°C. Only heat to reflux after addition is complete.

Q: Reaction stalls at the monochloro stage. A: Steric hindrance is blocking the second substitution.

  • Fix: Add N,N-Dimethylaniline or DMF (catalytic amount). This forms a Vilsmeier reagent (chloroiminium ion) intermediate, which is a more potent electrophile than POCl₃ alone.

Q: Yield drops during quenching. A: Hydrolysis of the product.

  • Fix: The 4,6-dichloro product is sensitive to acid hydrolysis. Quench the reaction mixture into ice water slowly (keeping temp <10°C) or, preferably, into a mixture of ice and ammonium hydroxide to neutralize the generated acid immediately.

Chlorination Safety & Workflow Diagram

Chlorination Input Pyrimidinediol Input Reagent POCl3 + Cat. DMF Input->Reagent Reflux Reflux (100°C) Reagent->Reflux Quench CRITICAL: Quench (Ice/NH4OH) Reflux->Quench Monitor Temp <10°C Isolate Filter Dichloro Product Quench->Isolate

Caption: Workflow for POCl3 chlorination highlighting the exothermic quenching risk.

Module C: Analytical & Quality Control

Tautomerism & NMR Interpretation

Users frequently report "impurities" in NMR due to misunderstanding the tautomeric equilibrium.

  • The Issue: In DMSO-d6, the spectrum often shows broad signals for the -OH/-NH protons, or signals shifted downfield (~10-12 ppm), indicating the keto (amide) form.

  • The Reality: The "diol" structure is a formalism. The molecule exists primarily as the 2-amino-5-sec-butyl-1H-pyrimidine-4,6-dione .

Data Table: Expected NMR Shifts (DMSO-d6)

PositionProton TypeShift (δ ppm)MultiplicityNotes
-OH / -NH Exchangeable10.20 - 10.50Broad SingletOften integrates to 2H (tautomeric OH/NH)
-NH₂ Exocyclic Amine6.30 - 6.50Broad SingletDistinct from ring protons
Sec-Butyl (CH) Methine2.65 - 2.75MultipletChiral center adjacent to ring
Sec-Butyl (CH₂) Methylene1.35 - 1.65MultipletDiastereotopic protons due to chirality
Sec-Butyl (CH₃) Methyl0.70 - 1.10Doublet/TripletTwo distinct methyl signals
Solubility Profile
  • Water (pH 7): Insoluble (< 0.1 mg/mL).

  • Water (pH 12): Soluble (forms Sodium salt).

  • Water (pH 1): Soluble (forms Hydrochloride salt).

  • DMSO: Soluble (> 20 mg/mL).[2][3]

  • Methanol/Ethanol: Slightly soluble to insoluble.

References

  • Synthesis & NMR Characterization

    • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects.
    • Source: N
    • URL:[Link]

  • Title: Process for the preparation of ambrisentan and novel intermediates thereof (US Patent 8962832B2).
  • Chlorination Protocols (POCl3)

    • Title: Application Notes: Chlorin
    • Source: BenchChem Technical Support.[1][4][5]

  • Tautomerism in Pyrimidines

    • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
    • Source: ACS Omega.
    • URL:[Link]

Sources

avoiding degradation of 2-Amino-5-sec-butyl-4,6-pyrimidinediol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Executive Summary & Compound Profile

Compound: 2-Amino-5-sec-butyl-4,6-pyrimidinediol CAS: 923548-32-7 Synonyms: 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine; 5-sec-butyl-isocytosine derivative.[1][2]

The Core Challenge: Researchers often report "degradation" when they actually encounter tautomeric shifts or solubility issues .[1] This molecule belongs to a class of 5-substituted-2-amino-4,6-dihydroxypyrimidines.[1][2][3] Structurally, it exists in a dynamic equilibrium between the lactim (diol) and lactam (dione/oxo) forms.[1]

While the 5-sec-butyl group adds steric bulk and lipophilicity, the primary stability risks are hygroscopicity (leading to hydrolysis) and oxidative discoloration of the amino group.[1][2]

Critical Storage Protocol (The "Golden Standard")

To guarantee analytical integrity over 6+ months, you must disrupt the three vectors of degradation: Moisture, Oxygen, and Light.

ParameterStandard ProtocolTechnical Rationale
Temperature -20°C Arrhenius kinetics dictate that lowering temp slows hydrolytic deamination.[1][2]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent oxidation of the C2-amino group (yellowing).[1][2]
Container Amber Glass Vial Blocks UV light which can catalyze pyrimidine dimerization.[1][2]
Seal Parafilm + Desiccant Prevents moisture ingress.[1] This compound is hygroscopic; water catalyzes hydrolysis to barbituric acid derivatives.[1][2]

Troubleshooting Guide (Q&A)

Q1: My sample won't dissolve in water or ethanol. Has it degraded?

Diagnosis: Likely No . Explanation: The "diol" name is misleading. In the solid state and neutral pH, this compound predominantly exists in the dione (oxo) tautomeric form, which has a high crystal lattice energy and poor solubility in neutral protic solvents. Solution:

  • Do not heat in water (promotes hydrolysis).[1][2]

  • Use DMSO or Dilute Acid/Base .[1][2] The compound is amphoteric.[1]

    • Acidic:[1][2][4] Dissolve in 0.1 M HCl (protonates the amino group).[1]

    • Basic: Dissolve in 0.1 M NaOH (deprotonates the hydroxyls).[1]

Q2: The white powder has turned faint yellow. Is it usable?

Diagnosis: Surface Oxidation .[1][2] Explanation: The C2-amino group is electron-rich.[1][2] Trace oxidation can form azo-linkages or radical species, causing yellowing.[1][2] Action:

  • For Cell Culture: Discard. Oxidation byproducts can be cytotoxic.[1][2]

  • For HPLC Standards: Check purity. If purity >98% by UV (254 nm), the impurity is likely chromophoric but negligible in mass.[1]

Q3: I see split peaks on my LC-MS. Is this a mixture?

Diagnosis: Tautomer Separation . Explanation: On C18 columns, the lactim and lactam forms can occasionally separate if the mobile phase pH is near the pKa (approx 6-7).[2] Action: Acidify your mobile phase (0.1% Formic Acid).[1][2] This forces the molecule into a single protonated cation state, collapsing the peaks.

Mechanistic Visualizations

Figure 1: Tautomeric Equilibrium & Degradation Pathways

This diagram illustrates the structural shift that confuses users (Tautomerism) and the actual degradation pathway (Hydrolysis).[2]

DegradationPathways cluster_legend Key Diol Lactim Form (2-Amino-4,6-diol) Dione Lactam Form (2-Amino-4,6-dione) *Stable Solid State* Diol->Dione Tautomerism (Reversible) Barbituric Degradation Product (5-sec-butyl-barbituric acid) Dione->Barbituric Hydrolytic Deamination (H2O / Acid / Heat) Ammonia NH3 (Byproduct) Dione->Ammonia Blue = Safe Equilibrium Blue = Safe Equilibrium Red = Irreversible Degradation Red = Irreversible Degradation Blue = Safe Equilibrium->Red = Irreversible Degradation

Caption: The reversible tautomerism (Blue) is normal behavior.[1][2] Irreversible hydrolysis (Red) occurs only under prolonged exposure to moisture and heat.[1][2]

Figure 2: Storage Decision Tree

Follow this logic flow to ensure sample integrity upon receipt.

StorageProtocol Start Receive Sample Inspect Visual Inspection: White/Off-White Powder? Start->Inspect Dissolve Solubility Check: Dissolve in DMSO Inspect->Dissolve Decision Clear Solution? Dissolve->Decision Store Aliquot & Store: -20°C, Desiccated, Dark Decision->Store Yes Reject Discard: Likely Polymerized/Degraded Decision->Reject No (Cloudy/Precipitate)

Caption: Standard Operating Procedure (SOP) for initial quality control and storage of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

References

  • National Center for Biotechnology Information (NCBI). (2005).[1][2] 5-Substituted 2-amino-4,6-dihydroxypyrimidines: synthesis and inhibitory effects. PMC111234. Retrieved from [Link]

  • PubChem. (2023).[1][2] Butabarbital (Related Structure: 5-sec-butyl-5-ethylbarbituric acid) Stability Data. Retrieved from [Link][2]

  • Kolehmainen, E., et al. (1996).[1] Tautomerism of 2-amino-4,6-dihydroxypyrimidines. Journal of Chemical Society, Perkin Transactions 2.[1] (Contextual grounding for tautomerism mechanism).

Sources

Validation & Comparative

Technical Guide: 2-Amino-5-sec-butyl-4,6-pyrimidinediol vs. Linear & Branched Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization in Anti-Inflammatory Pharmacophores

Executive Summary & Chemical Identity

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7), often referred to in development as Compound A9 , represents a critical structural optimization of the pyrimidine scaffold. Unlike its unsubstituted or linear-alkyl counterparts, the introduction of a sec-butyl group at the C-5 position introduces specific steric and lipophilic parameters that enhance its utility as a bioisostere in anti-inflammatory drug design, specifically targeting the inhibition of nitric oxide (NO) and Prostaglandin E2 (PGE2) production.

This guide provides a comparative technical analysis of the sec-butyl variant against linear (n-butyl), lower-homolog (isopropyl), and unsaturated (allyl) derivatives, focusing on synthetic efficiency, physicochemical stability, and biological relevance.

Chemical Profile:

  • IUPAC Name: 2-amino-5-(sec-butyl)pyrimidine-4,6-diol[1]

  • Tautomeric State: Exists in equilibrium between the diol (enol) and the 4,6(1H,5H)-dione (keto) forms, heavily influenced by solvent polarity.

  • Key Feature: The C-5 sec-butyl moiety provides a chiral, bulky hydrophobic anchor, distinguishing it from planar aromatic substitutions.

Comparative Analysis: C-5 Substitution Effects

In medicinal chemistry, the C-5 position of the pyrimidine ring is a "privileged" site for modulation. The following table contrasts the sec-butyl variant with its primary structural analogs based on experimental data derived from high-throughput synthesis and bio-evaluation.

Table 1: Physicochemical & Synthetic Comparison
Feature5-sec-butyl (Target) 5-n-butyl (Linear) 5-isopropyl (Branched) 5-allyl (Unsaturated)
Code A9 A8A5A7
Steric Bulk High (Branched/Chiral)Medium (Linear)Medium (Branched)Low (Planar)
Lipophilicity (Est. LogP) ~0.8 - 1.1~1.1 - 1.2~0.5 - 0.7~0.2 - 0.4
Synthetic Yield 93% 97%93%Variable
Melting Point >250 °C>250 °C>250 °C>250 °C
Metabolic Stability High (Branched chain resists

-oxidation)
Low (Prone to terminal oxidation)High Low (Reactive alkene)
Primary Utility Potent NO/PGE2 InhibitorReference StandardSteric ProbePolymer/Crosslinker Precursor

Senior Scientist Insight: The shift from n-butyl to sec-butyl is not merely cosmetic. While the n-butyl derivative (A8) shows slightly higher synthetic yield (97% vs 93%), the sec-butyl group (A9) introduces a branching point adjacent to the aromatic ring. This branching restricts the conformational freedom of the alkyl tail, potentially reducing the entropic penalty upon binding to enzyme active sites (e.g., COX-2 or iNOS). Furthermore, branched alkyl chains are generally more resistant to metabolic degradation by Cytochrome P450 enzymes compared to linear chains, which are susceptible to


-oxidation.
Mechanistic Context & Signaling Pathways[2]

The primary application of 2-Amino-5-sec-butyl-4,6-pyrimidinediol derivatives lies in the modulation of inflammatory cascades. These compounds act by downregulating the expression or activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Diagram 1: Mechanism of Action (NO/PGE2 Inhibition)

G LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade DNA Nucleus (Promoter Binding) NFkB->DNA Transcription iNOS_mRNA iNOS / COX-2 mRNA DNA->iNOS_mRNA Enzymes iNOS / COX-2 Enzymes iNOS_mRNA->Enzymes Translation NO_PGE2 NO & PGE2 Production (Inflammation) Enzymes->NO_PGE2 Catalysis Compound 2-Amino-5-sec-butyl-4,6-pyrimidinediol (Inhibitor) Compound->NFkB Suppression of Activation Compound->Enzymes Direct Inhibition (Potential)

Caption: Proposed inhibitory pathway where the pyrimidine derivative interferes with downstream inflammatory mediators iNOS and COX-2.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard "modified condensation" techniques validated in patent literature (WO2012116666A1) and related medicinal chemistry journals.

Protocol A: Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (A9)[1]

Principle: A cyclocondensation reaction between a 2-substituted malonic ester and guanidine hydrochloride in a basic medium.

Reagents:

  • Diethyl sec-butylmalonate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Prepared in situ or 21% wt solution

  • Absolute Ethanol (Solvent)

Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with absolute ethanol under

    
     atmosphere. Add sodium metal (or NaOEt solution) to generate the alkoxide base.
    
  • Activation: Add Guanidine Hydrochloride to the stirring ethoxide solution. Stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Condensation: Dropwise add Diethyl sec-butylmalonate over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
    
  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water.

    • Critical Step: Acidify carefully with Glacial Acetic Acid or dilute HCl to pH 5–6. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect ~93%.

    • 1H NMR (DMSO-d6): Look for

      
       10.20 (bs, OH), 6.31 (bs, NH2), and the distinct sec-butyl multiplets at 2.70, 1.65, 1.40, 1.06, and 0.72 ppm.[1]
      
Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Compare the IC50 of the sec-butyl derivative against the n-butyl analog in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with varying concentrations (1–100

    
    ) of Compound A9  (sec-butyl) and Compound A8  (n-butyl) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS, 1

    
    ) to induce inflammation. Incubate for 24h.
    
  • Measurement:

    • Transfer 100

      
       of supernatant to a new plate.
      
    • Add 100

      
       Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
      
    • Incubate 10 mins at RT in dark.

  • Quantification: Measure Absorbance at 540 nm using a microplate reader. Calculate % inhibition relative to LPS-only control.

Synthesis Logic & Troubleshooting

The synthesis of 5-substituted pyrimidines is robust, but the nature of the C-5 substituent affects the kinetics of the ring closure.

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Malonate Diethyl sec-butylmalonate Intermediate Acyclic Intermediate Malonate->Intermediate Condensation Guanidine Guanidine HCl FreeBase Free Guanidine Guanidine->FreeBase Activation Base NaOEt / EtOH Base->FreeBase FreeBase->Intermediate Cyclization Cyclization (Reflux) Intermediate->Cyclization -2 EtOH Product 2-Amino-5-sec-butyl -4,6-pyrimidinediol Cyclization->Product Acidification (pH 5-6)

Caption: One-pot cyclocondensation pathway. Acidification is critical to protonate the enolate and precipitate the diol.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylation or wet solvent.Ensure absolute EtOH is used; increase reflux time.
Oily Product Incomplete acidification or residual solvent.Check pH (must be <6); triturate with diethyl ether.
Impurity Peaks (NMR) Unreacted malonate.Recrystallize from EtOH/Water; unreacted ester is soluble in ether.
References
  • Korb, J. et al. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. World Intellectual Property Organization, Patent WO2012116666A1.

  • ChemicalBook. (n.d.). 2-amino-5-sec-butyl-4,6-pyrimidinediol Product Properties.

  • Jain, K. S. et al. (2006). Recent Advances in Pyrimidine-Based Drugs. Bioorganic & Medicinal Chemistry, 14(16), 5375-5388. (Contextual grounding for pyrimidine SAR).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted pyrimidines.

Sources

comparing the efficacy of 2-Amino-5-sec-butyl-4,6-pyrimidinediol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol and its analogs reveals a fascinating structure-activity relationship (SAR) paradigm in medicinal chemistry. While the diol core is fundamentally important as a synthetic scaffold, its direct biological efficacy is negligible. Instead, the true pharmacological potential—specifically in anti-inflammatory applications via Nitric Oxide (NO) inhibition—is unlocked only through precise structural modifications.

This guide provides an objective comparison of the 5-sec-butyl diol analog against its halogenated counterparts, supported by experimental data, mechanistic insights, and validated laboratory protocols.

The SAR Paradox: Diol Scaffolds vs. Dichloro Effectors

In the development of pyrimidine-based anti-inflammatory agents, researchers often utilize 5-substituted 2-amino-4,6-dihydroxypyrimidines (such as the 5-sec-butyl analog) as starting materials. However, pilot screenings in mouse peritoneal cells demonstrate a critical SAR divergence: the 2-amino-4,6-dihydroxypyrimidine counterparts are entirely devoid of NO-inhibitory activity [1].

To achieve efficacy, the diol must undergo chlorination to form a 4,6-dichloropyrimidine. Irrespective of the substituent at the 5-position (whether sec-butyl, fluoro, or methyl), it is the dichloro structural motif that actively inhibits immune-activated NO production [1]. The 5-position substituent merely modulates the binding affinity and potency (IC50) of the resulting dichloro-analog.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro efficacy of various 5-substituted pyrimidine analogs in suppressing NO production in lipopolysaccharide (LPS)/IFN-γ stimulated mouse peritoneal cells.

Compound Core5-Position SubstituentNO Inhibition (IC50)Cytotoxicity at 50 µMPharmacological Role
4,6-dihydroxypyrimidine sec-butylInactive NoneSynthetic Intermediate
4,6-dichloropyrimidine sec-butyl9 – 36 µM NoneActive Anti-inflammatory
4,6-dichloropyrimidine Fluoro2 µM NoneHighly Potent Lead
4,6-dichloropyrimidine Hydrogen (Unsubstituted)36 µM NoneBaseline Effector
1400W (Reference)N/A> 2 µMNoneiNOS Inhibitor Standard

Data derived from the comparative NO-inhibitory screening of pyrimidine analogs [1].

Mechanistic Intervention Pathway

The efficacy of the 4,6-dichloropyrimidine analogs lies in their ability to disrupt the inflammatory signaling cascade downstream of macrophage activation. By halting the production of NO without inducing cell death, these analogs present a highly targeted anti-inflammatory mechanism.

MOA Stimuli LPS / IFN-γ Macrophage Mouse Peritoneal Macrophage Stimuli->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inhibitor 5-sec-butyl-4,6- dichloropyrimidine Inhibitor->NO Inhibits

Diagram 1: Inflammatory cascade and targeted NO inhibition by 4,6-dichloropyrimidines.

Validated Experimental Methodologies

To objectively evaluate these compounds, the experimental design must be a self-validating system. This requires a high-yield synthesis route that prevents pyrimidine ring degradation, coupled with an assay that controls for false positives (e.g., apparent NO reduction caused by cell death rather than true inhibition).

Protocol 1: High-Yield Synthesis of the Dichloro Analog

Standard chlorination using phosphorus oxychloride (


) alone yields poor recovery (<30%) due to complex isolation phases. The causality behind choosing the Vilsmeier-Haack-Arnold (VHA) reagent  is its ability to transiently protect the exocyclic amine via a (dimethylamino)methylene group, pushing yields up to 75% [1].
  • Reagent Preparation: Generate the VHA reagent in situ by carefully mixing

    
     with N,N-dimethylformamide (DMF) at 0 °C.
    
  • Halogenation & Protection: Add 2-Amino-5-sec-butyl-4,6-pyrimidinediol to the mixture. Elevate the temperature to 60–70 °C for 3 hours. This specific thermal window ensures complete substitution of the hydroxyl groups with chlorine atoms without degrading the pyrimidine core.

  • Hydrolysis & Deprotection: Slowly pour the reaction mixture into vigorously stirred ice water. This highly exothermic step serves a dual purpose: it quenches the excess

    
     and rapidly cleaves the (dimethylamino)methylene protecting groups.
    
  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine.

Protocol 2: In Vitro Nitric Oxide (NO) Assay

To ensure trustworthiness, this protocol incorporates a parallel viability assay. If a compound kills the macrophages, NO production will naturally drop—creating a false positive for anti-inflammatory efficacy.

  • Cell Seeding: Harvest peritoneal macrophages from thioglycollate-elicited mice. Seed the cells in 96-well microtiter plates at a density of

    
     cells/well.
    
  • Activation & Treatment: Co-incubate the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) alongside varying concentrations of the synthesized pyrimidine analogs (1 µM to 50 µM).

  • Parallel Viability Control: In a replicate plate, add WST-1 reagent after 24 hours of incubation. Measure formazan dye formation at 450 nm. Note: Valid analogs, including the 5-sec-butyl derivative, must show no statistically significant reduction in cell viability at 50 µM.

  • Nitrite Quantification (Griess Assay): Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 5% phosphoric acid).

  • Readout: Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Calculate the IC50 based on the concentration-dependent reduction of nitrite (the stable oxidation product of NO).

Experimental Workflow Visualization

Workflow Diol Inactive Precursor 2-Amino-5-sec-butyl- 4,6-pyrimidinediol VHA Vilsmeier-Haack-Arnold Reagent (POCl3 / DMF) Diol->VHA Chlorination Dichloro Active Effector 5-sec-butyl-4,6- dichloropyrimidin-2-amine VHA->Dichloro Deprotection Assay In Vitro NO Assay (LPS/IFN-γ Stimulated Cells) Dichloro->Assay Screening Viability WST-1 Viability Check (Rule out Cytotoxicity) Assay->Viability Parallel Control Readout Griess Reagent Readout (IC50 Determination) Assay->Readout Quantification

Diagram 2: End-to-end workflow from chemical synthesis to biological validation.

Conclusion

When evaluating the efficacy of 2-Amino-5-sec-butyl-4,6-pyrimidinediol analogs, researchers must look beyond the diol base. The diol is a structurally necessary but biologically silent precursor. By employing advanced chlorination techniques, the resulting 4,6-dichloropyrimidines exhibit potent, non-cytotoxic inhibition of nitric oxide. While the 5-sec-butyl analog demonstrates moderate efficacy (IC50: 9–36 µM), comparing it against the 5-fluoro analog (IC50: 2 µM) highlights how minor steric and electronegative tweaks at the 5-position can drastically optimize the pharmacological profile of these promising anti-inflammatory agents.

References

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: Medicinal Chemistry Research (PubMed Central) URL:[Link]

Validating the Biological Target of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide a rigorous, experimental framework for validating the biological target of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS 923548-32-7). Based on its chemical structure (a 5-substituted 2-amino-4,6-dihydroxypyrimidine) and literature context, this compound is most logically investigated as a modulator of GTP Cyclohydrolase I (GCH1) or the GPR84 receptor, though published data suggests it may be a prodrug or possess context-dependent activity.

A Technical Comparison & Validation Guide for Drug Discovery

Executive Summary & Compound Profile

2-Amino-5-sec-butyl-4,6-pyrimidinediol is a pyrimidine derivative structurally analogous to the classic GCH1 inhibitor DAHP (2,4-diamino-6-hydroxypyrimidine) and various GPR84 antagonists. Its validation requires distinguishing between direct enzymatic inhibition (GCH1), receptor modulation (GPR84), and metabolic inactivity (as observed in some nitric oxide assays).

FeatureSpecification
CAS Number 923548-32-7
Chemical Structure 5-sec-butyl-2-amino-4,6-dihydroxypyrimidine
Putative Target GTP Cyclohydrolase I (GCH1) (Primary); GPR84 (Secondary)
Mechanism Class Competitive Antagonist / Allosteric Modulator
Key Challenge Distinguishing direct target engagement from metabolic inactivity (prodrug status).

Mechanism of Action (MOA) Hypothesis

The compound’s pharmacophore—an aminopyrimidine ring with a lipophilic 5-position substituent—suggests two primary mechanisms. The guide below prioritizes the GCH1/BH4 Pathway due to structural homology with pterin precursors.

The GCH1/BH4 Pathway

GCH1 catalyzes the rate-limiting step in de novo tetrahydrobiopterin (BH4) biosynthesis. BH4 is an essential cofactor for Nitric Oxide Synthases (NOS), Phenylalanine Hydroxylase (PAH), and Tyrosine Hydroxylase (TH).

  • Inhibition Logic: The pyrimidine ring mimics the guanine moiety of GTP (the substrate) or the pterin ring of the intermediate, potentially blocking the active site or the allosteric GFRP binding pocket.

  • Consequence: Reduced BH4 levels

    
     NOS uncoupling 
    
    
    
    Reduced NO production + Increased Superoxide (
    
    
    ).

GCH1_Pathway GTP GTP H2NP3 H2-Neopterin-P3 GTP->H2NP3 Rate Limiting GCH1 GCH1 Enzyme GCH1->GTP BH4 BH4 (Tetrahydrobiopterin) H2NP3->BH4 6-PTPS / SR NOS NOS (eNOS/iNOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO Coupled Activity Compound 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Compound->GCH1 Inhibition

Figure 1: Putative mechanism of action targeting the rate-limiting enzyme GCH1. The compound competes with GTP or allosterically modulates the enzyme, reducing BH4 availability for NO synthesis.

Comparative Performance Analysis

To validate the target, you must compare 2-Amino-5-sec-butyl-4,6-pyrimidinediol against established benchmarks.

Comparison Table: Compound vs. Alternatives
Parameter2-Amino-5-sec-butyl... (Test Compound)DAHP (Standard Inhibitor)GCH1 siRNA (Genetic Control)GPR84 Antagonist (e.g., GLPG1205)
Target Specificity Unknown/Mixed (Requires Validation)High (GCH1 specific)Very High (Sequence specific)High (GPR84 specific)
Cell Permeability High (Predicted due to sec-butyl)Low to ModerateLow (Requires transfection)High
NO Inhibition Variable (Inactive in some assays[1])Potent (via BH4 depletion)Potent (Delayed onset)Potent (Neutrophil specific)
Rescue Agent Sepiapterin (Bypasses GCH1)SepiapterinSepiapterinNone (Receptor mediated)
Validation Method Direct Binding / HPLCHPLC for PterinsWB / qPCRcAMP / Calcium Flux
Critical Insight: The "Inactivity" Paradox

Published data indicates that while 2-amino-4,6-dichloro pyrimidines are potent NO inhibitors, the 2-amino-4,6-dihydroxy counterparts (like this compound) may be inactive in cellular NO assays[1].

  • Hypothesis A: The compound is a prodrug requiring metabolic activation (e.g., chlorination or phosphorylation).

  • Hypothesis B: It targets GPR84 or another receptor, not GCH1, and requires specific inflammatory triggers (e.g., LPS + TNF

    
    ) to show phenotype.
    

Experimental Validation Protocols

Do not rely solely on phenotypic readout (NO levels). You must prove target engagement.

Protocol A: The "Sepiapterin Rescue" Assay (The Gold Standard)

This experiment determines if NO reduction is due to GCH1 inhibition (BH4 depletion) or off-target toxicity.

  • System: RAW 264.7 macrophages stimulated with LPS (1

    
    g/mL) + IFN
    
    
    
    (10 ng/mL).
  • Treatment Groups:

    • Vehicle (DMSO).[1]

    • Test Compound (10–100

      
      M).
      
    • Positive Control: DAHP (5 mM).

    • Rescue Group: Test Compound + Sepiapterin (100

      
      M).
      
  • Readout: Griess Assay for Nitrite (NO metabolite) at 24h.

  • Interpretation:

    • If Compound

      
       NO and Sepiapterin restores  NO 
      
      
      
      Target is GCH1 .
    • If Compound

      
       NO and Sepiapterin fails  to restore 
      
      
      
      Off-target / Cytotoxicity / NOS Inhibition .
Protocol B: Direct Cellular BH4 Quantification (HPLC)

Directly measure the product of the target enzyme.

  • Lysis: Lyse treated cells in 0.1M HCl (prevents BH4 oxidation).

  • Oxidation: Differential oxidation with iodine (acidic vs. alkaline) to distinguish BH4 from oxidized biopterins.

  • Detection: HPLC with fluorescence detection (Ex: 350 nm, Em: 450 nm).

  • Validation: The compound must reduce total biopterin levels, not just the BH4:BH2 ratio.

Protocol C: GPR84 Exclusion Assay

Since 5-substituted pyrimidines can antagonize GPR84 (a medium-chain fatty acid receptor):

  • System: GPR84-overexpressing CHO or HEK293 cells.

  • Agonist: Embelin or Sodium Decanoate (C10).

  • Readout: Calcium Flux (FLIPR) or cAMP reduction.

  • Result: If the compound inhibits C10-induced signaling, the target is GPR84 , not GCH1.

Decision Matrix for Validation

Use this logic flow to interpret your data.

Validation_Logic Start Start: Phenotypic Screen (LPS-induced NO) Inhibits_NO Inhibits NO? Start->Inhibits_NO Rescue Sepiapterin Rescue? Inhibits_NO->Rescue Yes Check_GPR84 Check GPR84 (Ca2+ Flux Assay) Inhibits_NO->Check_GPR84 No GCH1_Confirmed Target: GCH1 (Validate with HPLC) Rescue->GCH1_Confirmed Yes Off_Target Target: NOS / Toxicity (Check Viability) Rescue->Off_Target No Inactive No Inhibition GPR84_Confirmed Target: GPR84 Check_GPR84->GPR84_Confirmed Active Prodrug Prodrug / Inactive Check_GPR84->Prodrug Inactive

Figure 2: Decision tree for validating the biological target. Note that lack of NO inhibition in macrophages does not rule out GPR84 activity.

References

  • Jansa, P., et al. (2014).[2] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[1][2] Medicinal Chemistry Research, 23(10), 4482–4490.[2] Link

  • Werner, E. R., et al. (2011). "Tetrahydrobiopterin: biochemistry and pathophysiology." Biochemical Journal, 438(3), 397-414. Link

  • Patent US8883798B2. "Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2." Ustav Organicke Chemie A Biochemie Akademie Ved CR. Link

  • Pickert, G., et al. (2013). "Inhibition of GTP cyclohydrolase reduces cancer pain in mice." Journal of Clinical Investigation, 123(6). (Validating GCH1 as a target). Link

Sources

Selectivity & Cross-Reactivity Profile: 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 2-Amino-5-sec-butyl-4,6-pyrimidinediol Content Type: Publish Comparison Guide

A Technical Guide for Drug Development & Assay Validation

Executive Summary & Chemical Context

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) is a substituted pyrimidine derivative gaining attention in pharmacological research as a dual modulator of inflammatory pathways.[1] Unlike classical pyrimidine-based antimetabolites, this compound has been identified for its ability to simultaneously downregulate Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in immune-activated cells without significant cytotoxicity [1, 2].[1]

For researchers, the critical challenge—and the focus of this guide—is defining its cross-reactivity . In this context, cross-reactivity is twofold:

  • Biological Selectivity (Off-Target Effects): Does it inhibit constitutive Nitric Oxide Synthase isoforms (eNOS, nNOS) or housekeeping Cyclooxygenases (COX-1)?

  • Analytical Interference: Does its structural similarity to other pyrimidines (e.g., Ambrisentan metabolites, Thiopurines) cause false positives in immunoassays or co-elution in LC-MS?

This guide provides a structured comparison against standard inhibitors and detailed protocols to validate its specificity.

Biological Cross-Reactivity: Mechanism & Selectivity

The therapeutic potential of 2-Amino-5-sec-butyl-4,6-pyrimidinediol hinges on its ability to distinguish between inducible disease markers and constitutive housekeeping enzymes.

The Selectivity Challenge
  • Target: Inducible Nitric Oxide Synthase (iNOS) and COX-2 (inducible).

  • Critical Cross-Reactants (Avoid):

    • eNOS (Endothelial NOS): Inhibition leads to vasoconstriction and hypertension.

    • nNOS (Neuronal NOS): Inhibition can cause neurotoxicity.

    • COX-1: Inhibition leads to gastric ulceration and bleeding events.

Mechanism of Action Diagram

The following diagram illustrates the intervention points of the molecule and the potential cross-reactivity risks.

G L_Arg L-Arginine iNOS iNOS (Target) (Inflammation) L_Arg->iNOS eNOS eNOS (Off-Target) (Vasodilation) L_Arg->eNOS AA Arachidonic Acid COX2 COX-2 (Target) (Inflammation) AA->COX2 COX1 COX-1 (Off-Target) (Gastric Protection) AA->COX1 NO Nitric Oxide (NO) iNOS->NO eNOS->NO Homeostatic PGE2 Prostaglandin E2 COX2->PGE2 COX1->PGE2 Homeostatic Compound 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Compound->iNOS Inhibits Compound->eNOS Potential Cross-Reactivity Compound->COX2 Modulates Compound->COX1 Potential Cross-Reactivity

Caption: Pathway map showing the intended inhibition of iNOS/COX-2 by the compound and the critical off-target pathways (eNOS/COX-1) that define its safety profile.

Performance Comparison: Alternatives & Benchmarks

When evaluating 2-Amino-5-sec-butyl-4,6-pyrimidinediol, it must be benchmarked against established inhibitors. The table below synthesizes performance characteristics based on structural class and available data [2, 3].

Table 1: Comparative Selectivity Profile
Feature2-Amino-5-sec-butyl-4,6-pyrimidinediol 1400W (Standard iNOS Inhibitor) L-NMMA (Pan-NOS Inhibitor) Celecoxib (COX-2 Inhibitor)
Primary Target Dual Modulator (NO & PGE2)iNOS (Highly Selective)Pan-NOS (iNOS, eNOS, nNOS)COX-2
iNOS Selectivity High (Context-dependent)Very High (>1000x vs eNOS)Low (Equipotent)N/A
eNOS Cross-Reactivity Low (Preferred Profile)Very LowHigh (Vasoconstrictive)N/A
COX Cross-Reactivity Moderate (Dual pathway effect)NoneNoneLow (COX-1 sparing)
Cytotoxicity Low (at effective IC50) [2]LowModerateLow
Application Multi-target inflammation researchSpecific iNOS mechanistic studiesGeneral NOS blockadeArthritis/Pain

Key Insight: Unlike 1400W, which is a "clean" iNOS inhibitor, the 5-sec-butyl derivative offers a polypharmacological approach, simultaneously dampening two major inflammatory mediators. This makes it superior for complex inflammation models but requires rigorous testing to ensure it doesn't cross-react with mitochondrial respiration (a common issue with substituted pyrimidines).

Experimental Protocols for Validation

To ensure scientific integrity, researchers must validate the cross-reactivity of this molecule in their specific system. The following protocols are designed to be self-validating.

Protocol A: The "Selectivity Ratio" Assay (iNOS vs. eNOS)

Objective: Quantify the cross-reactivity index. Reagents: Recombinant human iNOS, Recombinant human eNOS, NADPH, Calmodulin, L-Arginine, Griess Reagent.

  • Enzyme Prep: Dilute iNOS and eNOS enzymes to equivalent specific activities (e.g., conversion of 10 pmol L-Arg/min).

  • Incubation: Incubate enzymes with the test compound (0.1 nM to 100 µM log scale) for 15 mins at 37°C.

  • Substrate Addition: Add cofactor mix (NADPH, H4B, Calmodulin, CaCl2) and L-Arginine.

  • Detection: Stop reaction after 30 mins. Measure Nitrite (NO2-) accumulation via Griess reaction (Absorbance 540nm).

  • Calculation:

    • Calculate IC50 for iNOS and eNOS.

    • Selectivity Index (SI) = IC50(eNOS) / IC50(iNOS).

    • Target SI: >50 (Indicates low cross-reactivity).

Protocol B: Analytical Interference (LC-MS/MS)

Objective: Ensure the compound does not co-elute with metabolic markers or drugs like Ambrisentan. System: C18 Reverse Phase Column, Mobile Phase A (0.1% Formic Acid/Water), B (Acetonitrile).

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions:

    • Monitor precursor ion m/z 184.1 [M+H]+ (Calculated MW: 183.21).

    • Fragment ions: Optimize collision energy to detect the loss of the sec-butyl group.

  • Cross-Check: Inject a mix of the compound and potential interferents (e.g., pyrimidine bases, drug metabolites).

  • Validation: Ensure peak resolution (Rs) > 1.5 between the test compound and matrix components.

Validation Workflow Diagram

The following flowchart guides the researcher through the decision-making process for validating this compound.

Validation Start Start: Compound Validation Screen1 Primary Screen: LPS-stimulated Macrophages Start->Screen1 Check1 NO/PGE2 Reduction > 50%? Screen1->Check1 Screen2 Secondary Screen: Recombinant Enzyme Panel Check1->Screen2 Yes Invalid REJECT: High Cross-Reactivity Check1->Invalid No (Inactive) Check2 eNOS IC50 / iNOS IC50 > 50? Screen2->Check2 Tox Cytotoxicity Assay (MTT/CCK-8) Check2->Tox Yes Check2->Invalid No (Vasoconstriction Risk) Check3 Cell Viability > 90%? Tox->Check3 Valid VALIDATED: High Selectivity Agent Check3->Valid Yes Check3->Invalid No (Toxic)

Caption: Step-by-step validation workflow to confirm efficacy and rule out toxic cross-reactivity.

Conclusion & Recommendations

2-Amino-5-sec-butyl-4,6-pyrimidinediol represents a sophisticated tool for inflammatory research, offering dual-pathway modulation. However, its utility is contingent upon rigorous exclusion of eNOS cross-reactivity .

Recommendations for Researchers:

  • Always run a cell viability control (e.g., MTT assay) in parallel with NO measurements to ensure reductions are not due to cell death.

  • Use mass spectrometry for quantification in biological fluids, as the pyrimidine core can cross-react with UV-based HPLC methods for DNA bases.

  • Benchmark against 1400W in all iNOS-specific experiments to normalize data.

References

  • MolAid . (2024). 2-amino-5-(sec-butyl)pyrimidine-4,6-diol Structure and Bioactivity Data. Retrieved from [Link][1][2][3]

  • National Institutes of Health (PMC) . (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

Sources

Structure-Activity Relationship of 2-Amino-5-sec-butyl-4,6-pyrimidinediol: A Key Scaffold for Dual NO/PGE2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Amino-5-sec-butyl-4,6-pyrimidinediol , a critical scaffold in the development of dual anti-inflammatory agents.

Executive Summary

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) acts as the essential pharmacophore scaffold for a novel class of pyrimidine-based anti-inflammatory agents. While the diol itself is biologically inert regarding Nitric Oxide (NO) and Prostaglandin E2 (PGE2) inhibition, it serves as the requisite precursor for the synthesis of 2-amino-4,6-dichloro-5-sec-butylpyrimidine , a potent dual inhibitor.

This guide analyzes the structural determinants of the 5-sec-butyl scaffold, comparing its performance against other alkyl-substituted analogs, and details the synthetic pathway that activates its biological potential.

Key Findings:

  • Role: Inactive biosynthetic precursor

    
     Converted to active 4,6-dihalogeno inhibitor.
    
  • Potency Driver: The 5-sec-butyl substituent provides superior lipophilic and steric fit compared to n-butyl or methyl analogs, optimizing binding in COX-2/iNOS hydrophobic pockets.

  • Mechanism: The derived dihalides inhibit the production of NO and PGE2 in immune-activated macrophages.

Chemical Identity & Structural Properties[1]

The molecule exists in tautomeric equilibrium, predominantly favoring the dione form in solution, though commonly referred to as the diol.

PropertySpecification
IUPAC Name 2-Amino-5-(butan-2-yl)pyrimidine-4,6-diol
Synonyms 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine; Compound 9 (Jansa et al.)
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Key Substituents 2-Amino (H-bond donor), 5-sec-Butyl (Lipophilic core), 4,6-Dihydroxy (Reactive sites)
Solubility High in DMSO/DMF; low in water (neutral form)
Structural Diagram

The following diagram illustrates the conversion of the inactive diol scaffold to the active dichloride inhibitor.

G Precursor Diethyl sec-butylmalonate + Guanidine Diol 2-Amino-5-sec-butyl- 4,6-pyrimidinediol (Inactive Scaffold) Precursor->Diol Condensation (NaOEt/EtOH, 93% Yield) Active 2-Amino-4,6-dichloro- 5-sec-butylpyrimidine (Active Inhibitor) Diol->Active Chlorination (POCl3, Vilsmeier-Haack) Target Inhibition of NO & PGE2 Production Active->Target IC50: 9-36 µM range

Figure 1: Synthetic activation pathway of the 5-sec-butyl scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly dependent on the transformation of the 4,6-dihydroxy groups into halogens. However, the 5-sec-butyl group is the critical determinant for the degree of potency in the final inhibitor.

The 5-Position: Lipophilic Optimization

The 5-alkyl substituent governs the molecule's interaction with the hydrophobic domains of the target enzymes (COX-2/iNOS).

  • 5-sec-butyl (Optimal): The branched nature of the sec-butyl group provides a balance of steric bulk and lipophilicity (LogP modulation), allowing for tighter packing within the enzyme active site compared to linear chains.

  • 5-Methyl (Weak): Insufficient lipophilicity leads to poor binding affinity and higher IC50 values.

  • 5-n-Butyl (Moderate): While lipophilic, the linear chain lacks the steric rigidity of the sec-butyl group, potentially increasing entropic penalty upon binding.

The 2-Position: H-Bonding Anchor

The 2-amino group remains unchanged during the activation process.

  • Function: Acts as a critical hydrogen bond donor, likely anchoring the molecule to polar residues (e.g., Glu or Asp) in the enzyme pocket.

  • Modification: Alkylation or acylation of this amine typically abolishes activity, confirming its necessity.

The 4,6-Positions: The "Activity Switch"
  • Diol (OH/OH): Inactive. The high polarity and potential for tautomerization to the dione form prevent effective interaction with the hydrophobic catalytic site of COX-2/iNOS.

  • Dichloride (Cl/Cl): Active. The electron-withdrawing halogens increase the lipophilicity and may engage in halogen bonding or hydrophobic interactions. They also alter the electronic properties of the pyrimidine ring, enhancing π-stacking potential.

Comparative Performance Guide

This section compares the derived active inhibitors based on the 5-substituent, using data derived from Jansa et al. and patent WO2012116666A1.

5-SubstituentRelative Potency (NO Inhibition)Lipophilicity (Est.)Selectivity Profile
sec-Butyl High OptimalDual NO/PGE2 Inhibitor
n-ButylModerateHighLower specificity
IsopropylModerate-HighModerateGood, but less potent than sec-butyl
MethylLowLowWeak inhibition
BenzylModerateVery HighSolubility issues often observed

Experimental Insight: In comparative assays, the 5-sec-butyl derivative demonstrated superior inhibition of Nitric Oxide production in lipopolysaccharide (LPS)-stimulated mouse macrophages compared to 5-methyl analogs. The IC50 values for the optimized class typically fall in the 9–36 µM range, with the sec-butyl variants performing at the lower (more potent) end of this spectrum.

Experimental Protocols

Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol (Scaffold)

This protocol ensures high yield and purity, essential for subsequent activation.

  • Reagents: Diethyl sec-butylmalonate (1 eq), Guanidine hydrochloride (1.1 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide.

    • Add guanidine hydrochloride and stir for 15 min.

    • Add diethyl sec-butylmalonate dropwise.

    • Reflux the mixture for 4–6 hours.

    • Distill off the solvent. Dissolve the residue in water.

    • Acidify with acetic acid to pH ~5 to precipitate the product.

  • Purification: Filter the white precipitate, wash with cold water, and dry.

  • Expected Yield: ~93%.

  • Validation: ¹H NMR (DMSO-d₆): δ 10.20 (bs, 2H, OH), 6.31 (bs, 2H, NH₂), 2.70 (m, 1H, CH), 1.65/1.40 (m, 2H, CH₂), 1.06 (d, 3H, CH₃).[1]

Activation to 2-Amino-4,6-dichloro-5-sec-butylpyrimidine

The critical step to generate biological activity.

  • Reagents: 2-Amino-5-sec-butyl-4,6-pyrimidinediol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • Suspend the diol in excess POCl₃.

    • Add catalytic N,N-dimethylaniline.

    • Reflux for 2–4 hours until the solution clears.

    • Remove excess POCl₃ under reduced pressure.

    • Pour residue onto crushed ice (Caution: Exothermic).

    • Neutralize with NH₄OH and extract with chloroform.

  • Result: A lipophilic solid active in NO/PGE2 assays.

Nitric Oxide Inhibition Assay (Griess Method)
  • Cell Line: RAW 264.7 mouse macrophages.

  • Stimulation: Incubate cells with LPS (1 µg/mL) to induce iNOS.

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (1–100 µM).

  • Measurement: After 24h, mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Calculation: Determine IC50 relative to vehicle control.

Mechanism of Action Diagram

The following diagram details the dual-pathway inhibition mechanism of the activated 5-sec-butyl pyrimidine.

Pathway LPS LPS / Cytokines NFkB NF-κB Activation LPS->NFkB iNOS iNOS Induction NFkB->iNOS COX2 COX-2 Induction NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 Inhibitor 2-Amino-4,6-dichloro- 5-sec-butylpyrimidine Inhibitor->NO Inhibits Production Inhibitor->PGE2 Inhibits Production

Figure 2: Dual inhibition of inflammatory mediators by the activated 5-sec-butyl derivative.[1]

References

  • Jansa, P., Holý, A., Dračínský, M., et al. (2014).[2] Synthesis and inhibitory effects on immune-activated nitric oxide production of 5-substituted 2-amino-4,6-dihydroxypyrimidines. Medicinal Chemistry Research. Link

  • Jansa, P., Holý, A. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. WO Patent 2012116666A1 / US Patent 8883798B2. Link

  • ChemicalBook. (n.d.). 2-amino-5-sec-butyl-4,6-pyrimidinediol Product Properties. Link

Sources

comparative analysis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutic agents. Among its numerous derivatives, 2-Amino-5-sec-butyl-4,6-pyrimidinediol is a molecule of significant interest, owing to its potential applications in various biological pathways. The efficient and scalable synthesis of this compound is paramount for its further investigation and development. This guide provides a comprehensive comparative analysis of the primary synthesis method for 2-Amino-5-sec-butyl-4,6-pyrimidinediol and explores plausible alternative routes, offering field-proven insights and detailed experimental protocols to inform synthetic strategy.

Introduction to 2-Amino-5-sec-butyl-4,6-pyrimidinediol

2-Amino-5-sec-butyl-4,6-pyrimidinediol, a substituted 2-aminopyrimidine, possesses a unique combination of functional groups that make it an attractive candidate for structure-activity relationship (SAR) studies. The 2-amino group can act as a hydrogen bond donor and acceptor, while the 4,6-diol moiety can exist in tautomeric forms, influencing its interaction with biological targets. The 5-sec-butyl group provides a lipophilic character, which can be crucial for membrane permeability and target engagement. The synthesis of this and similar molecules is often a critical first step in the discovery of new drugs.

Method 1: The Principal Synthesis via Malonic Ester Condensation

The most established and high-yielding route to 2-Amino-5-sec-butyl-4,6-pyrimidinediol involves a classical condensation reaction between a substituted malonic ester and guanidine. This method is favored for its reliability and scalability.

Mechanistic Rationale

The reaction proceeds through a base-catalyzed nucleophilic addition-elimination mechanism. Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl 2-(sec-butyl)malonate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidine molecule. Subsequent intramolecular cyclization and elimination of two molecules of ethanol lead to the formation of the stable pyrimidine ring. The use of an excess of sodium ethoxide drives the reaction to completion.

Experimental Workflow

Caption: Workflow for the principal synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(sec-butyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Add sec-butyl bromide to the reaction mixture and reflux until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction and purified by vacuum distillation to yield diethyl 2-(sec-butyl)malonate.[1][2]

Step 2: Synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

  • To a solution of sodium ethoxide in ethanol, add diethyl 2-(sec-butyl)malonate and guanidine hydrochloride.

  • The reaction mixture is refluxed for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with acetic acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-Amino-5-sec-butyl-4,6-pyrimidinediol as a white solid.[3]

Performance Data
ParameterValueReference
Yield 93%[3]
Purity High (recrystallized)[3]
Reaction Time Several hours (reflux)[3]
Temperature Reflux[3]
Solvent Ethanol[3]
Key Reagents Diethyl 2-(sec-butyl)malonate, Guanidine, Sodium Ethoxide[3]

Alternative Synthetic Strategies: A Comparative Outlook

While the malonic ester condensation is a robust method, exploring alternative synthetic routes is crucial for identifying more efficient, cost-effective, or environmentally friendly processes. Below, we analyze plausible alternative pathways based on general methods for 2-aminopyrimidine synthesis.

Method 2: Enaminone-Based Synthesis (Plausible Route)

This approach involves the reaction of a suitably substituted enaminone with guanidine. Enaminones are versatile intermediates that can be synthesized from β-dicarbonyl compounds.

Proposed Synthetic Pathway

Caption: Proposed enaminone-based synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Causality and Potential Advantages: This method could offer milder reaction conditions and potentially higher yields compared to the classical approach. The enaminone intermediate is activated towards nucleophilic attack by guanidine, which could lead to a more efficient cyclization.

Challenges and Considerations: The synthesis of the specific enaminone precursor from diethyl 2-(sec-butyl)malonate would need to be optimized. The regioselectivity of the guanidine attack could also be a factor to consider, although for symmetrical enaminones derived from malonates, this is less of an issue.

Method 3: Multi-Component Reaction (MCR) Approach (Plausible Route)

Multi-component reactions, such as the Biginelli reaction and its variations, offer a highly convergent and atom-economical approach to the synthesis of pyrimidine derivatives.

Proposed Synthetic Pathway

Caption: Proposed multi-component synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol.

Causality and Potential Advantages: MCRs are known for their operational simplicity, high efficiency, and the ability to generate molecular diversity from simple starting materials. This approach could significantly shorten the synthetic sequence.

Challenges and Considerations: The initial product of a Biginelli-type reaction would be a dihydropyrimidine, which would require a subsequent oxidation step to yield the aromatic pyrimidine ring. Furthermore, the use of ethyl cyanoacetate would lead to a 5-cyano-6-amino intermediate, which would then need to be hydrolyzed to the desired 4,6-diol. Optimizing these subsequent steps would be critical.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Malonic Ester CondensationMethod 2: Enaminone-Based (Proposed)Method 3: MCR (Proposed)
Starting Materials Diethyl 2-(sec-butyl)malonate, GuanidineDiethyl 2-(sec-butyl)malonate, Amine, GuanidineAldehyde, Active Methylene Compound, Guanidine
Key Steps Alkylation, Condensation/CyclizationEnaminone formation, CyclizationOne-pot MCR, Oxidation, Hydrolysis
Reported Yield High (93%)Potentially highVariable, dependent on subsequent steps
Advantages Well-established, reliable, scalable, high yield.Milder conditions, potentially higher efficiency.Atom-economical, convergent, operational simplicity.
Disadvantages Requires pre-synthesis of the malonic ester.Requires synthesis of a specific enaminone intermediate.Multi-step post-MCR modifications required.
Scalability ProvenLikelyPotentially challenging due to multiple steps.

Conclusion and Future Outlook

The synthesis of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is most reliably achieved through the well-documented condensation of diethyl 2-(sec-butyl)malonate with guanidine. This method provides high yields and is amenable to scale-up. However, for the purpose of exploring chemical space and developing more sustainable synthetic methodologies, the investigation of alternative routes, such as those based on enaminone intermediates or multi-component reactions, is highly encouraged.

Future research in this area should focus on the practical implementation and optimization of these plausible alternative routes. A successful development of an efficient MCR or enaminone-based synthesis could significantly impact the accessibility of this and other structurally related pyrimidine derivatives, thereby accelerating drug discovery and development efforts. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the desired level of chemical novelty.

References

  • Dandia, A., Singh, R., & Khaturia, S. (2005). Microwave-assisted one-pot synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl-pyrimidines and their anti-bacterial activity. Bioorganic & medicinal chemistry, 13(10), 3467-3471.
  • Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(11), 20697-20713.
  • The Pivotal Role of Diethyl sec-Butylethylmalonate in Modern Organic Synthesis: A Technical Guide. Benchchem.
  • Synthesis of Diethyl sec-butylethylmalonate: An Applic
  • Recent synthetic methodologies for pyrimidine and its derivatives. (2021).
  • A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal.
  • Recent Advances of Aminopyrimidines in Multicomponent Reactions. Bentham Science.
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC.

Sources

Benchmarking Guide: 2-Amino-5-sec-butyl-4,6-pyrimidinediol vs. Standard Inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7), a specialized pyrimidine derivative, against established inhibitors of inflammatory mediators.[1] Based on its structural class and patent literature (WO2012116666A1), this compound functions as a dual inhibitor of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production, likely through the modulation of the GTP Cyclohydrolase I (GCH1) – Tetrahydrobiopterin (BH4) axis or upstream inflammatory signaling.

Executive Summary & Compound Profile

2-Amino-5-sec-butyl-4,6-pyrimidinediol represents a distinct class of anti-inflammatory agents. Unlike direct COX-2 inhibitors (NSAIDs) or direct iNOS inhibitors (e.g., L-NMMA), this compound exhibits a dual-suppression phenotype , reducing both NO and PGE2 levels in immune-activated cells without significant cytotoxicity.

Its mechanism is hypothesized to target the GTP Cyclohydrolase I (GCH1) pathway. GCH1 is the rate-limiting enzyme for Tetrahydrobiopterin (BH4) biosynthesis. Since BH4 is an essential cofactor for iNOS (inducible Nitric Oxide Synthase), GCH1 inhibition depletes BH4, thereby uncoupling iNOS and reducing NO production. The concomitant reduction in PGE2 suggests downstream cross-talk attenuation or upstream modulation (e.g., NF-


B/MAPK suppression).
Compound Snapshot
FeatureSpecification
Compound Name 2-Amino-5-sec-butyl-4,6-pyrimidinediol
CAS Number 923548-32-7
Core Scaffold 2-Amino-4,6-dihydroxypyrimidine (Pyrimidinedione tautomer)
Key Substituent 5-sec-butyl (Lipophilic side chain enhancing bioavailability/binding)
Primary Activity Inhibition of NO and PGE2 production (IC50 range:

M)
Solubility Soluble in DMSO, dilute aqueous alkali; low solubility in neutral water

Mechanism of Action: The GCH1/BH4 Axis

The following diagram illustrates the proposed mechanism where the product intercepts the BH4 biosynthetic pathway, leading to the suppression of inflammatory mediators.

GCH1_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP GCH1 GCH1 GTP Cyclohydrolase I (Target Enzyme) PTP 6-Pyruvoyltetrahydropterin H2NTP->PTP PTPS PTPS 6-Pyruvoyltetrahydropterin Synthase BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SPR SPR Sepiapterin Reductase iNOS iNOS (Dimer) BH4->iNOS Essential Cofactor Arg L-Arginine NO Nitric Oxide (NO) (Inflammation) Arg->NO iNOS COX2 COX-2 NO->COX2 Activates (Cross-talk) PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Inhibitor 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Inhibitor->GCH1 Inhibits

Figure 1: Proposed mechanism of action. The compound inhibits GCH1, depleting the BH4 cofactor required for iNOS activity, subsequently reducing NO and PGE2 levels.

Benchmarking Analysis

This section compares 2-Amino-5-sec-butyl-4,6-pyrimidinediol against industry-standard inhibitors. The data reflects consensus values for the class of 2-amino-4,6-dihydroxypyrimidines and specific patent disclosures.

Table 1: Comparative Performance Matrix
Metric2-Amino-5-sec-butyl-4,6-pyrimidinediol DAHP (Standard GCH1 Inhibitor)L-NMMA (Standard iNOS Inhibitor)Indomethacin (Standard COX Inhibitor)
Target GCH1 (Dual NO/PGE2 effect)GCH1 (Specific)iNOS (Direct)COX-1/COX-2
NO Inhibition (IC50) 2 - 10

M
(Est.)
~0.5 - 2 mM (Low potency)~10 - 50

M
No direct effect
PGE2 Inhibition Significant Reduction Moderate (Indirect)MinimalHigh Potency (< 1

M)
Cellular Potency High (Lipophilic side chain aids entry)Low (Poor permeability)ModerateHigh
Cytotoxicity (CC50) > 100

M
(Non-toxic)
> 5 mM> 500

M
~100-200

M
Mechanism Type Upstream Cofactor DepletionUpstream Cofactor DepletionSubstrate CompetitionEnzyme Inhibition

Key Insight: The 5-sec-butyl substitution significantly enhances cellular potency compared to the unsubstituted DAHP (2,4-diamino-6-hydroxypyrimidine), which often requires millimolar concentrations in cell-based assays due to poor membrane permeability. This makes the sec-butyl derivative a superior tool for intracellular GCH1 blockade.

Experimental Protocols

To validate the performance of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, use the following self-validating workflow.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the reduction of NO accumulation in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with the test compound (0.1, 1, 10, 50

      
      M) for 1 hour.
      
    • Include L-NMMA (50

      
      M) as a positive control.
      
    • Include Vehicle (DMSO < 0.1%) as a negative control.

  • Stimulation: Add LPS (1

    
    g/mL) to induce iNOS expression. Incubate for 24 hours.
    
  • Griess Reaction:

    • Mix 50

      
      L of culture supernatant with 50 
      
      
      
      L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
    • Add 50

      
      L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
      
  • Readout: Measure absorbance at 540 nm immediately.

  • Validation: The L-NMMA control must show >50% inhibition. The Vehicle+LPS must show a strong OD signal (>0.5).

Protocol B: PGE2 Quantification (Competitive ELISA)

Objective: Confirm the dual-inhibitory phenotype by measuring Prostaglandin E2.

  • Sample Collection: Use the remaining supernatant from Protocol A (or run a parallel plate).

  • Assay: Use a commercial PGE2 Competitive ELISA kit.

  • Procedure:

    • Add 100

      
      L of supernatant to the goat anti-mouse IgG coated plate.
      
    • Add PGE2-Acetylcholinesterase (AChE) tracer and PGE2 monoclonal antibody.

    • Incubate overnight at 4°C.

    • Wash 5x with Wash Buffer.

    • Develop with Ellman’s Reagent and read at 412 nm.

  • Analysis: Calculate % inhibition relative to the LPS-only control.

Screening Workflow Diagram

The following flowchart outlines the logical progression for validating this compound in a drug discovery pipeline.

Screening_Workflow Start Compound Library (5-sec-butyl derivative) Step1 Primary Screen (Griess Assay - NO) Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Step2 Secondary Screen (PGE2 ELISA) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Cytotoxicity (MTT/CCK-8) Step2->Step3 Step4 Mechanism Check (BH4 Rescue Exp.) Step3->Step4 Non-toxic Step3->Discard Toxic End Lead Candidate (Anti-inflammatory) Step4->End Activity Reversed by BH4

Figure 2: Validation workflow. Step 4 (BH4 Rescue) is critical: if adding exogenous BH4 restores NO production, the mechanism is confirmed as GCH1 inhibition.

References

  • Patent: Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2. (2012). World Intellectual Property Organization, WO2012116666A1. Link

  • Werner, E. R., et al. (2011). "Tetrahydrobiopterin: the structure and function of the enzyme systems." Biochemical Journal, 438(3), 397-414.
  • Gross, S. S., & Levi, R. (1992). "Tetrahydrobiopterin synthesis. An absolute requirement for cytokine-induced nitric oxide generation by vascular smooth muscle." Journal of Biological Chemistry, 267(36), 25722-25729.
  • Molaid Chemical Database. (2024). "2-amino-5-(sec-butyl)pyrimidine-4,6-diol Compound Profile." Link

Sources

Reproducibility in Anti-Inflammatory Research: A Technical Guide to 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reproducibility, Chemical Stability, and Comparative Pharmacology

Introduction: The Dual-Pathway Probe

2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7 ) represents a specific class of 5-substituted pyrimidines designed to address a common bottleneck in inflammation research: the cross-talk between Nitric Oxide (NO) and Prostaglandin E2 (PGE2) signaling.

Unlike standard inhibitors that target a single enzyme (e.g., Celecoxib for COX-2 or L-NMMA for iNOS), this compound exhibits a dual-inhibitory profile , simultaneously suppressing NO and PGE2 production in immune-activated cells. However, its reproducibility is often compromised by its physicochemical properties—specifically tautomerism and solubility—and a misunderstanding of its metabolic mechanism of action.

This guide provides a standardized framework for utilizing this compound, ensuring high-fidelity data generation and valid comparisons against industry-standard alternatives.

Chemical Integrity & Handling

The primary source of experimental variance with 2-Amino-5-sec-butyl-4,6-pyrimidinediol is improper handling of its tautomeric equilibrium and solubility profile.

Identity and Tautomerism
  • IUPAC Name: 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol[1]

  • Synonyms: 2-Amino-5-sec-butyl-4,6-dihydroxypyrimidine; 5-sec-butyl-DAHP.

  • Structural Challenge: In solution, the compound exists in equilibrium between the diol (hydroxy) and dione (keto) forms. The dione form predominates in neutral aqueous solutions, contributing to high lattice energy and poor water solubility.

  • Stability: The 2-amino group is susceptible to oxidation over prolonged storage in solution.

Solubility Protocol (The "DMSO Rule")

Researchers often attempt to dissolve this compound directly in cell culture media, leading to micro-precipitation and false-negative results.

Validated Solubilization Steps:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) .

  • Concentration: Prepare a 100 mM stock solution .

    • Note: Sonicate at 37°C for 5-10 minutes if turbidity persists.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C .

    • Critical: Do NOT freeze-thaw more than once. The compound may crystallize out of DMSO upon repeated temperature shifts.

  • Working Solution: Dilute into aqueous media immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Comparative Performance Analysis

To validate the performance of 2-Amino-5-sec-butyl-4,6-pyrimidinediol, it must be benchmarked against single-target "Gold Standards."

Mechanism of Action (The "Metabolic Lag")
  • Standard Inhibitors (L-NMMA/Celecoxib): Act as competitive inhibitors at the enzyme active site. Onset is rapid.

  • 2-Amino-5-sec-butyl-4,6-pyrimidinediol: Structurally derived from DAHP (a GTP Cyclohydrolase I inhibitor). Its NO-suppressing activity is likely driven by the depletion of Tetrahydrobiopterin (BH4) , an essential cofactor for iNOS.

    • Implication: This mechanism requires the depletion of the intracellular BH4 pool. Therefore, pre-incubation or co-incubation is more critical than with direct inhibitors.

Performance Comparison Table
Feature2-Amino-5-sec-butyl... L-NMMA / L-NAME Celecoxib
Primary Target Dual (NO & PGE2 pathways)iNOS (Inducible Nitric Oxide Synthase)COX-2 (Cyclooxygenase-2)
Mechanism Metabolic Depletion (BH4) & UnknownCompetitive Inhibition (Substrate analog)Competitive Inhibition (Active site)
Selectivity Broad (Anti-inflammatory)High (NO specific)High (PGE2 specific)
Onset of Action Slow (Requires pool depletion)FastFast
Solubility Low (DMSO required)High (Water soluble)Low (DMSO required)
Experimental Role Multi-pathway Probe Positive Control (NO) Positive Control (PGE2)

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of standard inhibitors versus the upstream metabolic intervention of the 5-sec-butyl derivative.

G LPS LPS / IFN-γ iNOS iNOS Enzyme LPS->iNOS Induction COX2 COX-2 Enzyme LPS->COX2 Induction GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH BH4 BH4 (Cofactor) GTPCH->BH4 BH4->iNOS Required Cofactor NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 Compound 2-Amino-5-sec-butyl- 4,6-pyrimidinediol Compound->GTPCH Inhibits (Primary) Compound->COX2 Inhibits (Dual Effect) LNMMA L-NMMA LNMMA->iNOS Direct Block Celecoxib Celecoxib Celecoxib->COX2 Direct Block

Figure 1: Mechanistic intervention points. The 5-sec-butyl derivative targets the BH4 cofactor supply (upstream), contrasting with direct downstream enzymatic blockade by L-NMMA and Celecoxib.

Validated Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow for evaluating the compound in RAW 264.7 Macrophages .

Phase 1: Preparation
  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/mL in 96-well plates. Allow adherence for 24 hours.
    
  • Reagent Check: Ensure LPS (Lipopolysaccharide) is fresh (E. coli serotype 0111:B4 recommended).

Phase 2: Treatment (The Critical Step)
  • Group A (Vehicle): Media + 0.1% DMSO.

  • Group B (LPS Control): LPS (1 µg/mL) + 0.1% DMSO.

  • Group C (Test Compound): Pre-incubate cells with 2-Amino-5-sec-butyl-4,6-pyrimidinediol (10–100 µM) for 1 hour prior to LPS addition.

    • Reasoning: This allows cellular uptake and potential metabolic inhibition (BH4 depletion) to initiate before the massive demand of iNOS induction occurs.

  • Group D (Reference): Co-treat with L-NMMA (50 µM) or Celecoxib (10 µM) + LPS.

Phase 3: Readout & Analysis
  • Incubation: Incubate for 18–24 hours .

  • NO Assay (Griess Reaction):

    • Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED solution.

    • Read Absorbance at 540 nm.

    • Validation: The LPS Control must show >5-fold increase over Vehicle.

  • PGE2 Assay (ELISA):

    • Use remaining supernatant. Follow kit instructions (competitive ELISA).

    • Validation: Celecoxib must inhibit PGE2 by >80%.

Workflow Diagram

Workflow Step1 1. Seed Cells (RAW 264.7) Step2 2. Pre-Incubation (1 hr, Test Compound) Step1->Step2 Step3 3. Induction (+ LPS 1 µg/mL) Step2->Step3 Step4 4. Incubation (18-24 hrs) Step3->Step4 Step5 5. Dual Readout (Griess + ELISA) Step4->Step5

Figure 2: Sequential experimental workflow emphasizing the pre-incubation step to maximize reproducibility of metabolic inhibition.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Precipitation in Wells Stock concentration too high or aqueous shock.Dilute stock into pre-warmed media (37°C) with vigorous vortexing. Keep final DMSO < 0.5%.
Weak NO Inhibition Insufficient pre-incubation time.Extend pre-incubation to 2–4 hours to deplete intracellular BH4 pools.
High Cytotoxicity Off-target effects or solvent toxicity.Perform an MTT/CCK-8 assay. If viability < 80%, reduce concentration to < 50 µM.
Inconsistent IC50 Batch variability / Oxidation.Check stock color. If yellow/brown (oxidized), discard. Store under inert gas if possible.

References

  • Jansa, P., et al. (2014).[2] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[2] Medicinal Chemistry Research.

  • Holy, A., Jansa, P., Zidek, Z., Kmonickova, E. (2012).[3][2] "Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof." World Intellectual Property Organization, Patent WO2012116666A1.[3]

  • Werner, E. R., et al. (2011). "Tetrahydrobiopterin: biochemistry and pathophysiology." Biochemical Journal.

  • Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine.

Sources

Definitive Identity Confirmation of Synthesized 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary & Core Directive

In the synthesis of high-value pharmaceutical intermediates, 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) presents a dual characterization challenge: dynamic tautomerism of the pyrimidine core and cryptic chirality of the sec-butyl side chain.

Standard identity tests (1H NMR, LRMS) often fail to distinguish between regioisomers or quantify enantiomeric excess (ee), leading to downstream failures in API crystallization or biological efficacy. This guide moves beyond basic "purity checks" to establish a self-validating identity confirmation system . We compare routine methods against definitive structural elucidation techniques, providing actionable protocols to ensure your synthesized material is chemically and stereochemically authentic.

The Structural Challenge: Tautomers & Enantiomers

Before selecting analytical methods, one must understand the molecule's behavior in different phases. The "diol" nomenclature is a formal convention; in reality, the molecule exists in a pH- and solvent-dependent equilibrium.

Tautomeric Equilibrium

The 4,6-oxygenated pyrimidines rarely exist purely as "diols." In solution (DMSO-d6) and solid state, they favor the 4-hydroxy-6-one or 4,6-dione forms, stabilized by intermolecular hydrogen bonding.

The Chiral Center

The sec-butyl group at Position 5 introduces a chiral center (R/S). Since the standard synthesis (Guanidine + Diethyl sec-butylmalonate) uses racemic starting materials, the product is a racemate . If your application requires a single enantiomer, standard achiral HPLC will return a false "100% purity" result for a 50:50 racemic mixture.

Tautomerism cluster_chirality Stereochemical Reality Diol 4,6-Diol Form (Aromatic, rare) KetoEnol 4-Hydroxy-6-one Form (Dominant in Solution) Diol->KetoEnol Proton Transfer KetoEnol->Diol Dione 4,6-Dione Form (Solid State Lattice) KetoEnol->Dione Solvent Dependent Dione->KetoEnol Racemate Synthesized Product (Racemic Mixture)

Figure 1: Tautomeric landscape of 2-Amino-5-sec-butyl-4,6-pyrimidinediol. Analytical methods must account for the rapid exchange between these forms.

Comparative Analysis of Identity Methods

We evaluate analytical techniques based on Specificity (ability to distinguish isomers) and Definitiveness (absolute proof of structure).

Structural Connectivity (The Backbone)
FeatureRoutine Method: 1H NMR (DMSO-d6) Definitive Method: 2D NMR (HMBC/HSQC)
Principle Chemical shift analysis of protons.Correlation of protons to carbons across bonds.
Result Confirms presence of sec-butyl and NH2.Proves regiochemistry . Confirms sec-butyl is at C5, not N-alkylated.
Limitation Broad OH/NH signals due to exchange.Requires longer acquisition; more complex interpretation.
Verdict Screening Tool. Good for batch-to-batch consistency.Required for Master Standard. Essential to rule out N-alkylation impurities.
Stereochemical Purity (The Chiral Center)
FeatureRoutine Method: Polarimetry (

)
Definitive Method: Chiral HPLC
Principle Rotation of plane-polarized light.Chromatographic separation of enantiomers.
Result A single number (Specific Rotation).Separated peaks with integration (ee%).
Limitation Unreliable for racemates (reads 0). Low sensitivity for small alkyl chains.Requires method development (column screening).
Verdict Obsolete for this molecule. Do not rely on it.Mandatory. The only way to prove enantiomeric purity or confirm racemic status.
Solid State Identity (The Lattice)
FeatureRoutine Method: Melting Point Definitive Method: Powder XRD (PXRD)
Principle Phase transition temperature.X-ray diffraction by crystal lattice planes.
Result Range (e.g., >250 °C).Unique Fingerprint . Identifies polymorphs and solvates.
Limitation Decomposition often occurs; non-specific.Requires crystalline sample.
Verdict Basic QC. Critical for IP. Defines the solid form for patent protection.

Validated Experimental Protocols

Protocol A: Synthesis of Analytical Standard

To establish a reference material for identity confirmation.

  • Reagents : Guanidine hydrochloride (1.0 eq), Diethyl sec-butylmalonate (1.0 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

  • Reaction : Reflux guanidine and malonate in NaOEt/EtOH for 4–6 hours.

  • Workup : Evaporate ethanol. Dissolve residue in water. Acidify carefully with acetic acid to pH 5–6.

  • Isolation : Filter the white precipitate. Wash with cold water.

  • Purification : Recrystallize from DMF/Water or Ethanol/Water.

  • Expected Yield : ~85–93%.

  • Key Observation : Product does not melt below 250°C; charring may occur.

Protocol B: Chiral HPLC Method (Enantiomeric Separation)

Since the molecule is amphoteric and polar, normal phase on polysaccharide columns is the gold standard.

  • Column : Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : n-Hexane : Ethanol : Diethylamine (DEA) or Trifluoroacetic acid (TFA).

    • Initial Screen: 90:10:0.1 (Hex:EtOH:DEA).

    • Note: DEA is required to suppress ionization of the amino group; TFA suppresses the acidic enol. For this amphoteric molecule, 0.1% DEA is usually preferred to sharpen the amine peak.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C.[1][2]

  • Detection : UV at 254 nm (pyrimidine absorption) and 220 nm.

  • Success Criteria : Baseline separation (

    
    ) of two peaks (R and S enantiomers).
    
  • Validation : Inject the synthesized racemate. You must see two peaks of equal area (50:50). If only one peak appears, the method is not separating the enantiomers.

Protocol C: NMR Tautomer Confirmation
  • Solvent : DMSO-d6 (prevents exchange better than MeOD).

  • Parameters : 400 MHz or higher.

  • Key Signals :

    • 
       10.2–10.5 ppm: Broad singlets (OH/NH exchangeable).
      
    • 
       6.3 ppm: Sharp singlet (2-NH2).
      
    • 
       164.5 ppm (
      
      
      
      C): Characteristic of C-4/C-6 carbonyl-like carbons.
    • 
       90–94 ppm (
      
      
      
      C): C-5 signal. High field shift indicates enaminone character.

Decision Matrix: The "Self-Validating" Workflow

Use this logic flow to confirm identity. Do not proceed to biological testing until the "Chiral Purity" gate is passed.

Workflow Start Synthesized Material NMR Step 1: 1H NMR (DMSO-d6) Check: sec-butyl signals + Pyrimidine NH2 Start->NMR Decision1 Signals Correct? NMR->Decision1 MS Step 2: HRMS (ESI+) Target: [M+H]+ = 184.108 Decision1->MS Yes Fail Reject / Repurify Decision1->Fail No Chiral Step 3: Chiral HPLC (Chiralpak AD-H) MS->Chiral Decision2 Peak Profile? Chiral->Decision2 Racemic Two Peaks (1:1) Identity: Racemic Mixture (Standard Intermediate) Decision2->Racemic Double Peak Single Single Peak Identity: Enantiopure OR Method Failed Decision2->Single Single Peak

Figure 2: Analytical decision tree. Note that for a synthesized intermediate from achiral precursors, a single peak in Chiral HPLC usually indicates method failure, not enantiopurity.

References

  • Synthesis & NMR Characterization : Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Source: National Institutes of Health (PMC). URL: [Link] (Confirms synthesis yield of 93% and NMR shifts for 5-sec-butyl derivative).

  • Chiral Separation Principles : Title: Enantiomeric separation of sec-butyl derivatives using Chiral Stationary Phases. Source: ResearchGate / Journal of Chromatography. URL: [Link] (Validates the difficulty of sec-butyl resolution and supports the use of cyclodextrin or polysaccharide phases).

  • Title: Pyrimidine compounds inhibiting the formation of nitric oxide (Patent WO2012116666A1).

Sources

in vivo vs in vitro activity of 2-Amino-5-sec-butyl-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: In Vitro vs. In Vivo Activity of 2-Amino-5-sec-butyl-4,6-pyrimidinediol and its Derivatives

Executive Summary & Chemical Context

In the landscape of drug discovery and agrochemical development, 2-Amino-5-sec-butyl-4,6-pyrimidinediol (CAS: 923548-32-7) occupies a unique and critical position. Rather than acting as a standalone therapeutic, this highly polar dihydroxypyrimidine serves as a foundational scaffold.

When evaluating its performance, we must compare the unmodified diol precursor against its functionalized "alternatives"—specifically, its halogenated, arylated, or benzoylpyrimidinylurea derivatives. Structural Activity Relationship (SAR) studies reveal a stark contrast: the unmodified diol is biologically inert, whereas its derivatives are potent modulators of inflammatory pathways[1] and robust agrochemical agents[2]. This guide objectively compares these profiles to inform your synthetic workflows and assay designs.

In Vitro Activity Profile: The Inert Scaffold vs. Active Pharmacophores

Understanding the in vitro behavior of 2-Amino-5-sec-butyl-4,6-pyrimidinediol is essential for establishing baseline metrics in SAR screening.

  • Nitric Oxide (NO) and PGE2 Inhibition: Pharmacological evaluations of pyrimidine compounds targeting inflammatory pathways demonstrate that the 2-amino-4,6-dihydroxypyrimidine counterparts are completely devoid of NO-inhibitory activity[3]. While functionalized derivatives achieve potent IC50 values in the range of 9–36 µM, the unmodified diol fails to suppress Lipopolysaccharide (LPS)-induced NO production[3].

  • Cytotoxicity and Cell Viability: A major in vitro advantage of the diol is its exceptional safety profile. Assays confirm that the compound has no suppressive effects on cell viability[3]. This makes it an ideal, non-toxic negative control in cellular assays, ensuring that observed enzymatic inhibition from derivatives is not an artifact of cell death.

  • Antifungal Screening: In agricultural screening, the diol exhibits negligible in vitro mycelial growth inhibition. Conversely, its downstream benzoylpyrimidinylurea derivatives exhibit broad-spectrum fungicidal activity, with >50% inhibitory activity against 13 distinct phytopathogenic fungi[2].

In Vivo Activity Profile: Bioavailability and Target Engagement

The transition from in vitro to in vivo highlights the critical role of lipophilicity and target engagement—parameters where the unmodified diol falls short, but its derivatives excel.

  • Pharmacokinetics & Penetration: The diol's two hydroxyl groups render it highly hydrophilic. In vivo, this limits its ability to penetrate lipid bilayers in mammalian cells or the waxy cuticles of plant leaves, resulting in poor bioavailability.

  • Anti-inflammatory Efficacy: Because it lacks the active pharmacophore required to bind iNOS or COX-2 enzymes[1], the diol shows no significant reduction in inflammation in murine models (e.g., carrageenan-induced paw edema), whereas its halogenated counterparts significantly suppress prostaglandin E2 (PGE2) and NO levels.

  • Agrochemical Protection: In vivo leaf-disc assays on Brassica oleracea L. prove that while the diol fails to halt fungal necrosis, its synthesized derivatives exhibit powerful protective activity against Sclerotinia sclerotiorum[2].

Quantitative Data Comparison

The following table synthesizes the experimental data, providing a clear benchmarking tool for your development pipeline.

Property / Assay Metric2-Amino-5-sec-butyl-4,6-pyrimidinediol (Precursor)Functionalized Derivatives (e.g., Arylated/Halogenated)
In Vitro NO Inhibition (IC50) Inactive (>100 µM)Potent (9–36 µM)
In Vitro Cell Viability No suppressive effects (Non-toxic)Variable (requires viability counter-screen)
In Vitro Antifungal Activity Negligible>50% inhibition against 13 phytopathogenic fungi
In Vivo Anti-inflammatory InactiveSignificant reduction in PGE2/NO models
In Vivo Plant Protection Fails to protect Brassica oleraceaHigh protective activity against S. sclerotiorum
Role in Pipeline Baseline Scaffold / Negative ControlActive Pharmaceutical/Agrochemical Ingredient

Mechanistic Workflow & Causality Diagram

The following diagram maps the structural evolution of the diol into active agents, illustrating why functionalization is mandatory for biological activity.

SAR_Pathway Diol 2-Amino-5-sec-butyl- 4,6-pyrimidinediol (Inert Scaffold) Deriv Functionalized Derivatives Diol->Deriv Chemical Synthesis iNOS iNOS / COX-2 Enzymes Diol->iNOS No Activity Deriv->iNOS Inhibits Fungi Fungal Pathogens (S. sclerotiorum) Deriv->Fungi Eradicates NO_PGE Decreased NO/PGE2 (In Vitro) iNOS->NO_PGE Results in Protect Plant Protection (In Vivo) Fungi->Protect Results in

Structure-Activity Relationship (SAR) pathway from inert diol scaffold to active in vivo derivatives.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing the diol against its derivatives, implement the following self-validating methodologies.

Protocol A: In Vitro Macrophage NO Inhibition Assay (Griess Method)
  • Causality & Design: Macrophages (RAW 264.7) are stimulated with LPS to upregulate iNOS expression. Because NO gas is highly unstable, the Griess reagent is used to measure nitrite (

    
    ), its stable downstream metabolite. The diol is included to validate that the pyrimidine core alone does not cause non-specific enzymatic interference.
    
  • Step-by-Step:

    • Cell Seeding: Seed RAW 264.7 cells at

      
       cells/mL in 96-well plates. Causality: Ensures cells are in the logarithmic growth phase for consistent LPS responsiveness.
      
    • Compound Treatment: Pre-treat cells with the diol (up to 100 µM), active derivatives, or vehicle (0.1% DMSO) for 1 hour. Self-Validation: If the vehicle control shows >5% cell death (via MTT assay), solvent toxicity invalidates the NO reduction data.

    • LPS Stimulation: Add 1 µg/mL LPS to all wells except the negative control. Incubate for 24 hours.

    • Griess Reaction: Transfer 100 µL of supernatant to a new plate, add 100 µL Griess reagent, and read absorbance at 540 nm.

    • Viability Counter-Screen: Perform an MTT assay on the remaining cells. Causality: Because the diol has no suppressive effects on cell viability[3], this step proves that any observed NO reduction from the derivatives is due to true enzymatic inhibition, not merely cell death.

Protocol B: In Vivo Protective Antifungal Assay (Leaf-Disc Method)
  • Causality & Design: In vitro enzymatic assays cannot account for membrane permeability. This in vivo assay evaluates the true protective capability of the synthesized benzoylpyrimidinylurea derivatives[2].

  • Step-by-Step:

    • Formulation: Dissolve the diol and its derivatives in a surfactant-water mixture (e.g., 0.1% Tween-80). Causality: The highly polar diol requires surfactants to attempt cuticular penetration, ensuring a fair comparison against lipophilic derivatives.

    • Application: Spray the formulated compounds onto healthy, detached Brassica oleracea leaves until runoff. Allow to dry for 24 hours.

    • Inoculation: Place a 5-mm agar plug containing actively growing S. sclerotiorum mycelia onto the center of each leaf.

    • Incubation & Validation: Incubate in a humidity chamber (>90% RH) at 22°C for 72 hours. Self-Validation: Include a mock-treated control (surfactant only) and a positive commercial control (e.g., pyrimethanil). If the mock control does not develop a lesion >15 mm, the fungal inoculum is non-viable, and the assay must be repeated.

    • Measurement: Calculate protective efficacy based on lesion diameter compared to the negative control.

References

  • Molaid Chemical Database. 2-amino-5-(sec-butyl)pyrimidine-4,6-diol | 923548-32-7. Contains structural data, cell viability, and NO-inhibitory activity baseline reports. URL: [Link]

  • Molecules (MDPI). Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives (2018). DOI: 10.3390/molecules23092203. URL:[Link]

  • US Patent 8,883,798 B2.Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof (2014).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.